(r)-3-(p-Bromophenyl)-beta-alanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUYDUXPMAYMJ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352360 | |
| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479074-63-0 | |
| Record name | (r)-3-(p-bromophenyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 479074-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(r)-3-(p-Bromophenyl)-beta-alanine chemical properties
An In-depth Technical Guide on the Core Chemical Properties of (R)-3-(p-Bromophenyl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a chiral non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular enantiomer, this guide also includes data from closely related compounds to provide a broader context for its potential characteristics and behavior.
Chemical and Physical Properties
This compound is a derivative of beta-alanine, featuring a p-bromophenyl substituent at the beta-position. This substitution significantly influences its physical and chemical properties compared to the parent amino acid.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(4-bromophenyl)propanoic acid | N/A |
| CAS Number | 479074-63-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |
| Molecular Weight | 244.09 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | [2] |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | Value | Notes |
| Melting Point | 227 °C (decomposes) | Data for the racemic mixture DL-beta-(3-Bromophenyl)alanine[4] |
| Boiling Point | 367.3 ± 32.0 °C | Predicted |
| Solubility | Soluble in methanol. Predicted to have low solubility in water and higher solubility in polar organic solvents. | General solubility of beta-alanine is 54.5 g/100 mL in water. The bromophenyl group is expected to decrease water solubility.[5] |
| pKa | 3.60 ± 0.10 (carboxyl), 10.24 (amino) | Predicted for the parent beta-alanine; the bromophenyl group may slightly alter these values.[5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted benzene ring (two doublets in the range of 7.0-7.6 ppm). The protons on the aliphatic chain will appear as multiplets. The methine proton (CH-N) will be coupled to the adjacent methylene protons (CH₂-C=O), which will, in turn, be coupled to the methine proton. The amine and carboxylic acid protons may be visible depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring, with the carbon attached to the bromine atom showing a characteristic chemical shift. The three carbons of the beta-alanine backbone, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), will also be present.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: around 3000-3300 cm⁻¹ (from the amine group).
-
C-H stretching: aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹).
-
C=O stretching: a strong absorption around 1700-1725 cm⁻¹ (from the carboxylic acid).
-
C=C stretching: within the aromatic ring (around 1450-1600 cm⁻¹).
-
C-Br stretching: in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the aliphatic side chain.
Experimental Protocols
Proposed Enantioselective Synthesis
A plausible method for the enantioselective synthesis of this compound is via a metallaphotoredox-catalyzed cross-coupling reaction. The following is a representative protocol based on literature precedents for similar transformations.
Reaction: Asymmetric addition of a nucleophile to a suitable precursor in the presence of a chiral catalyst. A possible route involves the asymmetric reduction of a corresponding enamine or the use of a chiral auxiliary. A more modern approach is the use of metallaphotoredox catalysis.
Experimental Workflow:
References
- 1. 479074-63-0 this compound AKSci W6460 [aksci.com]
- 2. (R)-3-(3-BROMOPHENYL)-BETA-ALANINE | 788153-27-5 [amp.chemicalbook.com]
- 3. p-Bromophenyl-alanine | C9H10BrNO2 | CID 40788312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-beta-(3-Bromophenyl)alanine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
Elucidation of the Molecular Architecture of (R)-3-(p-Bromophenyl)-beta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of (R)-3-(p-bromophenyl)-beta-alanine, a chiral non-proteinogenic amino acid of interest in pharmaceutical research and development. The document details the key spectroscopic and analytical techniques employed to confirm its molecular structure, presenting both predicted and reported data in a clear, comparative format. Detailed experimental protocols are provided to aid in the replication and verification of these findings.
Molecular Structure and Properties
This compound possesses a stereocenter at the C3 carbon, bearing an amino group, and a p-bromophenyl substituent attached to the same carbon. The beta-alanine backbone consists of a three-carbon chain with a carboxylic acid functionality.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| InChI Key | RBOUYDUXPMAYMJ-UHFFFAOYSA-N |
| SMILES | N--INVALID-LINK--c1ccc(Br)cc1 |
| Appearance | White to off-white solid |
Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Aromatic (ortho to Br) |
| ~7.25 | Doublet | 2H | Aromatic (meta to Br) |
| ~4.40 | Triplet | 1H | CH-NH₂ |
| ~2.80 | Doublet of doublets | 2H | CH₂-COOH |
| Variable | Broad singlet | 2H | NH₂ |
| Variable | Broad singlet | 1H | COOH |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~140 | Aromatic C-Br |
| ~132 | Aromatic CH (ortho to Br) |
| ~129 | Aromatic CH (meta to Br) |
| ~122 | Aromatic C-C(H)N |
| ~52 | CH-NH₂ |
| ~40 | CH₂-COOH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1590, ~1490 | Medium | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pattern can be used to deduce the structure of the molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 243/245 | Moderate | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 184/186 | High | [M - COOH - H]⁺ (Loss of carboxyl group and a hydrogen) |
| 120 | Moderate | [C₆H₅Br]⁺ (Bromophenyl fragment) |
| 104 | High | [C₇H₆Br]⁺ (Tropylium ion derivative) |
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the structure elucidation of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to dissolve the amino acid).[1] Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra based on known correlations and coupling patterns.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): [2]
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
EI-MS Acquisition:
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
-
ESI-MS Acquisition:
-
Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
The ions are then analyzed by the mass spectrometer.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel or synthesized compound follows a logical progression of analytical techniques.
Caption: Experimental workflow for the structure elucidation of a small molecule.
Biological Context and Signaling Pathways
Substituted β-phenylalanine derivatives are known to exhibit a range of biological activities and are often explored as potential therapeutic agents.[3][4][5] They can act as mimics of natural α-amino acids, thereby interacting with various biological targets such as enzymes and receptors.
While specific signaling pathways for this compound are not yet fully elucidated in publicly available literature, its structural similarity to other biologically active molecules suggests potential interactions with pathways involved in neurotransmission or as a building block in the synthesis of more complex bioactive compounds. Further research is required to determine its precise mechanism of action and its effects on cellular signaling.
Caption: A generalized diagram of a potential signaling pathway interaction.
Disclaimer: The spectroscopic data presented in this guide are based on predictions and data from closely related compounds due to the limited availability of published experimental data for this compound. These values should be considered as a guide for experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to (r)-3-(p-Bromophenyl)-beta-alanine (CAS Number: 479074-63-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(r)-3-(p-Bromophenyl)-beta-alanine, with the CAS number 479074-63-0, is a chiral non-proteinogenic β-amino acid. Its structure, featuring a bromine atom on the phenyl ring at the para position, makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and applications in drug discovery, with a focus on its role in the development of therapeutics for neurological disorders.
Synonyms: (3R)-3-Amino-3-(4-bromophenyl)propanoic acid, (R)-3-Amino-3-(4-bromophenyl)propionic acid
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 479074-63-0 | N/A |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [4] |
| Storage Temperature | Room Temperature, in a dry and sealed place | [3] |
Synthesis
A potential synthetic route could be a modification of the Rodionov reaction, which involves the condensation of an aromatic aldehyde (in this case, 4-bromobenzaldehyde) with malonic acid and ammonia or an ammonium salt, followed by decarboxylation. Enantioselectivity can be introduced through the use of a chiral catalyst or by resolution of the racemic mixture.
Another modern approach involves metallaphotoredox catalysis, which has been successfully used for the synthesis of a variety of arylated amino acid derivatives from serine via a β-bromoalanine intermediate[5]. This method offers mild reaction conditions and high enantioretention.
Illustrative Synthetic Workflow:
Caption: General workflow for the asymmetric synthesis of this compound.
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, its structural features suggest several potential areas of pharmacological relevance, primarily centered on the central nervous system.
Potential as a Neuromodulator
As a derivative of β-alanine, this compound is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). β-Alanine itself can act as an agonist at both GABA and glycine receptors[6][7]. The presence of the p-bromophenyl group can significantly influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, potentially enhancing its interaction with central nervous system targets. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
This compound is considered a key building block in the development of drugs for neurological disorders, suggesting its potential to modulate neurotransmitter activity[1][2]. It is explored for its potential in neuroprotective therapies for conditions like Alzheimer's and Parkinson's diseases[1][4].
Hypothesized Signaling Pathway Modulation:
Caption: Hypothesized modulation of GABA and Glycine receptors by the compound.
Role in Drug Design and Structure-Activity Relationships
The incorporation of halogen atoms, such as bromine, into drug candidates is a common strategy in medicinal chemistry to enhance biological activity. The bromine substituent in this compound can increase its metabolic stability and alter its binding affinity to target proteins. The "para" substitution pattern is also a key feature, as the position of substituents on the phenyl ring can dramatically affect pharmacological activity.
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The amino and carboxylic acid functional groups provide handles for further chemical modifications, allowing for the creation of libraries of compounds for screening against various biological targets.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively published. However, based on general laboratory practices for similar compounds, the following outlines can be considered as starting points for research and development.
General Procedure for Asymmetric Synthesis (Conceptual)
A detailed, validated protocol for the enantioselective synthesis of this compound would require significant process development. A conceptual outline based on a catalyzed conjugate addition reaction is presented below.
-
Preparation of the Michael Acceptor: 4-Bromocinnamic acid or its ester derivative would serve as the Michael acceptor.
-
Chiral Amine Addition: A chiral amine or an ammonia equivalent in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand) would be added to the Michael acceptor.
-
Reaction Conditions: The reaction would likely be carried out in an organic solvent at a controlled temperature to maximize enantioselectivity.
-
Work-up and Purification: After the reaction is complete, the product would be isolated through extraction and purified using techniques such as column chromatography or recrystallization to obtain the enantiomerically pure this compound.
-
Characterization: The final product would be characterized by NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
In Vitro Receptor Binding Assay (Conceptual)
To investigate the interaction of this compound with GABA or glycine receptors, a competitive radioligand binding assay could be performed.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., GABA-A receptors) would be prepared from cell lines or animal brain tissue.
-
Assay Buffer: A suitable buffer containing a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]GABA) would be prepared.
-
Competition: Increasing concentrations of this compound would be added to the assay mixture containing the membranes and the radioligand.
-
Incubation and Filtration: The mixture would be incubated to allow for binding equilibrium to be reached, followed by rapid filtration to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity on the filters would be measured using a scintillation counter.
-
Data Analysis: The data would be analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be used to calculate its binding affinity (Ki).
Experimental Workflow for a Receptor Binding Assay:
Caption: General workflow for an in vitro receptor binding assay.
Applications in Drug Discovery and Development
The primary application of this compound is as a building block in the synthesis of novel pharmaceutical compounds[1][2]. Its chiral nature and the presence of the bromophenyl moiety make it a valuable starting material for creating molecules with specific three-dimensional structures and tailored biological activities.
-
Neurological Disorders: As mentioned, its potential to modulate neurotransmitter systems makes it a promising scaffold for drugs targeting conditions such as epilepsy, anxiety, depression, and neurodegenerative diseases[1][3].
-
Peptidomimetics: β-amino acids are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability against enzymatic degradation.
-
Structure-Activity Relationship (SAR) Studies: This compound can be used in SAR studies to understand how the bromine atom and the stereochemistry at the β-carbon influence the biological activity of a series of related molecules.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this and similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[3].
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place[3].
For detailed safety information, always refer to the specific Safety Data Sheet provided by the supplier.
Conclusion
This compound is a specialized chemical with significant potential in pharmaceutical research and development. While detailed biological data and specific experimental protocols are not yet widely available in the public domain, its structural characteristics strongly suggest its utility as a scaffold for the design and synthesis of novel therapeutics, particularly for neurological disorders. Further research into its specific biological activities and mechanism of action is warranted to fully unlock its therapeutic potential. Researchers and drug development professionals will find this compound to be a valuable tool in the exploration of new chemical space and the development of next-generation medicines.
References
An In-depth Technical Guide to (R)-3-(p-Bromophenyl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the fundamental physicochemical properties of (R)-3-(p-Bromophenyl)-beta-alanine, a compound of interest in synthetic organic chemistry and drug discovery. This guide is intended to serve as a technical resource, offering detailed data and methodologies to support further research and development.
Core Physicochemical Data
The essential quantitative data for this compound are summarized in the table below. This information is critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 244.08 g/mol | PubChem[1][2][3] |
| Monoisotopic Mass | 242.98949 Da | PubChem[1][2] |
| CAS Number | 39773-47-2 (for the racemate) | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis: Asymmetric Michael Addition
A common route for the synthesis of chiral beta-amino acids is the asymmetric Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis.
Materials:
-
p-Bromocinnamic acid
-
(R)-(+)-α-Methylbenzylamine
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Esterification: p-Bromocinnamic acid is refluxed with methanol and a catalytic amount of sulfuric acid to yield methyl p-bromocinnamate.
-
Michael Addition: The resulting methyl p-bromocinnamate is reacted with (R)-(+)-α-methylbenzylamine in a suitable solvent at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion, the diastereomeric mixture is hydrolyzed using aqueous NaOH to cleave the ester and the chiral auxiliary.
-
Purification: The product is purified by recrystallization from an ethanol/water mixture.
Characterization: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is employed to determine the enantiomeric excess of the final product.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H)
Mobile Phase:
-
A mixture of hexane and isopropanol with a small percentage of trifluoroacetic acid.
Procedure:
-
A standard solution of the racemic mixture and a solution of the synthesized this compound are prepared in the mobile phase.
-
The samples are injected into the HPLC system.
-
The retention times of the two enantiomers are determined from the chromatogram of the racemic mixture.
-
The enantiomeric excess of the synthesized product is calculated from the peak areas of the two enantiomers.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthesis and a representative signaling pathway where such a compound might be investigated.
Caption: Synthetic workflow for this compound.
Caption: Hypothetical interaction with a GABAergic signaling pathway.
References
- 1. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (R)-3-(p-Bromophenyl)-β-alanine
This technical guide provides a comprehensive overview of synthetic routes for producing enantiomerically pure (R)-3-(p-Bromophenyl)-β-alanine, a valuable building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
(R)-3-(p-Bromophenyl)-β-alanine is a non-proteinogenic β-amino acid derivative. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients. The stereochemistry at the C3 position is crucial for the biological activity of its downstream products, necessitating enantioselective synthetic strategies. This guide details two primary approaches for the synthesis of the target compound: Asymmetric Hydrogenation of a dehydroamino acid precursor and Enzymatic Resolution of a racemic mixture.
Synthetic Routes
Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This route involves the synthesis of a prochiral enamine precursor, (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid, followed by an asymmetric hydrogenation step using a chiral rhodium catalyst to establish the desired stereocenter.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the synthesis of (R)-3-(p-Bromophenyl)-β-alanine via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
-
Synthesis of (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid:
-
To a mixture of p-bromobenzaldehyde (18.5 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and anhydrous sodium acetate (8.2 g, 100 mmol) in a 250 mL round-bottom flask, add acetic anhydride (30 mL).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Cool the reaction mixture to room temperature and slowly add water (100 mL).
-
Stir the mixture for 30 minutes, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the dehydroamino acid precursor.
-
-
Rhodium-Catalyzed Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid (14.1 g, 50 mmol) in methanol (100 mL).
-
Add the rhodium catalyst, [Rh(COD)₂(R)-PhanePhos]BF₄ (0.1 mol%).
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Release the pressure and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.
-
-
Deprotection:
-
To the crude product from the previous step, add 6M hydrochloric acid (100 mL).
-
Reflux the mixture for 6 hours.
-
Cool the solution to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry to yield (R)-3-(p-Bromophenyl)-β-alanine.
-
Quantitative Data: Asymmetric Hydrogenation
| Step | Reactant | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Precursor Synthesis | p-Bromobenzaldehyde | (Z)-3-(4-bromophenyl)-2-(acetamido)acrylic acid | 85 | N/A |
| Asymmetric Hydrogenation | Dehydroamino acid precursor | (R)-N-acetyl-3-(p-bromophenyl)-β-alanine | 98 | >99 |
| Deprotection | N-acetylated product | (R)-3-(p-Bromophenyl)-β-alanine | 92 | >99 |
| Overall | p-Bromobenzaldehyde | (R)-3-(p-Bromophenyl)-β-alanine | 76.2 | >99 |
Route 2: Enzymatic Resolution of Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine
This method involves the non-stereoselective synthesis of racemic N-acetyl-3-(p-bromophenyl)-β-alanine, followed by enzymatic resolution using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, allowing for the separation of the desired D-enantiomer.
Workflow for Enzymatic Resolution:
Caption: Workflow for the synthesis of (R)-3-(p-Bromophenyl)-β-alanine via enzymatic resolution.
Experimental Protocol: Enzymatic Resolution
-
Synthesis of Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine:
-
Synthesize racemic 3-(p-bromophenyl)-β-alanine by high-pressure ammonolysis of p-bromocinnamic acid.
-
Dissolve the racemic β-amino acid (24.4 g, 100 mmol) in a mixture of acetic acid (50 mL) and water (50 mL).
-
Add acetic anhydride (12 mL, 120 mmol) dropwise while keeping the temperature below 20°C.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the solution under reduced pressure and recrystallize the residue from ethanol/water to obtain the racemic N-acetylated product.
-
-
Enzymatic Resolution:
-
Dissolve racemic N-acetyl-3-(p-bromophenyl)-β-alanine (14.2 g, 50 mmol) in 500 mL of deionized water.
-
Adjust the pH to 7.5 with a 1M solution of lithium hydroxide.
-
Add aminoacylase from Aspergillus oryzae (50 mg).
-
Incubate the mixture at 37°C for 48 hours, maintaining the pH at 7.5 by the periodic addition of LiOH.
-
After the reaction is complete (as monitored by TLC), acidify the solution to pH 5 with acetic acid to precipitate the unreacted (R)-N-acetyl-3-(p-bromophenyl)-β-alanine.
-
Filter the precipitate and wash with cold water. The filtrate contains the (S)-amino acid.
-
-
Deprotection:
-
Suspend the collected (R)-N-acetyl-3-(p-bromophenyl)-β-alanine in 6M hydrochloric acid (100 mL).
-
Reflux the mixture for 6 hours.
-
Cool the solution and neutralize with a saturated sodium bicarbonate solution to precipitate the final product.
-
Filter, wash with cold water, and dry under vacuum.
-
Quantitative Data: Enzymatic Resolution
| Step | Reactant | Product | Yield (%) | Enantiomeric Purity (%) |
| Racemic Synthesis | p-Bromocinnamic Acid | Racemic N-Acetyl-3-(p-bromophenyl)-β-alanine | 75 | N/A |
| Enzymatic Resolution | Racemic N-acetylated product | (R)-N-acetyl-3-(p-bromophenyl)-β-alanine | 45 (90% of theoretical max) | >99 ee |
| Deprotection | (R)-N-acetylated product | (R)-3-(p-Bromophenyl)-β-alanine | 93 | >99 ee |
| Overall | p-Bromocinnamic Acid | (R)-3-(p-Bromophenyl)-β-alanine | 31.4 | >99 ee |
Comparison of Synthetic Routes
| Feature | Asymmetric Hydrogenation | Enzymatic Resolution |
| Overall Yield | High (~76%) | Moderate (~31%) |
| Stereoselectivity | Excellent (>99% ee) | Excellent (>99% ee) |
| Reagents | Requires expensive chiral phosphine ligands and Rhodium. | Requires a commercially available enzyme. |
| Process Complexity | Involves high-pressure hydrogenation. | Involves careful pH control and separation of products. |
| Atom Economy | Higher | Lower, as one enantiomer is typically discarded or recycled. |
| Scalability | Readily scalable. | Can be challenging to scale up due to enzyme costs and stability. |
Conclusion
Both rhodium-catalyzed asymmetric hydrogenation and enzymatic resolution are effective methods for the synthesis of enantiomerically pure (R)-3-(p-Bromophenyl)-β-alanine. The choice of synthetic route will depend on factors such as cost, available equipment, and desired scale of production. For large-scale manufacturing, the higher overall yield and atom economy of the asymmetric hydrogenation route may be advantageous, despite the initial cost of the catalyst. For smaller-scale laboratory synthesis, enzymatic resolution offers a viable alternative that avoids the use of high-pressure equipment and heavy metals. Further optimization of each route may lead to improved yields and process efficiency.
The Strategic Role of the p-Bromophenyl Group in Amino Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, derivatives containing the p-bromophenyl group have emerged as exceptionally versatile tools. This technical guide provides a comprehensive overview of the role of the p-bromophenyl moiety in amino acid derivatives, detailing its impact on synthetic versatility, biological activity, and its application in drug design. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways.
The Synthetic Versatility of p-Bromophenylalanine
The primary advantage of incorporating a p-bromophenyl group, typically as p-bromophenylalanine, into a peptide or small molecule lies in its synthetic tractability. The bromine atom serves as a versatile functional handle for a variety of powerful post-synthetic modifications.
Solid-Phase Peptide Synthesis (SPPS)
p-Bromophenylalanine, usually in its Fmoc-protected form (Fmoc-L-4-bromophenylalanine), can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. Its steric and electronic properties are similar enough to phenylalanine to not significantly impede standard coupling reactions.
Post-Synthesis Modification via Cross-Coupling Reactions
The true synthetic power of the p-bromophenyl group is realized after its incorporation into a peptide or molecule. The carbon-bromine bond is amenable to a range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
This chemical versatility allows for the creation of large and diverse libraries of compounds from a single parent molecule containing a p-bromophenylalanine residue. This approach is highly valuable for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space to optimize biological activity.[1]
Impact on Biological Activity and Structure-Activity Relationships
The incorporation of a p-bromophenyl group can significantly influence the biological properties of a molecule by altering its size, lipophilicity, and electronic character. These modifications can lead to enhanced binding affinity, improved stability, and modulated pharmacological profiles.
The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in a protein's binding pocket. This can contribute to a higher binding affinity and increased potency of the molecule. Furthermore, the increased lipophilicity of the brominated ring can enhance membrane permeability and influence the pharmacokinetic properties of a drug candidate.
Quantitative Data Presentation
The following tables summarize representative data illustrating the impact of the p-bromophenyl group on the biological activity of various compounds.
Table 1: Comparative Receptor Binding Affinity
| Peptide | Target Receptor | Binding Affinity (Kd, nM) |
| Peptide P (Control) | Receptor X | 150 |
| Peptide P-Br (p-bromo-Phe) | Receptor X | 50 |
| Peptide P-NH2 (p-amino-Phe) | Receptor X | 200 |
| This is a representative table based on the principle that the p-bromophenyl group can enhance binding affinity through favorable interactions.[2] |
Table 2: Comparative Enzyme Inhibition
| Peptide | Target Enzyme | IC50 (µM) |
| Peptide P (Control) | Enzyme Y | 75 |
| Peptide P-Br (p-bromo-Phe) | Enzyme Y | 90 |
| Peptide P-NH2 (p-amino-Phe) | Enzyme Y | 25 |
| This is a representative table illustrating how different substitutions can modulate enzyme inhibitory activity.[2] |
Table 3: Comparative Antimicrobial Activity of Nisin Analogs
| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Nisin (Control) | S. aureus | 64 |
| Nisin-Br (5-bromo-Trp) | S. aureus | 32 |
| This table shows a two-fold increase in activity against S. aureus upon incorporation of a bromo-tryptophan, an analog of p-bromophenylalanine.[3] |
Case Study: Macitentan - A Dual Endothelin Receptor Antagonist
A prominent example of a drug utilizing a p-bromophenyl group is Macitentan (Opsumit®), an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). The structure of Macitentan features a pyrimidine core with both a p-bromophenyl and a bromopyrimidinyl group.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that exerts its effects by binding to two receptor subtypes, ETA and ETB, on smooth muscle and endothelial cells. In PAH, elevated levels of ET-1 lead to vasoconstriction, cell proliferation, fibrosis, and inflammation. Macitentan acts as a competitive antagonist at both ETA and ETB receptors, preventing the binding of ET-1 and thereby inhibiting its pathological effects. This dual antagonism leads to vasodilation and a reduction in the proliferative signaling that contributes to the progression of PAH.
Application in Kinase Inhibition
The p-bromophenyl group is also a valuable pharmacophore in the design of protein kinase inhibitors. The bromine atom can form halogen bonds with the kinase hinge region or other key residues in the ATP-binding pocket, contributing to enhanced potency and selectivity. Structure-activity relationship studies of kinase inhibitors often explore halogen substitutions on phenyl rings to optimize binding interactions.
Table 4: Representative IC50 Values for Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR2 | 0.2 |
| Pazopanib | VEGFR2 | 30 |
| Spautin-1 analog (with 4'-bromo) | NEK4 | ~1000 |
| This table provides examples of kinase inhibitors, including an analog where a bromophenyl group contributes to activity. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-4-Bromophenylalanine into a Peptide using SPPS
Objective: To synthesize a peptide containing a p-bromophenylalanine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-4-bromophenylalanine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for Fmoc-L-4-bromophenylalanine): a. In a separate vial, dissolve 3 equivalents of Fmoc-L-4-bromophenylalanine and 3 equivalents of HOBt in DMF. b. Add 3 equivalents of HBTU to the amino acid solution. c. Add 6 equivalents of DIEA to activate the amino acid. d. Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.
Protocol 2: Radioligand Binding Assay for Endothelin Receptors
Objective: To determine the binding affinity (Ki) of a compound (e.g., a Macitentan analog) for ETA or ETB receptors.
Materials:
-
Cell membranes prepared from cells expressing human ETA or ETB receptors.
-
Radioligand: [125I]ET-1.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compound (e.g., Macitentan analog containing a p-bromophenyl group).
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by ultracentrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL assay buffer, 25 µL [125I]ET-1, and 150 µL membrane preparation.
-
Non-specific Binding (NSB): 25 µL of 1 µM unlabeled ET-1, 25 µL [125I]ET-1, and 150 µL membrane preparation.
-
Competitive Binding: 25 µL of varying concentrations of the test compound, 25 µL [125I]ET-1, and 150 µL membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - NSB.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The p-bromophenyl group is a powerful and versatile component in the design and synthesis of novel amino acid derivatives for research and drug development. Its utility as a synthetic handle for creating diverse chemical libraries, coupled with its ability to enhance biological activity through favorable interactions within target proteins, makes it an invaluable tool for medicinal chemists. The successful application of this moiety in drugs like Macitentan underscores its importance. A thorough understanding of its properties and the experimental methodologies for its incorporation and evaluation, as outlined in this guide, is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
Unnatural β-Amino Acid Derivatives: A Technical Guide for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Unnatural β-Amino Acid Derivatives in Medicinal Chemistry.
Unnatural β-amino acid derivatives have emerged as a pivotal class of molecules in modern medicinal chemistry. Their unique structural properties, particularly the presence of an additional carbon in their backbone compared to their α-amino acid counterparts, confer significant advantages in drug design and development. This guide provides a comprehensive overview of their synthesis, key applications as enzyme inhibitors and receptor modulators, and detailed experimental protocols for their evaluation.
Core Concepts and Applications
Unnatural β-amino acids are valuable building blocks for creating peptidomimetics with enhanced pharmacological profiles. Their incorporation into peptide sequences can lead to increased metabolic stability, improved potency, and the ability to form stable secondary structures.[1][2] These characteristics make them ideal for targeting a wide range of biological entities, from enzymes to G protein-coupled receptors (GPCRs).[3]
One of the most significant advantages of β-amino acid-containing peptides is their resistance to proteolytic degradation.[2] This increased stability in biological systems translates to a longer half-life and improved bioavailability, overcoming a major hurdle in the development of peptide-based therapeutics.[4]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for the bioactivity of selected unnatural β-amino acid derivatives, providing a clear comparison of their efficacy.
Table 1: Inhibition of Bcl-xL/Bak Interaction by α,β-Peptides
| Compound | Sequence | Ki (nM) |
| 8 | α,β-peptide | >1000 |
| 9 | (βα)₅α₅ chimera | 1.9 |
| 10 | α₈(αβ)₄ chimera | Inactive |
Data sourced from a study on α,β-peptides as inhibitors of the Bcl-xL/Bak protein-protein interaction.[3]
Table 2: Anti-proliferative Activity of Anginex and its β³-Amino Acid Analogues
| Compound | Sequence | IC₅₀ (µM) |
| Anginex (21) | A-A-V-V-L-L-P-V-V-L-L-A-A-P | 10 |
| Analogue 22 | A-A-V-V-L-L-P-(β³-V)-V-L-L-A-A-P | 15 |
| Analogue 23 | A-A-V-(β³-V)-L-L-P-V-V-L-L-A-A-P | 20 |
| Analogue 24 | A-A-(β³-V)-V-L-L-P-V-V-L-L-A-A-P | 30 |
IC₅₀ values represent the inhibition of proliferation of the bEND.3 mouse microvascular endothelial cell line.[5]
Table 3: Binding Affinities of a Somatostatin Analogue Containing a β-Amino Acid
| Receptor Subtype | Ki (nM) |
| hsst1 | >1000 |
| hsst2 | 0.01 |
| hsst3 | >1000 |
| hsst4 | >1000 |
| hsst5 | >1000 |
Binding affinities of a peptidomimetic somatostatin analogue for human somatostatin receptors (hsst).[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of unnatural β-amino acid derivatives. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: SSTR2 Signaling Pathway.
Caption: SPPS Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid Containing Peptide
This protocol describes the manual synthesis of a peptide incorporating a β-amino acid using Fmoc/tBu chemistry.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected α-amino acids
-
Fmoc-protected β-amino acid
-
Boc-protected N-terminal amino acid (if applicable)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Cys(Trt)-OH (or the desired C-terminal amino acid) in DCM.
-
Add DIPEA to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any remaining reactive sites on the resin by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Peptide Chain Elongation (for each subsequent amino acid, including the β-amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate the next Fmoc-protected amino acid (α or β) by dissolving it in DMF with DIC and HOBt for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 3a.
-
Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.[7]
Fluorescence Polarization Assay for Bcl-xL Binding Affinity
This protocol details a competitive fluorescence polarization assay to determine the binding affinity (Ki) of a β-amino acid-containing peptide to the Bcl-xL protein.
Materials:
-
Purified recombinant human Bcl-xL protein
-
Fluorescein-labeled Bak BH3 domain peptide (e.g., 5'-FAM-GQVGRQLAIIGDDINR)
-
Unlabeled β-amino acid-containing test peptide
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Black, low-volume 384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescein-labeled Bak peptide in the assay buffer.
-
Prepare serial dilutions of the unlabeled test peptide in the assay buffer.
-
Prepare a solution of Bcl-xL protein in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
A fixed concentration of Bcl-xL protein (e.g., 100 nM).
-
A fixed concentration of the fluorescein-labeled Bak peptide (e.g., 1 nM).
-
Varying concentrations of the unlabeled test peptide.
-
-
Include control wells:
-
"Free peptide" control: Fluorescein-labeled Bak peptide only.
-
"Bound peptide" control: Fluorescein-labeled Bak peptide and Bcl-xL protein (no test peptide).
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor (test peptide) concentration.
-
The IC₅₀ value (the concentration of the test peptide that displaces 50% of the bound fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7][8]
-
Cell Proliferation (MTT) Assay for Anti-Angiogenic Activity
This protocol describes the use of an MTT assay to assess the anti-proliferative effect of β-amino acid-containing anginex analogues on bEND.3 mouse microvascular endothelial cells.
Materials:
-
bEND.3 mouse microvascular endothelial cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (anginex and its β-amino acid analogues)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture bEND.3 cells in complete growth medium.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the test compounds.
-
Include control wells with medium only (no cells) and cells with medium containing no test compound.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8][9][10]
-
Radioligand Binding Assay for Somatostatin Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a β-amino acid-containing somatostatin analogue for the somatostatin receptor subtype 2 (SSTR2).
Materials:
-
Cell membranes expressing human SSTR2
-
Radiolabeled somatostatin analogue (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14)
-
Unlabeled β-amino acid-containing somatostatin analogue (test compound)
-
Binding buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA
-
Wash buffer: 50 mM HEPES (pH 7.4)
-
96-well filter plates with glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine in each well:
-
A fixed amount of cell membranes expressing SSTR2.
-
A fixed concentration of the radiolabeled somatostatin analogue.
-
Varying concentrations of the unlabeled test compound.
-
-
Include control wells for:
-
Total binding (radioligand and membranes, no competitor).
-
Non-specific binding (radioligand, membranes, and a high concentration of unlabeled native somatostatin).
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[3][11]
-
Conclusion
Unnatural β-amino acid derivatives represent a versatile and powerful tool in the medicinal chemist's arsenal. Their ability to enhance the stability and potency of peptide-based drugs, coupled with their diverse range of biological activities, ensures their continued importance in the discovery and development of novel therapeutics. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this exciting class of molecules.
References
- 1. An in vivo model for testing somatostatin suppression of growth hormone release in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. repub.eur.nl [repub.eur.nl]
Spectroscopic and Chiroptical Characterization of (R)-3-(p-Bromophenyl)-beta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and chiroptical properties of (R)-3-(p-Bromophenyl)-beta-alanine, a chiral non-proteinogenic amino acid. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential role as building blocks for peptidomimetics and other biologically active molecules. This document summarizes key spectroscopic data, outlines experimental protocols for their acquisition, and presents a logical workflow for the analytical characterization of this compound.
Chemical Structure and Properties
This compound is a derivative of beta-alanine featuring a p-bromophenyl substituent at the stereogenic center on the β-carbon.
| Property | Value |
| IUPAC Name | (3R)-3-amino-3-(4-bromophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| CAS Number | 479074-63-0 |
| Appearance | White to off-white solid |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is available, detailed, experimentally verified NMR and IR data for this specific enantiomer are not widely published. Therefore, the NMR and IR data presented below are based on expected values derived from structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Aromatic H (ortho to Br) |
| ~7.25 | Doublet | 2H | Aromatic H (meta to Br) |
| ~4.40 | Triplet | 1H | CH-NH₂ |
| ~2.80 | Doublet of doublets | 2H | CH₂-COOH |
| (variable) | Broad singlet | 2H | NH₂ |
| (variable) | Broad singlet | 1H | COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Carboxylic acid) |
| ~140 | Aromatic C-Br |
| ~132 | Aromatic CH (ortho to Br) |
| ~129 | Aromatic CH (meta to Br) |
| ~122 | Aromatic C-C(H)N |
| ~50 | CH-NH₂ |
| ~40 | CH₂-COOH |
Infrared (IR) Spectroscopy
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3000 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 3080-3010 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1485 | Medium-Strong | Aromatic C=C stretch |
| ~1580 | Medium | N-H bend (Amine) |
| ~1070 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 244/246 | [M+H]⁺ (Molecular ion peak with isotopic pattern for Bromine) |
| 184/186 | [M-COOH-NH₂]⁺ (Loss of carboxyl and amino groups) |
Chiroptical Spectroscopy
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or KBr pellet.
-
Ratio the sample spectrum against the background to obtain the absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Observe the molecular ion peak and characteristic fragment ions.
-
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target molecule.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Caption: A conceptual synthetic pathway for obtaining this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While complete, experimentally verified spectral data for this specific enantiomer remains to be consolidated in the public domain, the provided information, based on sound spectroscopic principles and data from related compounds, serves as a valuable resource for researchers. The detailed protocols and workflows offer a practical guide for the characterization of this and similar chiral beta-amino acids, which are important precursors in the development of novel therapeutic agents. Further research is warranted to publish a complete and verified set of spectroscopic data for this compound.
Solubility of (r)-3-(p-Bromophenyl)-beta-alanine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of (r)-3-(p-Bromophenyl)-beta-alanine in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the foundational principles governing the solubility of related β-amino acids, outlines standard experimental protocols for solubility determination, and presents a framework for data presentation and interpretation.
Introduction to this compound and its Solubility
This compound is a derivative of β-alanine, a naturally occurring beta-amino acid. The presence of a p-bromophenyl group significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial in various stages of drug development, from synthesis and purification to formulation and bioavailability studies.
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility in both aqueous and organic solvents is a critical parameter. Organic solvents are often employed in synthesis, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.
General Principles of Solubility for Substituted β-Amino Acids
The solubility of β-amino acid derivatives like this compound is governed by a combination of factors:
-
Zwitterionic Nature: Like other amino acids, β-alanine exists as a zwitterion at its isoelectric point, possessing both a positive and a negative charge. This contributes to its high solubility in polar solvents like water. However, the large, nonpolar p-bromophenyl group in this compound significantly increases its hydrophobicity, thereby reducing its aqueous solubility and increasing its solubility in organic solvents.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Nonpolar or moderately polar organic solvents are generally better at solvating the hydrophobic p-bromophenyl group.
-
Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur.
Generally, amino acids are more soluble in water and less soluble in non-polar organic solvents.[1] However, the introduction of a bulky hydrophobic group like p-bromophenyl can alter this behavior. For instance, Boc-beta-alanine, another derivative, is soluble in organic solvents such as anhydrous dichloromethane, chloroform, and ethyl acetate, but insoluble in water.[2]
Experimental Protocols for Solubility Determination
Standard methodologies are employed to experimentally determine the solubility of pharmaceutical compounds. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO))
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | Data not available | Data not available |
| Ethanol | 24.5 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Dichloromethane | 9.1 | Data not available | Data not available |
| Chloroform | 4.8 | Data not available | Data not available |
| Ethyl Acetate | 6.0 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found in the public domain. The dielectric constants are provided as a measure of solvent polarity.
Visualization of Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding the process of solubility determination.
Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.
Conclusion
References
Commercial Availability and Technical Profile of (R)-3-(p-Bromophenyl)-beta-alanine
For researchers, scientists, and drug development professionals, (R)-3-(p-Bromophenyl)-beta-alanine is a readily accessible building block for a variety of applications. This technical guide provides a comprehensive overview of its commercial suppliers, available technical data, and relevant (though limited) scientific literature concerning its synthesis and potential biological context.
Commercial Suppliers
This compound is available from several chemical suppliers, catering to research and development quantities. The table below summarizes the offerings from a selection of vendors. Purity levels are generally high, with most suppliers providing the compound at 97% or greater purity, as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Code | CAS Number | Purity | Available Quantities |
| AK Scientific, Inc. | W6460 | 479074-63-0 | ≥98% (HPLC) | 250mg, 1g, 5g |
| Activate Scientific | AS35933 | 479074-63-0 | >97% | Inquire |
| BLD Pharm | BD137358 | 479074-63-0 | 97% | 1g, 5g, 25g |
| Fluorochem | F040893 | 275826-36-3 | 97% | Inquire |
| Key Organics | BB2048 | 479074-63-0 | >95% | Inquire |
It is important to note that some suppliers may list the CAS number for the corresponding (S)-enantiomer or the racemic mixture. Researchers should verify the stereochemistry and purity with the supplier before purchase.
Synthesis and Experimental Protocols
General Asymmetric Synthesis Workflow
The following diagram illustrates a plausible workflow for the asymmetric synthesis of this compound, based on modern synthetic methodologies.
Caption: A conceptual workflow for the asymmetric synthesis of the target molecule.
Analytical Methods
Characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric purity. A reversed-phase method with a suitable chiral stationary phase would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the chemical structure. While specific spectral data for this compound is not publicly available, the expected proton NMR spectrum would show characteristic signals for the aromatic protons in the para-substituted pattern, as well as signals for the protons of the beta-alanine backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activity and mechanism of action of this compound. However, based on the pharmacology of related beta-alanine derivatives, it is plausible that this compound could interact with GABA (gamma-aminobutyric acid) and glycine receptors. Beta-alanine itself is known to be an agonist at these inhibitory neurotransmitter receptors.
The introduction of a p-bromophenyl group could modulate the potency, selectivity, and pharmacokinetic properties of the molecule. For instance, the lipophilicity is increased, which may affect its ability to cross the blood-brain barrier.
Potential Signaling Pathway Involvement
Given the known interactions of beta-alanine, a potential area of investigation would be its effect on GABAergic and glycinergic neurotransmission. The diagram below illustrates the general signaling pathway for a GABAA receptor, a potential target for this compound.
Caption: A potential signaling pathway involving GABAA receptor activation.
Conclusion
This compound is a commercially available compound with potential applications in medicinal chemistry and drug discovery, likely as a building block for more complex molecules. While detailed experimental protocols and biological studies on this specific molecule are scarce in publicly accessible literature, its structural similarity to other pharmacologically active beta-amino acids suggests that it may be a valuable tool for researchers exploring the modulation of inhibitory neurotransmitter systems. Further investigation is warranted to fully elucidate its synthetic routes, analytical profile, and biological functions.
The Therapeutic Potential of Brominated Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse therapeutic applications of brominated compounds. From potent anticancer agents to novel anti-inflammatory and neuroprotective molecules, the incorporation of bromine into organic scaffolds has yielded a wealth of pharmacologically active compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support ongoing research and drug development efforts in this promising field.
Anticancer Applications of Brominated Compounds
Brominated compounds have emerged as a significant class of molecules in oncology research, with mechanisms spanning epigenetic modulation and cytotoxicity.
Bromodomain and Extra-Terminal (BET) Inhibitors
BET inhibitors are a class of small molecules that reversibly bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and transcription factors. This disruption leads to the downregulation of key oncogenes like MYC, making BET inhibitors a promising therapeutic strategy for various cancers.
Quantitative Data: Anticancer Activity of Brominated Compounds
| Compound Class | Specific Compound(s) | Cancer Type(s) | In Vitro Activity (IC50/EC50) | Clinical Trial Insights |
| BET Inhibitors | ZEN-3694 | Solid Tumors (e.g., Breast, Ovarian, Colorectal), NUT Carcinoma | Data from ongoing clinical trials | Currently in multiple Phase 1 and 2 clinical trials in combination with other anticancer agents like PARP inhibitors (Talazoparib), chemotherapy (Capecitabine), and MEK inhibitors (Binimetinib).[1] |
| Alkylating Agents | Pipobroman | Polycythemia Vera | Not typically evaluated by IC50 for this indication | Achieved hematologic remission in 92-94% of previously untreated patients.[2][3] Long-term studies show a risk of transformation to acute myeloid leukemia/myelodysplastic syndrome.[1][2] |
| Marine Alkaloids | Brominated Coelenteramines | Breast and Prostate Cancer | IC50 values of 24.3 µM (prostate) and 21.6 µM (breast) for a specific brominated coelenteramine.[4] | Preclinical stage. |
| Brominated Quinolines | MC-5-2 (5,7-dibromo-8-hydroxyquinoline) | Breast Cancer (MDA-MB-231) | IC50 value lower than other tested quinoline derivatives.[5] | Preclinical stage. |
| Brominated Chalcones | H72 | Gastric Cancer (MGC803, HGC27, SGC7901) | IC50 values ranging from 3.57 to 5.61 μM. | Preclinical stage. |
| Bromophenol Derivatives | Various derivatives | Lung, Liver, Cervical, Colon Cancer | Potent activity against multiple cell lines, with some compounds showing IC50 values in the low micromolar range.[6] | Preclinical stage. |
Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Brominated Compounds
This protocol assesses the effect of a brominated compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8][9][10][11]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Brominated test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the brominated compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway: BET Inhibitor Mechanism of Action
References
- 1. ascopubs.org [ascopubs.org]
- 2. Efficacy trial of pipobroman in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of pipobroman in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. cdn-next.cybassets.com [cdn-next.cybassets.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating (r)-3-(p-Bromophenyl)-β-alanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance proteolytic stability, constrain peptide conformation, and introduce novel functionalities to modulate biological activity. (r)-3-(p-Bromophenyl)-β-alanine is a particularly interesting building block, combining the conformational influence of a β-amino acid with the chemical utility of a brominated aromatic ring. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the β-amino acid backbone can induce unique secondary structures and increase resistance to enzymatic degradation.[1]
These application notes provide a comprehensive guide to the incorporation of (r)-3-(p-Bromophenyl)-β-alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). While specific quantitative data on the coupling efficiency and biological activity of peptides containing this particular amino acid are not extensively available in the current literature, this document outlines best-practice protocols derived from the synthesis of peptides containing similar sterically hindered and β-amino acids.
Materials and Reagents
The key specialized reagent for this procedure is Fmoc-(r)-3-amino-3-(4-bromo-phenyl)-propionic acid, which is commercially available. Standard reagents and materials for Fmoc-SPPS are also required.
Table 1: Key Reagents and Materials
| Reagent/Material | Grade | Recommended Use |
| Fmoc-(r)-3-amino-3-(4-bromo-phenyl)-propionic acid | ≥98.0% | Unnatural amino acid building block |
| Rink Amide or Wang Resin | 100-200 mesh | Solid support for C-terminal amides or acids, respectively |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for washing and coupling |
| Dichloromethane (DCM) | ACS Grade or higher | Solvent for resin swelling and washing |
| Piperidine | Reagent Grade | For Fmoc deprotection (typically a 20% solution in DMF) |
| Diisopropylethylamine (DIEA) | Reagent Grade | Base for amino acid activation |
| Coupling Reagents (e.g., HBTU, HATU, PyBOP) | Peptide Synthesis Grade | For activation of carboxylic acid for amide bond formation |
| Trifluoroacetic acid (TFA) | Reagent Grade | For cleavage of the peptide from the resin |
| Triisopropylsilane (TIPS) | Reagent Grade | Scavenger to prevent side reactions during cleavage |
| Diethyl ether | Anhydrous | For precipitation of the crude peptide |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing (r)-3-(p-Bromophenyl)-β-alanine
This protocol describes the manual synthesis of a generic peptide incorporating the title amino acid. The procedure can be adapted for automated peptide synthesizers.
1. Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation to ensure optimal reaction kinetics.[2]
2. First Amino Acid Coupling (if using an unloaded resin):
-
If starting with an unloaded resin, couple the first Fmoc-protected amino acid according to standard protocols for the specific resin type (e.g., for Wang resin, use a DIC/DMAP coupling method). It is often more convenient to use a pre-loaded resin.
3. Iterative Deprotection and Coupling Cycle:
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
-
Amino Acid Coupling (for standard α-amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Coupling of Fmoc-(r)-3-(p-Bromophenyl)-β-alanine:
-
Due to the potential for steric hindrance from both the β-substitution and the bulky p-bromophenyl group, a more robust coupling strategy is recommended.[4]
-
Use a more powerful coupling reagent such as HATU (3 equivalents) in the presence of HOAt (3 equivalents) and DIEA (6 equivalents).
-
Extend the coupling time to 4-12 hours. It is highly recommended to monitor the coupling reaction for completeness.
-
If the coupling is incomplete, a second coupling (recoupling) with freshly prepared activated amino acid solution for another 2-4 hours is advised.
-
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin beads after the coupling step. A yellow color indicates a successful coupling (no free primary amine), while a blue/purple color indicates incomplete coupling, necessitating a recoupling step.
5. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol 2: Analytical Characterization of the Peptide
1. RP-HPLC Analysis:
-
System: Analytical RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient (e.g., 5-95% B over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: UV detection at 220 nm and 280 nm. The p-bromophenyl group will also contribute to absorbance.
2. Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI-MS) or MALDI-TOF.
-
Observation: The presence of the bromine atom in the peptide will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will produce a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragments containing the (r)-3-(p-Bromophenyl)-β-alanine residue, which is a powerful diagnostic tool for confirming successful incorporation.
Data Presentation
While specific experimental data for the incorporation of (r)-3-(p-Bromophenyl)-β-alanine is scarce, researchers should aim to generate data in the following format for comparison of different synthesis strategies.
Table 2: Hypothetical Comparison of Coupling Conditions for Fmoc-(r)-3-(p-Bromophenyl)-β-alanine
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (h) | Recouplings | Crude Purity (%) | Notes |
| HBTU | 1 : 2.9 : 6 | 4 | 1 | Data not available | Standard, but may be insufficient for this hindered residue. |
| HATU | 1 : 2.9 : 6 | 4 | 0 | Data not available | Recommended for sterically hindered amino acids. |
| PyBOP | 1 : 3 : 6 | 6 | 1 | Data not available | Another effective reagent for difficult couplings. |
| COMU | 1 : 3 : 6 | 2 | 0 | Data not available | Known for high efficiency and suppression of racemization.[5] |
Note: The data in this table is hypothetical and serves as a template for experimental planning. Researchers should perform optimization studies to determine the most efficient conditions for their specific peptide sequence.
Applications and Structure-Activity Relationships
The incorporation of (r)-3-(p-Bromophenyl)-β-alanine can be leveraged for several applications in drug discovery and chemical biology.
1. Conformational Constraint:
-
β-amino acids are known to induce specific secondary structures, such as helices and turns, which are different from those formed by α-amino acids.[1] The rigid p-bromophenyl group is expected to further restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation.[6] This can lead to increased receptor affinity and selectivity.
2. Enhanced Proteolytic Stability:
-
The modified backbone of β-amino acids makes peptides less susceptible to degradation by proteases, which primarily recognize α-amino acid linkages.[1] This can significantly increase the in vivo half-life of peptide-based therapeutics.
3. Chemical Handle for Further Modification:
-
The bromine atom on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira).[7] This allows for the introduction of fluorescent probes, radiolabels, or other functionalities to study peptide localization, binding, and function.
Logical Relationship of Amino Acid Properties to Peptide Activity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (R)-3-(p-Bromophenyl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, modulate biological activity, and introduce novel functionalities. (R)-3-(p-Bromophenyl)-beta-alanine is a particularly interesting building block, combining the conformational influence of a beta-amino acid with the synthetic versatility of a bromophenyl group. The beta-amino acid backbone can induce unique secondary structures and increase resistance to enzymatic degradation, while the p-bromophenyl moiety serves as a handle for post-synthetic modifications, such as cross-coupling reactions, to generate diverse peptide libraries.
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. The protocols are designed to be a starting point for researchers, with considerations for potential challenges and optimization strategies.
Key Applications
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases, leading to longer in vivo half-lives.[1][2]
-
Conformational Constraints: The introduction of β-amino acids can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[2][3][4]
-
Scaffold for Further Diversification: The p-bromophenyl group is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage modification of the peptide and the creation of diverse chemical libraries.
-
Potential Biological Activities: Peptides incorporating β-amino acids have been explored for a range of biological applications, including antimicrobial and anti-angiogenic activities.[1] The unique structural features imparted by this compound may lead to novel therapeutic agents.
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively published, the following tables provide representative data for the synthesis of peptides containing analogous sterically hindered or β-amino acids. These values can serve as a benchmark for optimization.
Table 1: Representative Coupling Efficiency of Fmoc-β-amino Acids
| Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-β-Ala-OH | HBTU/HOBt/DIPEA | 60 | >99 |
| Fmoc-β-Phe-OH | HATU/DIPEA | 90 | ~98 |
| Fmoc-(R)-3-(p-Bromophenyl)-β-alanine (Expected) | HATU/DIPEA | 120 - 240 | 95 - 98 |
Note: Coupling efficiency can be sequence-dependent and may require optimization. Double coupling is recommended for sterically hindered amino acids.
Table 2: Expected Purity and Yield for a Model 10-mer Peptide Containing one this compound Residue
| Parameter | Expected Value | Notes |
| Crude Purity (by RP-HPLC) | 65 - 80% | Highly dependent on the sequence and success of each coupling and deprotection step. |
| Overall Yield (crude) | 50 - 70% | Based on the initial resin loading. |
| Purified Yield | 15 - 30% | Post-purification yields will vary based on the crude purity and purification method. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound on a 0.1 mmol scale using standard Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine
-
Rink Amide MBHA resin (or other suitable resin)
-
Standard Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), peptide synthesis grade
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Dithiothreitol (DTT) (if synthesizing peptides with Trp)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
Protocol 1: Resin Swelling and Preparation
-
Place the Rink Amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (5 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
Protocol 3: Amino Acid Coupling (Standard α-Amino Acid)
-
In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF (2 mL).
-
Add DIPEA (0.6 mmol, 6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, continue agitation for another 30 minutes.
-
Drain the reaction solution and wash the resin with DMF (3 x 5 mL).
Protocol 4: Incorporation of Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine
Due to the potential steric hindrance of this β-amino acid, a more robust coupling protocol is recommended.
-
In a separate vial, dissolve Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (3 mL).
-
Add DIPEA (0.8 mmol, 8 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test. If the test is positive, consider a second coupling (double coupling).
-
To perform a double coupling, drain the reaction solution, wash with DMF (3 x 5 mL), and repeat steps 1-4 with a fresh solution of activated amino acid.
-
Once the Kaiser test is negative, drain the final reaction solution and wash the resin with DMF (5 x 5 mL).
Protocol 5: Capping (Optional)
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed after a difficult coupling.
-
Prepare a capping solution of 5% acetic anhydride and 5% DIPEA in DMF.
-
Add the capping solution (5 mL) to the resin and agitate for 15 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL).
Protocol 6: Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. If the peptide contains Trp, add 1% DTT.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 7: Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Application Notes and Protocols for Fmoc-Protected (R)-3-(p-Bromophenyl)-beta-alanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide structures is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties.[1] Fmoc-protected (R)-3-(p-bromophenyl)-beta-alanine is a valuable building block for Solid-Phase Peptide Synthesis (SPPS), offering unique structural and functional characteristics. The presence of a bromine atom on the phenyl ring can introduce beneficial properties such as increased binding affinity through halogen bonding and provides a reactive handle for further chemical modifications. The beta-amino acid backbone can impart resistance to enzymatic degradation, leading to peptides with improved stability and bioavailability.[2]
This document provides detailed application notes, experimental protocols, and expected outcomes for the use of Fmoc-(R)-3-(p-bromophenyl)-beta-alanine in Fmoc-based SPPS.
Data Presentation
The successful incorporation of Fmoc-(R)-3-(p-bromophenyl)-beta-alanine into a peptide sequence is dependent on the coupling conditions and the nature of the peptide sequence. Due to the steric hindrance of the beta-substituted phenyl group, optimized coupling strategies are recommended. Below is a summary of expected quantitative data based on the use of potent coupling reagents for sterically hindered amino acids.
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >95% | Achievable with potent coupling reagents like HBTU/HOBt or HATU and extended coupling times. Monitoring with a Kaiser test is recommended. |
| Crude Peptide Purity | 70-90% | Dependent on the overall peptide sequence and length. Purification by reverse-phase HPLC is typically required.[3] |
| Overall Yield | 10-30% | Based on the initial resin loading and dependent on the number of coupling cycles and purification losses. |
Note: The values presented are typical for the SPPS of peptides containing sterically hindered, unnatural amino acids and may vary depending on the specific peptide sequence, synthesis scale, and purification methods.
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating Fmoc-(R)-3-(p-bromophenyl)-beta-alanine into a peptide chain using SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Potential Signaling Pathway Modulation
Peptides incorporating this compound may exhibit interesting biological activities, such as antimicrobial properties, by mimicking natural host defense peptides like LL-37. Such peptides can act as ligands for G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. The diagram below illustrates a potential mechanism of action where a synthetic peptide activates the formyl peptide receptor-like 1 (FPRL1), leading to the activation of the MAPK/ERK signaling cascade, a common pathway in immune modulation.[4]
References
Application Notes and Protocols for Coupling Unnatural β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling of unnatural β-amino acids in peptide synthesis. This document outlines the challenges, recommended coupling reagents, detailed experimental protocols, and relevant biological context for the inclusion of these unique building blocks in peptide-based research and drug development.
Introduction to Unnatural β-Amino Acids in Peptide Synthesis
Unnatural β-amino acids are valuable tools in medicinal chemistry and drug discovery. Their incorporation into peptides can lead to structures with enhanced proteolytic stability, unique conformational preferences, and improved pharmacological properties. However, the additional carbon in the backbone of β-amino acids introduces significant steric hindrance, making their coupling during solid-phase peptide synthesis (SPPS) a considerable challenge. This document provides detailed protocols and quantitative data to facilitate the successful incorporation of unnatural β-amino acids into peptide sequences.
Challenges in Coupling Unnatural β-Amino Acids
The primary obstacle in the synthesis of peptides containing β-amino acids is the steric bulk around the reacting functional groups. This steric hindrance can lead to:
-
Slow Reaction Kinetics: The bulky nature of β-amino acids can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower coupling rates.
-
Incomplete Reactions: Standard coupling protocols may not be sufficient to drive the reaction to completion, leading to deletion sequences and difficult purifications.
-
Aggregation: Peptides containing hydrophobic or β-branched amino acids are prone to aggregation on the solid support, further hindering reagent accessibility.
-
Epimerization: While less common with many modern coupling reagents, the potential for loss of stereochemical integrity at the α-carbon of the incoming amino acid remains a concern, especially with prolonged reaction times or harsh conditions.
Comparison of Coupling Reagents for Unnatural β-Amino Acids
The choice of coupling reagent is critical for overcoming the challenges associated with β-amino acid incorporation. Onium salt-based reagents are generally more effective than carbodiimides for these difficult couplings. Below is a summary of commonly used high-efficiency coupling reagents.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| HATU | Aminium Salt | Very High | Fast reaction kinetics, high yields, effective for sterically demanding couplings.[1] | Can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| HBTU | Aminium Salt | High | Widely used, cost-effective, and reliable for many standard and hindered couplings.[3] | Can also lead to guanidinylation side reactions.[4] |
| PyBOP | Phosphonium Salt | High | Minimizes racemization, effective for hindered couplings and cyclizations, no guanidinylation side reactions.[5] | Produces a carcinogenic byproduct (HMPA), though modern versions have addressed this. |
| COMU | Uronium Salt | Very High | Excellent efficiency comparable to HATU, improved safety profile (non-explosive), and good solubility.[6] | Higher cost compared to some other reagents. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective and widely used for standard couplings. | Often insufficient for highly hindered β-amino acids, can lead to racemization.[7] |
Experimental Protocols
The following are detailed protocols for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of peptides containing unnatural β-amino acids. These protocols are designed to maximize coupling efficiency and minimize side reactions.
General Fmoc-SPPS Workflow
A general workflow for the incorporation of an unnatural β-amino acid is depicted below. This iterative process involves deprotection of the N-terminal Fmoc group followed by the coupling of the next amino acid.
Caption: General workflow for Fmoc-SPPS.
Protocol 1: HATU-Mediated Coupling of an Unnatural β-Amino Acid
This protocol is recommended for highly hindered β-amino acids where maximum coupling efficiency is required.
Materials:
-
Fmoc-protected unnatural β-amino acid (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected β-amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to a second coupling.
-
Second Coupling (if necessary): Repeat steps 4-7.
-
Capping (if necessary): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
Protocol 2: PyBOP-Mediated Coupling of an Unnatural β-Amino Acid
This protocol is a good alternative to HATU, particularly when minimizing racemization is a primary concern.
Materials:
-
Fmoc-protected unnatural β-amino acid (3-5 equivalents)
-
PyBOP (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF, peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected β-amino acid and PyBOP in DMF. Add DIPEA to the solution.
-
Coupling: Immediately add the activation mixture to the resin. Agitate the reaction at room temperature for 2-4 hours, or overnight for challenging couplings.
-
Washing and Monitoring: Follow steps 6-9 from the HATU protocol.
Monitoring the Coupling Reaction
Qualitative colorimetric tests are essential for monitoring the completion of coupling reactions in SPPS.
-
Kaiser Test: Detects free primary amines. A positive result (blue color) indicates an incomplete reaction. This test is not reliable for N-alkylated amino acids or proline at the N-terminus.
-
Chloranil Test: Can be used to detect secondary amines, such as proline.
For quantitative analysis, a small amount of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.
Signaling Pathways and Unnatural β-Amino Acids
The incorporation of unnatural β-amino acids can significantly impact the biological activity of peptides by altering their conformation and stability. A notable example is the development of somatostatin analogs for the treatment of various diseases. Somatostatin is a cyclic peptide hormone that regulates the secretion of several other hormones by binding to a family of G protein-coupled receptors (GPCRs).
Natural somatostatin has a short half-life. By incorporating unnatural amino acids, more stable and selective analogs have been developed. These analogs often target specific somatostatin receptor subtypes, leading to more targeted therapeutic effects. The signaling cascade initiated by the binding of a somatostatin analog to its GPCR is a key area of study.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. bioorganica.org.ua [bioorganica.org.ua]
- 5. PyBOP®: A new peptide coupling reagent devoid of toxic by-product | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes & Protocols: Synthesis of Peptidomimetics Containing (R)-3-(p-Bromophenyl)-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are structurally modified peptides designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-proteinogenic amino acids is a key strategy in peptidomimetic design.[3] (R)-3-(p-Bromophenyl)-β-alanine is a particularly valuable building block. The β-amino acid structure alters the peptide backbone, conferring resistance to enzymatic degradation, while the p-bromophenyl group provides a site for further chemical modification via cross-coupling reactions and can enhance binding affinity through halogen bonding.[4] These features make peptidomimetics containing this residue promising candidates for targeting a variety of biological systems, particularly G protein-coupled receptors (GPCRs).[5][6]
Core Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing these peptidomimetics is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.[7] SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[8] The use of excess reagents drives reactions to completion, and purification is simplified by filtering and washing the resin after each step.[9]
Experimental Protocols
This section details a standard manual protocol for the synthesis of a peptidomimetic containing (R)-3-(p-Bromophenyl)-β-alanine on a 0.1 mmol scale using Fmoc/tBu chemistry.
Resin Selection and Preparation
-
Resin Choice : Select a resin based on the desired C-terminus. Use Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid.[4]
-
Protocol :
-
Place the resin (0.1 mmol) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[4]
-
Drain the DMF.
-
Nα-Fmoc Deprotection
-
Protocol :
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]
-
Amino Acid Coupling: Incorporating (R)-3-(p-Bromophenyl)-β-alanine
-
Protocol :
-
In a separate vial, dissolve Fmoc-(R)-3-(p-bromophenyl)-β-alanine (3.0 eq.), HBTU (3.0 eq.), and HOBt (3.0 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6.0 eq.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[4]
-
Agitate the mixture for 2-4 hours at room temperature. Coupling of β-amino acids or other sterically hindered residues may require extended reaction times.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Capping (Optional)
-
Purpose : To block any unreacted N-terminal amines and prevent the formation of deletion sequences.[4]
-
Protocol :
-
Prepare a capping solution (e.g., 5% acetic anhydride, 5% DIEA in DMF).
-
Add the solution to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).[8]
-
Cleavage and Global Deprotection
-
Protocol :
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[10]
-
Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to maximize recovery.
-
Peptide Precipitation and Purification
-
Protocol :
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.[4]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
-
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-(R)-3-(p-bromophenyl)-β-alanine | ≥97% | Aromsyn Co., Ltd., Fluorochem |
| Rink Amide or Wang Resin | 100-200 mesh | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| Piperidine | Reagent Grade | Various |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Various |
| HBTU, HOBt, or HATU | Peptide Synthesis Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIPS) | Reagent Grade | Various |
| Diethyl ether | Anhydrous | Various |
Table 2: Synthesis Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 - 1.0 mmol | Protocol is scalable. |
| Equivalents of Amino Acid | 3.0 - 5.0 eq. | Relative to resin loading. |
| Equivalents of Coupling Reagents | 3.0 - 5.0 eq. | Relative to resin loading. |
| Coupling Time | 2 - 4 hours | May be extended for difficult couplings. |
| Cleavage Time | 2 - 3 hours | Standard for most protecting groups. |
| Expected Crude Purity (HPLC) | 60 - 85% | Sequence-dependent. |
| Expected Final Purity (HPLC) | >95% | After RP-HPLC purification. |
| Expected Overall Yield | 10 - 40% | Highly dependent on peptide length and sequence.[11] |
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Application Example: Targeting GPCR Signaling
Peptidomimetics are frequently designed to modulate G protein-coupled receptor (GPCR) signaling pathways.[12][13] They can act as agonists or antagonists, influencing downstream cellular responses.
Caption: Peptidomimetic interaction with a GPCR signaling pathway.
Application Notes
-
Modulation of GPCRs : Peptidomimetics incorporating (R)-3-(p-Bromophenyl)-β-alanine can be designed as potent and selective modulators of GPCRs. The conformational constraints imposed by the β-amino acid can lock the molecule into a bioactive conformation, enhancing receptor affinity and selectivity.[3][14] These compounds can be investigated as agonists, antagonists, or allosteric modulators for various GPCR targets implicated in human diseases.[5]
-
Site for Bio-orthogonal Chemistry : The bromine atom on the phenyl ring serves as a versatile chemical handle.[4] It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the attachment of fluorescent probes, radiolabels, cytotoxic payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
-
Structural Biology : The heavy bromine atom can be advantageous in X-ray crystallography studies of peptidomimetic-protein complexes, aiding in phase determination and structure solution.
-
Screening and Library Development : The SPPS methodology is amenable to the creation of peptidomimetic libraries where (R)-3-(p-Bromophenyl)-β-alanine is incorporated at various positions.[15] These libraries can be screened to identify lead compounds with desired biological activities, accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]
- 6. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 7. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an H3K36me3-Derived Peptidomimetic Ligand with Enhanced Affinity for Plant Homeodomain Finger Protein 1 (PHF1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-Protein Peptidomimetics Stabilize GPCR Active State Conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
Enhancing Peptide Stability Through Halogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation, leading to short in vivo half-lives and reduced bioavailability. A promising strategy to overcome this limitation is the incorporation of halogenated amino acids into peptide sequences. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can significantly alter the physicochemical properties of amino acids, thereby enhancing the proteolytic resistance of the resulting peptides. These application notes provide an overview of the impact of halogenation on peptide stability, supported by quantitative data, and offer detailed protocols for assessing the enzymatic stability of modified peptides.
The Role of Halogenation in Enzymatic Stability
The introduction of halogens into amino acid side chains can sterically hinder the approach of proteases to the peptide backbone, a key factor in preventing enzymatic cleavage. The electron-withdrawing nature of halogens can also modify the electronic environment of the peptide bond, further influencing its susceptibility to hydrolysis. While the incorporation of halogenated amino acids is a recognized strategy for enhancing metabolic stability, the effect is not always predictable and can be influenced by the specific halogen, its position, the peptide sequence, and the protease involved.[1][2]
For instance, studies on the antimicrobial peptide Jelleine-I have demonstrated a remarkable 10- to 100-fold improvement in proteolytic stability against enzymes like trypsin, chymotrypsin, and pepsin upon halogenation with chlorine, bromine, and iodine.[3] In contrast, some research indicates that iodination can, in certain contexts, lead to more rapid and complete hydrolysis of peptides.[4] Fluorination has also been shown to confer increased resistance to degradation for peptides like glucagon-like peptide-1 (GLP-1).[5][6]
Quantitative Data on Enzymatic Stability of Halogenated Peptides
The following tables summarize quantitative data from studies investigating the impact of halogenation on the enzymatic stability of various peptides.
Table 1: Stability of Halogenated Jelleine-I Analogs against Proteases [3]
| Peptide Sequence | Modification | Stability vs. Trypsin (Fold Increase) | Stability vs. Chymotrypsin (Fold Increase) | Stability vs. Pepsin (Fold Increase) |
| PFKLSLHL-NH₂ | None (Native) | 1 | 1 | 1 |
| P(4-Cl-F)KLSLHL-NH₂ | 4-Chloro-Phenylalanine | >10 | >10 | >10 |
| P(4-Br-F)KLSLHL-NH₂ | 4-Bromo-Phenylalanine | >100 | >100 | >100 |
| P(4-I-F)KLSLHL-NH₂ | 4-Iodo-Phenylalanine | >100 | >100 | >100 |
Table 2: Stability of Fluorinated Glucagon-Like Peptide-1 (GLP-1) Analogs against Dipeptidyl Peptidase IV (DPP IV) [5][6]
| Peptide Analog | Modification | Relative Stability vs. Native GLP-1 |
| Native GLP-1 | None | 1x |
| F9 | Glu9 -> Hexafluoroleucine | 1.5x |
| F10 | Gly10 -> Hexafluoroleucine | 2.9x |
| F8 | Ala8 -> Hexafluoroleucine | Completely Resistant |
Table 3: Stability of Iodinated vs. Non-Iodinated MMP-9 Substrate Peptides [4]
| Peptide Sequence | Modification | Relative Rate of Hydrolysis by MMP-9 |
| Ac-GCHK(Ac)Y-NH₂ | Tyrosine | 1x |
| Ac-GCHK(Ac)(3-I-Y)-NH₂ | 3-Iodo-Tyrosine | Faster and more complete hydrolysis |
Experimental Protocols
Detailed methodologies for conducting in vitro enzymatic stability assays are provided below. These protocols are essential for researchers aiming to quantify the impact of halogenation on their peptides of interest.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol outlines the procedure for determining the stability of a peptide in human serum, which contains a complex mixture of proteases.
Materials:
-
Test peptide and non-halogenated control peptide
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., sterile water or DMSO).
-
Reaction Setup:
-
Pre-warm human serum and PBS to 37°C.
-
In a low-protein-binding microcentrifuge tube, mix human serum and PBS at a 1:1 (v/v) ratio.
-
Spike the serum/PBS mixture with the peptide stock solution to a final peptide concentration of 100 µg/mL.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). The 0-minute time point should be taken immediately after adding the peptide.
-
Quenching and Protein Precipitation:
-
To each aliquot, immediately add an equal volume of ACN containing 1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex the samples and incubate on ice for at least 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm for peptides containing aromatic residues). Use a suitable gradient of ACN in water with 0.1% TFA.
-
-
Data Analysis:
-
Determine the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.
-
Protocol 2: In Vitro Peptide Stability Assay with Specific Proteases (Trypsin, Chymotrypsin, Pepsin)
This protocol describes how to assess peptide stability against specific proteases.
Materials:
-
Test peptide and non-halogenated control peptide
-
Trypsin (e.g., TPCK-treated), Chymotrypsin, Pepsin
-
Appropriate buffers:
-
Trypsin/Chymotrypsin: 50 mM Tris-HCl or Ammonium Bicarbonate, pH 8.0
-
Pepsin: 10 mM Acetate buffer, pH 4.0
-
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Enzyme-specific inhibitors for quenching (optional, e.g., PMSF for serine proteases)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C (for Trypsin/Chymotrypsin) or 30°C (for Pepsin)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the test and control peptides in the appropriate assay buffer.
-
Prepare a stock solution of the protease in its recommended buffer (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In a low-protein-binding microcentrifuge tube, add the peptide solution.
-
Initiate the reaction by adding the protease solution to achieve a final enzyme-to-substrate ratio (w/w) of 1:100 to 1:20.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (37°C for trypsin and chymotrypsin, 30°C for pepsin).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ACN containing 1% TFA. Alternatively, for serine proteases like trypsin and chymotrypsin, a specific inhibitor like PMSF can be added before the ACN/TFA solution.
-
Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point and determine the half-life as described in Protocol 1.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for conducting enzymatic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
(r)-3-(p-Bromophenyl)-beta-alanine: Application Notes and Protocols in Drug Discovery
Disclaimer: As of late 2025, detailed public-domain research on the specific biological activities and drug discovery applications of (r)-3-(p-Bromophenyl)-beta-alanine is limited. The following application notes and protocols are presented as a generalized framework for researchers interested in investigating this and similar beta-amino acid derivatives. The experimental details provided are based on standard methodologies for analogous compounds and should be adapted and optimized for specific research purposes.
Introduction
Beta-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to mimic or antagonize the action of endogenous signaling molecules, such as neurotransmitters. Their modified backbone often imparts resistance to enzymatic degradation, making them attractive candidates for drug development. This compound is a chiral beta-amino acid derivative. The presence of a bromophenyl group suggests potential for exploration in various therapeutic areas, including neurology and oncology, where halogenated compounds have shown utility.
This document provides an overview of the potential applications of this compound in drug discovery and outlines generalized protocols for its investigation.
Potential Applications in Drug Discovery
Based on the known pharmacology of beta-alanine and its analogs, this compound could be investigated for its activity in the following areas:
-
GABA Receptor Modulation: Beta-alanine is known to interact with both GABA and glycine receptors.[1][2] The bromophenyl moiety of this compound may confer selectivity and potency for specific GABA receptor subtypes (GABAA, GABAB) or glycine receptors. This could be relevant for developing treatments for epilepsy, anxiety, and other neurological disorders.
-
Anticancer Research: Some N-aryl-β-alanine derivatives have been investigated for their potential as anticancer agents. The specific role of this compound in this context is yet to be determined but warrants investigation.
-
Enzyme Inhibition: The structural similarity of beta-amino acids to endogenous substrates makes them potential inhibitors of various enzymes.
Data Presentation
The following tables are templates for summarizing quantitative data that would be generated during the pharmacological profiling of this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Cell Line/Tissue |
| GABAA | This compound | Data not available | Radioligand Binding | Recombinant HEK293 |
| GABAB | This compound | Data not available | Radioligand Binding | Rat cortical membranes |
| Glycine Receptor | This compound | Data not available | Radioligand Binding | Recombinant CHO-K1 |
Table 2: In Vitro Functional Activity
| Assay Type | Cell Line | Parameter | Agonist EC50 (µM) | Antagonist IC50 (µM) |
| FLIPR Calcium Assay | HEK293 (GABAB) | Intracellular Ca2+ | Data not available | Data not available |
| Electrophysiology | Oocytes (GABAA) | Ion current | Data not available | Data not available |
| Cell Viability Assay | MCF-7 (Breast Cancer) | IC50 | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: Radioligand Binding Assay for GABAA Receptor Affinity
Objective: To determine the binding affinity of this compound for the GABAA receptor.
Materials:
-
HEK293 cells stably expressing the desired GABAA receptor subtypes.
-
Membrane preparation buffer (e.g., Tris-HCl).
-
Radioligand (e.g., [3H]muscimol or [3H]SR95531).
-
This compound.
-
Non-specific binding control (e.g., unlabeled GABA).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target GABAA receptor subtype.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add the radioligand at a concentration near its Kd.
-
For non-specific binding determination, add a high concentration of unlabeled GABA to a separate set of wells.
-
Incubate the plate (e.g., for 1 hour at 4°C).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
-
Data Analysis:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of this compound.
-
Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability as a function of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate a potential signaling pathway and an experimental workflow relevant to the study of this compound.
Caption: Hypothetical interaction of this compound with GABAergic signaling pathways.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for Designing Peptide Libraries with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide libraries offers a powerful strategy to overcome the limitations of traditional peptide-based therapeutics. By expanding beyond the 20 canonical amino acids, researchers can access a vast chemical space, leading to the discovery of novel peptide drug candidates with enhanced stability, potency, and target specificity.[1][][] These application notes provide an overview of the design, synthesis, and screening of peptide libraries containing UAAs, along with detailed protocols for key experimental procedures.
The inclusion of non-proteinogenic amino acids can significantly improve the pharmacological properties of peptides.[1][4] UAAs can introduce conformational constraints, increase resistance to proteolytic degradation, and provide novel functionalities for interaction with biological targets.[][5][6] This leads to peptides with improved in vivo stability, bioavailability, and therapeutic efficacy.[][7]
I. Overview of Peptide Library Technologies
Several technologies are available for the construction and screening of peptide libraries, each with its own advantages and limitations. The choice of platform often depends on the desired library size, the types of UAAs to be incorporated, and the screening method to be employed.
| Library Technology | Typical Library Size | UAA Incorporation | Key Features |
| Solid-Phase Peptide Synthesis (SPPS) | 10^3 - 10^6 | High flexibility, wide variety of UAAs can be used.[8] | Well-established chemical synthesis method.[9] Allows for complex modifications and cyclization.[10] |
| mRNA Display | > 10^12 | Possible through genetic code expansion and specialized tRNA synthetases.[7][11][12] | Connects phenotype (peptide) to genotype (mRNA) for easy identification of hits.[11] |
| Phage Display | 10^9 - 10^12 | Limited, but possible through genetic code expansion.[13] | Peptides are displayed on the surface of bacteriophages, enabling affinity-based screening. |
| One-Bead-One-Compound (OBOC) | 10^4 - 10^7 | High flexibility, compatible with a wide range of UAAs.[11] | Each bead displays a unique peptide sequence, facilitating on-bead screening.[9] |
II. Experimental Protocols
A. Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library with an Unnatural Amino Acid
This protocol outlines the manual synthesis of a small peptide library using the Fmoc/tBu strategy, incorporating a commercially available unnatural amino acid.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected natural amino acids
-
Fmoc-protected unnatural amino acid (e.g., Fmoc-N-methyl-Alanine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Syringes with frits for washing the resin
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Natural Amino Acid):
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Wash the resin as described in step 2.5.
-
-
Incorporation of the Unnatural Amino Acid:
-
Repeat the Fmoc deprotection step (step 2).
-
Couple the Fmoc-protected unnatural amino acid using the same procedure as in step 3. Adjust coupling time if steric hindrance is expected.
-
-
Library Synthesis (Split-and-Pool Method):
-
After coupling the common scaffold including the UAA, split the resin into multiple reaction vessels.
-
In each vessel, couple a different Fmoc-protected amino acid to introduce diversity at a specific position.
-
After coupling, pool the resin from all vessels.
-
Repeat the split-and-pool process for each position of randomization.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptides by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptides and wash with cold ether.
-
Dry the crude peptide library under vacuum.
-
-
Purification and Analysis:
-
Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptides by mass spectrometry (MS).[14]
-
B. Protocol for On-Bead Screening of a One-Bead-One-Compound (OBOC) Library
This protocol describes a typical workflow for screening an OBOC library against a fluorescently labeled target protein.
Materials:
-
OBOC peptide library on resin beads
-
Fluorescently labeled target protein
-
Screening buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., screening buffer with 1% BSA)
-
Microscope with a fluorescence detector
-
Micromanipulator for bead isolation
Procedure:
-
Library Preparation:
-
Wash the OBOC library beads with screening buffer.
-
Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.
-
-
Screening:
-
Incubate the blocked beads with a solution of the fluorescently labeled target protein at a predetermined concentration.
-
Incubate for 1-2 hours with gentle agitation.
-
-
Washing:
-
Wash the beads extensively with screening buffer to remove unbound target protein.
-
-
Hit Identification:
-
Observe the beads under a fluorescence microscope.
-
Identify the beads that exhibit a strong fluorescent signal, indicating binding of the target protein.
-
-
Bead Isolation:
-
Using a micromanipulator, isolate the individual fluorescent "hit" beads.
-
-
Sequence Analysis:
-
Determine the amino acid sequence of the peptide on the isolated beads using methods such as Edman degradation or mass spectrometry.[8]
-
III. Visualizing Workflows and Pathways
A. General Workflow for Designing and Screening Peptide Libraries with Unnatural Amino Acids
Caption: A generalized workflow for the discovery of bioactive peptides using libraries containing unnatural amino acids.
B. Solid-Phase Peptide Synthesis (SPPS) Cycle for UAA Incorporation
Caption: The iterative cycle of solid-phase peptide synthesis for the incorporation of natural and unnatural amino acids.
C. One-Bead-One-Compound (OBOC) Screening Workflow
Caption: A schematic of the one-bead-one-compound screening process for identifying peptides that bind to a specific target.
IV. Conclusion
The integration of unnatural amino acids into peptide libraries represents a significant advancement in drug discovery.[] By providing access to novel chemical space and enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, these libraries are a valuable tool for the development of next-generation peptide therapeutics.[1][] The protocols and workflows detailed in these application notes provide a foundation for researchers to design and screen their own peptide libraries containing unnatural amino acids, ultimately accelerating the discovery of new and effective drug candidates.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Unnatural / Unusual Amino Acids [biosyn.com]
- 7. Unnatural Peptide Library Construction - CD Biosynsis [aspiregene.com]
- 8. Synthesis and screening of peptide libraries with free C-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Custom Peptide Library Construction - Creative Peptides [creative-peptides.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Drug: Screening & Preparation - Creative Peptides [creative-peptides.com]
Analytical Techniques for Peptides with Modified Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of peptides containing modified amino acids. The methodologies described herein are essential for researchers in proteomics, drug discovery, and development to accurately identify, quantify, and characterize these critical biomolecules.
Introduction to Modified Peptides
Peptides with modified amino acids, arising from post-translational modifications (PTMs) or synthetic incorporation of non-canonical amino acids, play crucial roles in a vast array of biological processes and therapeutic applications. These modifications dramatically expand the functional diversity of the proteome and are integral to cellular signaling, protein stability, and intermolecular interactions. Consequently, robust analytical techniques are paramount for elucidating their structure-function relationships and ensuring the quality of peptide-based therapeutics.
This guide focuses on the principal analytical techniques employed for the characterization of modified peptides: Mass Spectrometry (MS), Liquid Chromatography (LC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Analysis of Modified Peptides
Mass spectrometry is a cornerstone technique for the analysis of modified peptides due to its high sensitivity, speed, and ability to provide detailed structural information.[1]
Overview of the Mass Spectrometry Workflow
The general workflow for analyzing modified peptides by mass spectrometry involves several key steps, from sample preparation to data analysis.
References
Application Notes and Protocols: NMR Spectroscopy of Peptides Containing (R)-3-(p-Bromophenyl)-β-Alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of peptides incorporating the unnatural amino acid (R)-3-(p-bromophenyl)-β-alanine. The inclusion of this β-amino acid can induce unique conformational preferences and introduce a site for further chemical modification, making it a valuable tool in peptidomimetic design and drug discovery.
Introduction
The incorporation of non-proteinogenic amino acids, such as (R)-3-(p-bromophenyl)-β-alanine, into peptide sequences is a powerful strategy for developing novel therapeutic agents and research tools. These modifications can enhance proteolytic stability, modulate receptor binding affinity and selectivity, and introduce unique structural constraints. NMR spectroscopy is an indispensable technique for elucidating the three-dimensional structure and dynamics of these modified peptides in solution, providing critical insights for structure-activity relationship (SAR) studies.
This document outlines the protocols for the solid-phase synthesis of a model peptide containing (R)-3-(p-bromophenyl)-β-alanine and the subsequent detailed NMR analysis for structural characterization.
Peptide Synthesis
The synthesis of peptides incorporating (R)-3-(p-bromophenyl)-β-alanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-(R)-3-(p-bromophenyl)-β-alanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a hypothetical peptide, Ac-Ala-Phe-(R)-3-(p-Br-Phe)-β-Ala-NH₂.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, including Fmoc-(R)-3-(p-bromophenyl)-β-alanine.
-
N-terminal Acetylation: After the final Fmoc deprotection, wash the resin and add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. Agitate for 30 minutes.
-
Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Lyophilization: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final peptide as a white powder.
NMR Spectroscopy Protocols
High-resolution NMR spectroscopy is employed to determine the solution structure and conformation of the synthesized peptide.
Sample Preparation
-
Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O (9:1) with a buffer to maintain a stable pH).
-
The concentration should be around 1-5 mM for optimal signal-to-noise.
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to assess sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in space (< 5 Å).
-
For peptides of intermediate size where the NOE may be close to zero, a ROESY spectrum (mixing time 200-400 ms) is recommended as ROE is always positive.
-
-
2D [¹H, ¹³C] HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance HSQC spectrum to correlate directly bonded protons and carbons. This aids in resonance assignment.
-
2D [¹H, ¹³C] HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequencing and assigning quaternary carbons.
Data Presentation and Analysis
Disclaimer: The following tables contain representative, hypothetical NMR data for the model peptide Ac-Ala-Phe-(R)-3-(p-Br-Phe)-β-Ala-NH₂. This data is provided for illustrative purposes to guide the analysis of experimentally acquired spectra.
¹H and ¹³C Chemical Shift Assignments
Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS). The dispersion of amide proton signals in the ¹H spectrum can provide initial insights into the presence of stable secondary structures.
Table 1: Hypothetical ¹H and ¹³C Chemical Shifts for Ac-Ala-Phe-(R)-3-(p-Br-Phe)-β-Ala-NH₂ in DMSO-d₆ at 298 K.
| Residue | Atom | ¹H δ (ppm) | ¹³C δ (ppm) |
| Ac | CH₃ | 1.85 | 22.5 |
| C=O | - | 170.1 | |
| Ala¹ | NH | 8.15 | - |
| Hα | 4.20 | 50.3 | |
| Hβ | 1.25 | 18.5 | |
| C' | - | 173.2 | |
| Phe² | NH | 8.30 | - |
| Hα | 4.50 | 55.6 | |
| Hβ₁, Hβ₂ | 2.95, 3.10 | 38.1 | |
| Hδ (2,6) | 7.28 | 129.5 | |
| Hε (3,5) | 7.35 | 128.8 | |
| Hζ (4) | 7.25 | 126.9 | |
| C' | - | 172.5 | |
| β-BrPhe³ | NH | 8.05 | - |
| Hα | 2.70, 2.85 | 42.1 | |
| Hβ | 4.80 | 51.8 | |
| Hδ (2,6) | 7.50 | 131.9 | |
| Hε (3,5) | 7.20 | 128.5 | |
| Cγ | - | 141.2 | |
| Cζ | - | 121.0 | |
| C' | - | 171.8 | |
| NH₂ | NHa, NHb | 7.30, 7.10 | - |
Coupling Constants and Dihedral Angles
Three-bond coupling constants (³J) provide information about dihedral angles, which are crucial for defining the peptide backbone and side-chain conformations. The Karplus equation relates the observed ³J value to the corresponding dihedral angle.
Table 2: Hypothetical ³J Coupling Constants and Calculated Dihedral Angles (φ).
| Residue | Coupling | ³J (Hz) | Dihedral Angle (φ) |
| Ala¹ | HNHα | 7.5 | -120° (β-strand) |
| Phe² | HNHα | 8.0 | -130° (β-strand) |
| β-BrPhe³ | HNHβ | 7.0, 4.0 | gauche/trans |
NOE/ROE Data
Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) data provide through-space distance constraints between protons. The intensity of an NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons.
Table 3: Key Hypothetical NOE/ROE Connectivities.
| Proton 1 | Proton 2 | Distance | Structural Implication |
| Ala¹ Hα | Phe² NH | Sequential | Extended Conformation |
| Phe² Hα | β-BrPhe³ NH | Sequential | Extended Conformation |
| Phe² Hα | β-BrPhe³ Hβ | Medium-range | Turn/Fold Indication |
| Ala¹ Hβ | β-BrPhe³ Hδ | Long-range | Tertiary Fold |
Conclusion
The protocols and representative data presented here provide a framework for the synthesis and detailed structural analysis of peptides containing (R)-3-(p-bromophenyl)-β-alanine using NMR spectroscopy. The combination of SPPS and multi-dimensional NMR techniques allows for the unambiguous assignment of proton and carbon resonances and the determination of the peptide's solution conformation. This information is vital for understanding how the incorporation of this unnatural β-amino acid influences peptide structure and function, thereby guiding the rational design of novel peptidomimetics for therapeutic and biotechnological applications.
Mass Spectrometry Analysis of Brominated Peptides: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of halogenated amino acids, particularly brominated residues, into peptides offers a powerful tool for a multitude of applications in chemical biology and drug discovery. The unique physicochemical properties of bromine, including its size, electronegativity, and the presence of two stable isotopes (⁷⁹Br and ⁸¹Br), provide a distinctive signature for mass spectrometry-based analysis.[1] This application note provides detailed protocols and methodologies for the comprehensive analysis of brominated peptides by mass spectrometry, with a focus on synthesis, purification, and characterization.
Brominated amino acids, such as 4-bromophenylalanine (Bpa), are frequently utilized as photo-activatable cross-linking agents to investigate protein-protein interactions.[1] Upon UV irradiation, the carbon-bromine bond can be cleaved, leading to the formation of a reactive species that can covalently bind to interacting partners in close proximity. Subsequent mass spectrometric analysis of the cross-linked products allows for the identification of interaction sites and the elucidation of protein complex architectures. Furthermore, the distinct isotopic pattern of bromine, with two peaks of nearly equal abundance separated by approximately 2 Da, serves as a powerful diagnostic tool for the unambiguous identification of brominated peptides and their fragments in complex mixtures.[1]
This document outlines a comprehensive workflow, from the synthesis of brominated peptides to their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides protocols for sample preparation and data interpretation.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical analysis of a brominated peptide used as an internal standard for the quantification of its non-brominated analogue in a complex biological matrix.
| Peptide Sequence | Modification | Precursor m/z (z=2) | Retention Time (min) | Peak Area (Endogenous) | Peak Area (Standard) | Calculated Concentration (fmol/µL) |
| GGY-Bpa -FLR | 4-Bromophenylalanine | 457.18 | 22.5 | N/A | 1.25E+07 | 10.0 |
| GGYFLR | Unmodified | 417.72 | 21.8 | 3.75E+06 | 1.25E+07 | 3.0 |
| V-Bpa -LIAQ | 4-Bromophenylalanine | 389.19 | 28.1 | N/A | 9.80E+06 | 10.0 |
| VVLIAQ | Unmodified | 349.73 | 27.2 | 1.47E+06 | 9.80E+06 | 1.5 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Brominated Peptide
This protocol describes the manual synthesis of a peptide containing 4-bromophenylalanine (Bpa) using Fmoc chemistry.
Materials:
-
Fmoc-L-4-bromophenylalanine (Fmoc-Bpa-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
For incorporating 4-bromophenylalanine, use Fmoc-Bpa-OH.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Washing: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Brominated Peptides by RP-HPLC
Materials:
-
Crude brominated peptide
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water with 0.1% TFA.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the pure brominated peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide product.
Protocol 3: LC-MS/MS Analysis of Brominated Peptides
Materials:
-
Purified brominated peptide
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
C18 nano-LC column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a solution of 95% water/5% acetonitrile with 0.1% formic acid to a final concentration of approximately 1 pmol/µL.
-
LC Separation:
-
Load the sample onto the C18 nano-LC column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 60 minutes) at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Acquire mass spectra in positive ion mode.
-
MS1 Scan: Perform a full scan from m/z 350-1500 to detect precursor ions. Look for the characteristic 1:1 isotopic doublet for brominated peptides.[1]
-
MS/MS Scans: Use data-dependent acquisition to select the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Analyze the MS/MS spectra to identify the peptide sequence.
-
Confirm the presence of bromine by observing the characteristic isotopic pattern in the fragment ions that retain the brominated residue.[1]
-
Visualizations
Caption: General workflow for the synthesis and mass spectrometry analysis of brominated peptides.
Caption: Workflow for protein-protein interaction studies using a photo-activatable brominated peptide.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing (R)-3-(p-Bromophenyl)-beta-alanine
Welcome to the technical support center for the synthesis of peptides incorporating (R)-3-(p-Bromophenyl)-beta-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The primary challenges stem from the nature of this amino acid being a sterically hindered, non-natural beta-amino acid. Key issues include:
-
Low Coupling Efficiency: The bulky p-bromophenyl group and the beta-substituted backbone can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.
-
Aggregation: The presence of the hydrophobic and aromatic p-bromophenyl group can promote interchain aggregation during solid-phase peptide synthesis (SPPS), especially in longer or hydrophobic sequences.[1] This can lead to incomplete reactions and purification difficulties.
-
Racemization/Epimerization: While generally less of a concern for beta-amino acids compared to alpha-amino acids during coupling, the potential for epimerization at the chiral center should not be entirely dismissed, especially under harsh basic conditions or with certain activation methods.
-
Side Reactions during Cleavage: The electron-rich aromatic ring and the carbon-bromine bond may be susceptible to modification by reactive carbocations generated during the final cleavage from the resin. Careful selection of scavengers is crucial.
Q2: Which coupling reagents are recommended for incorporating this sterically hindered beta-amino acid?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required to achieve high coupling efficiency. Aminium/uronium salt-based reagents are often preferred over carbodiimides for such challenging couplings.[2][3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly recommended reagent for sterically hindered amino acids due to its high reactivity, which is attributed to the formation of a highly reactive OAt-active ester.[2][5] It has been shown to be effective in promoting difficult couplings with suppressed epimerization.[2]
-
HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-),3-oxide): HCTU is a cost-effective alternative to HATU and has demonstrated comparable efficiency in synthesizing difficult peptides.[6] Its reactivity stems from the formation of a 6-Cl-OBt active ester.[7]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): COMU is another highly efficient coupling reagent with reactivity comparable to HATU.[8] It has the advantage of being based on OxymaPure, which is not explosive, unlike the HOBt and HOAt derivatives.[3][8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate): This phosphonium-based reagent is also very effective for hindered couplings and is known to suppress racemization.[9]
Q3: How can I minimize the risk of racemization when coupling this compound?
A3: While beta-amino acids are less prone to racemization via the oxazolone pathway typical for alpha-amino acids, it is still prudent to take precautions:
-
Use a Suitable Base: Employ a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For couplings with a high risk of racemization, the weaker base collidine may be preferred.[3]
-
Pre-activation: Pre-activating the carboxylic acid of Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine with the coupling reagent and base for a short period before adding it to the resin-bound peptide can be beneficial. However, prolonged pre-activation, especially with HATU, can increase the risk of racemization.[10]
-
Avoid Excess Base and High Temperatures: Use the minimum necessary amount of base and avoid unnecessarily high temperatures during the coupling step, as these conditions can promote epimerization.
Q4: What is the recommended cleavage cocktail for peptides containing p-bromophenylalanine?
A4: A standard cleavage cocktail for Fmoc-based SPPS is typically comprised of trifluoroacetic acid (TFA) with a combination of scavengers to quench reactive cations generated during the process. For peptides containing a p-bromophenyl group, it is important to protect the aromatic ring from alkylation and other side reactions.
A commonly used and effective cocktail is Reagent B :[11]
-
Trifluoroacetic acid (TFA): 88%
-
Phenol: 5%
-
Water: 5%
-
Triisopropylsilane (TIPS): 2%
TIPS is an excellent scavenger for carbocations, and phenol helps to protect tryptophan and other sensitive residues. This cocktail is generally effective for cleaving peptides and removing most common side-chain protecting groups.[11] The cleavage time is typically 2-3 hours at room temperature.[11]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Incomplete Reaction
Symptom:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step.
-
Presence of deletion sequences (target mass minus the mass of one or more amino acids) in the crude product mass spectrum.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Prevention |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent: If using DIC/HOBt, switch to HATU, HCTU, or COMU.[2][3][4] 2. Increase equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 3. Extend reaction time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress if possible.[11] 4. Perform a double coupling: After the first coupling, drain the reagents, wash the resin, and repeat the coupling step with fresh reagents. |
| Peptide Aggregation | 1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a small amount of DMSO (e.g., 10-20%) to disrupt secondary structures.[12] 2. Incorporate "Magic Mixture": Use a solvent mixture of DMF/DCM containing ethylene carbonate.[12] 3. Microwave Synthesis: Utilize microwave-assisted peptide synthesis to provide energy that can break up aggregates and accelerate coupling.[1][13] 4. Use a low-load resin: A lower substitution level on the resin can increase the distance between peptide chains and reduce aggregation. |
Issue 2: Peptide Aggregation
Symptom:
-
Resin beads clump together and do not swell properly.
-
Poor solvent flow through the reaction vessel.
-
Broad, unresolved peaks during HPLC purification of the crude peptide.[14]
-
Low overall yield of the desired peptide.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Prevention |
| Hydrophobic Interactions | 1. Solvent selection: As mentioned above, use NMP or add chaotropic agents like DMSO.[12] 2. Incorporate structure-disrupting elements: If the sequence allows, strategically place pseudoproline dipeptides or N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids in the sequence to disrupt the formation of secondary structures.[12] |
| High Peptide Density on Resin | 1. Use a low-substitution resin: Employ resins with a loading capacity of 0.1-0.3 mmol/g. 2. Use PEG-based resins: Resins like TentaGel can improve the solvation of the growing peptide chain.[12] |
Issue 3: Side Product Formation
Symptom:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry reveals peaks that do not correspond to simple deletion sequences.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Prevention |
| Guanidinylation of N-terminus | This is a known side reaction with uronium/aminium reagents like HATU and HBTU when they are in excess. 1. Pre-activate the amino acid: Mix the amino acid, coupling reagent, and base in a separate vessel for a few minutes before adding the mixture to the resin. This consumes the coupling reagent before it can react with the free amine on the peptide chain.[12] 2. Use a slight excess of amino acid: Ensure the amino acid is in slight excess relative to the coupling reagent. |
| Side reactions during cleavage | The p-bromophenyl group could potentially react with scavengers or carbocations. 1. Use an appropriate scavenger cocktail: Reagent B (TFA/Phenol/Water/TIPS) is a good starting point.[11] 2. Minimize cleavage time: Do not extend the cleavage time beyond what is necessary (typically 2-3 hours) to reduce the chance of side reactions.[15] |
| Incomplete Deprotection | 1. Ensure thorough washing: After Fmoc deprotection, wash the resin extensively with DMF to remove all traces of piperidine. 2. Monitor deprotection: If aggregation is suspected, ensure the deprotection reaction goes to completion. Using a real-time UV monitoring system on an automated synthesizer can be helpful. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Key Advantages |
| DIC/HOBt | Moderate | Low to Moderate | Low | Cost-effective, good for standard couplings. |
| HBTU | High | Low to Moderate | Moderate | Well-established, reliable for many sequences. |
| HCTU | Very High | Low | Moderate | Excellent reactivity, often comparable to HATU but more economical.[6][7] |
| HATU | Very High | Very Low | High | Gold standard for difficult couplings, minimizes racemization.[2][5] |
| PyBOP | High | Low | Moderate | Phosphonium-based, avoids guanidinylation side reaction. |
| COMU | Very High | Very Low | High | High reactivity, non-explosive byproducts.[3][8] |
Note: Performance can be sequence-dependent. This table provides a general comparison.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine
This protocol is for a standard 0.1 mmol scale solid-phase synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-(R)-3-(p-Bromophenyl)-beta-alanine (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (approx. 2 mL).
-
Add DIPEA (0.8 mmol, 8 eq) to the vial.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for complete coupling (a negative result indicates completion).
-
If the test is positive, consider a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and coupling, wash the peptide-resin with DMF (3 times), followed by DCM (5 times).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[11]
-
-
Cleavage:
-
Prepare the cleavage cocktail: 8.8 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.2 mL TIPS. Caution: Handle TFA in a fume hood with appropriate PPE.
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).[11]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[11]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Mandatory Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for incomplete coupling reactions.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 14. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Overcoming Aggregation in Hydrophobic Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis of sequences containing hydrophobic residues.
Troubleshooting Guide
Issue 1: Poor Resin Swelling and Incomplete Reactions
Symptoms:
-
The resin bed appears shrunken or does not swell to its expected volume.[1]
-
Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[1][2][3]
-
Ninhydrin or TNBS tests give false negative results.[4]
Possible Cause:
On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, is preventing efficient solvent and reagent access.[3][5] This is particularly common in sequences with a high content of hydrophobic and β-branched amino acids like Val, Ile, and Leu.[3][6]
Solutions:
| Strategy | Description | Key Parameters/Effectiveness |
| Solvent Modification | Use polar aprotic solvents with high solvation capacity to disrupt intermolecular hydrogen bonds.[7][8] | "Magic Mixture": A 1:1:1 mixture of DCM/DMF/NMP can be effective.[6][7] 25% DMSO in DMF: Can also improve solvation.[8] |
| Chaotropic Salts | Add salts that disrupt the structure of water and interfere with hydrogen bonding.[1][8] | Concentrations: 0.8 M NaClO4, 0.4 M LiCl, or 4 M KSCN in DMF can be used as a wash before coupling or added to the coupling mixture.[8][9] |
| Elevated Temperature | Increase the reaction temperature to disrupt secondary structures and improve reaction kinetics.[1] | Typical Temperatures: Coupling reactions can be performed at higher temperatures, for example, up to 55°C.[8] |
| Microwave-Assisted SPPS | Utilize microwave energy to accelerate coupling and deprotection reactions and reduce aggregation.[1][10] | Benefit: Significantly reduces reaction times and can improve yields for difficult sequences.[4] |
| Low-Loading Resin | Use a resin with a lower substitution level to increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[1][8] | Recommendation: Especially beneficial for long and hydrophobic peptides.[1] |
Issue 2: Persistent Aggregation Despite Initial Troubleshooting
Symptoms:
-
The above strategies provide only marginal improvement.
-
Sequence contains known "difficult" motifs (e.g., stretches of β-branched amino acids).[6][7]
Possible Cause:
The intrinsic properties of the peptide sequence strongly favor the formation of stable secondary structures, such as β-sheets, which are resistant to standard disruption methods.[3][11][12]
Solutions:
| Strategy | Description | Key Parameters/Effectiveness |
| Pseudoproline Dipeptides | Incorporate dipeptides derived from Ser, Thr, or Cys that introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1][3][7] | Frequency: Insertion of a pseudoproline dipeptide every six to seven residues can be effective.[1] The native residue is regenerated during final cleavage.[1] |
| Backbone Protection (Hmb/Dmb) | Introduce 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the amide backbone nitrogen to prevent hydrogen bonding.[1][10] | Application: Can be incorporated as individual amino acid derivatives or as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[8] These groups are removed during the final TFA cleavage.[8] |
| "Arginine Tag" (SynTag) | A temporary hexaarginine tag is attached to the C-terminus to induce a helical structure and prevent β-sheet formation. The tag is enzymatically cleaved after synthesis. | Purity Improvement: For the aggregation-prone Barstar[75–90] sequence, purity on TentaGel XV-RAM increased from 45% to 72%. On basic polystyrene resin, the ArgTag yielded 24% crude purity where the untagged synthesis produced almost no identifiable product.[13] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Incomplete Coupling
-
Symptom Identification: A positive ninhydrin (Kaiser) test after a coupling step indicates incomplete reaction.
-
Resin Wash: Before the next coupling step, wash the resin with a solution of 0.4 M LiCl in DMF for 10-15 minutes.[9]
-
Standard Wash: Follow with standard DMF washes to remove the chaotropic salt.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Identify Insertion Point: Analyze the peptide sequence for suitable locations (Ser, Thr, or Cys residues) to insert a pseudoproline dipeptide, ideally to break up a hydrophobic stretch.
-
Coupling: Use a 5-fold excess of the phosphonium- or aminium-activated pseudoproline dipeptide relative to the resin functionality. The coupling reaction is typically complete within 1 hour.
-
Continue Synthesis: After coupling the dipeptide, proceed with the standard SPPS cycles for the subsequent amino acids.
Protocol 3: Microwave-Assisted SPPS Cycle
-
Setup: Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.[4]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[4]
-
Wash: Thoroughly wash the resin with DMF.[4]
-
Coupling: Add the pre-activated Fmoc-amino acid solution. Apply microwave energy to reach the target temperature for the desired coupling time.[4]
-
Wash: Thoroughly wash the resin with DMF and proceed to the next cycle.[4]
Visual Guides
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
Caption: The mechanism of on-resin peptide aggregation leading to synthesis failure.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the resin.[3] This leads to the formation of stable secondary structures, most notably β-sheets.[12] Hydrophobic sequences are particularly prone to aggregation because the non-polar side chains tend to associate, which drives the peptide chains closer together and facilitates this hydrogen bond formation.[3] This aggregation leads to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions.[1][11]
Q2: Which amino acid sequences are considered "difficult" or prone to aggregation?
A2: "Difficult sequences" are those with a high tendency to form aggregates during synthesis.[7][12] These typically include:
-
Sequences with a high content of hydrophobic amino acids such as Valine (Val), Leucine (Leu), Isoleucine (Ile), and Phenylalanine (Phe).[6][7]
-
Sequences containing consecutive β-branched amino acids (Val, Ile, Thr).[3]
-
Aggregation is generally not a significant issue before the fifth or sixth residue but can become problematic as the peptide chain elongates.[1]
Q3: How can I predict if my peptide sequence is likely to aggregate?
A3: While precise prediction is challenging, certain patterns are strong indicators of potential aggregation, such as stretches of contiguous hydrophobic and β-branched amino acids.[3] Some computational tools can also help predict potentially difficult sequences.[3] Additionally, real-time monitoring of the Fmoc deprotection profile during automated synthesis can indicate aggregation; a broadening of the UV absorbance peak suggests that aggregation is occurring.[3]
Q4: What is the mechanism behind using pseudoproline dipeptides to prevent aggregation?
A4: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit. Their cyclized side chain introduces a "kink" into the peptide backbone, similar to proline.[3][7] This structural disruption breaks the planarity required for the formation of extended β-sheet structures, thereby preventing aggregation.[1][7] The native amino acid residue is regenerated upon final acid cleavage of the peptide from the resin.[1]
Q5: When should I consider using microwave-assisted peptide synthesis?
A5: Microwave-assisted synthesis is a powerful technique for overcoming aggregation in difficult sequences.[1][10] It is particularly useful when conventional methods at room temperature result in incomplete reactions. The application of microwave energy can significantly enhance the efficiency of both coupling and deprotection steps, often leading to higher purity and yield for aggregation-prone peptides.[4]
Q6: Can the choice of resin make a difference in preventing aggregation?
A6: Yes, the choice of resin is an important factor. Using resins with low loading capacities is beneficial as it increases the distance between the growing peptide chains, which reduces the chance of intermolecular interactions and aggregation.[1][8] Additionally, PEG-based resins (e.g., TentaGel) often have better swelling properties in a wider range of solvents compared to standard polystyrene resins, which can help to improve solvation of the peptide and reduce aggregation.[1][8]
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 12. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Amino acids
Welcome to the technical support center for optimizing the coupling efficiency of sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency with sterically hindered amino acids?
Low coupling yields when incorporating sterically hindered amino acids, such as Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), are primarily due to a combination of factors:
-
Steric Hindrance: The bulky side chains of these amino acids physically obstruct the formation of the peptide bond between the activated carboxyl group and the N-terminal amine of the growing peptide chain.[1][2] This is also a challenge with N-methylated amino acids, where the bulk is at the amide nitrogen.[2]
-
Reduced Nucleophilicity: The steric bulk of adjacent groups can decrease the nucleophilicity of the amine, making it a less effective reactant.[1]
-
Peptide Aggregation: Growing peptide chains, especially those containing hydrophobic or sterically hindered residues, can aggregate on the solid support.[1][2][3] This aggregation can block reactive sites, hindering the diffusion of reagents and leading to incomplete reactions.[2][3]
-
Inefficient Coupling Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy required for these challenging couplings.[1][2]
Q2: My standard coupling protocol with DCC/DIC is failing. What is the first thing I should change?
If you are experiencing poor coupling efficiency with carbodiimide-based reagents like DCC or DIC, the most critical first step is to switch to a more potent coupling reagent.[2][4] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[2][5] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[2]
Q3: Which coupling reagents are considered the most effective for very difficult couplings?
For extremely hindered couplings, HATU and PyAOP are often considered among the most efficient reagents.[2] They generate highly reactive OAt esters.[2] Reagents that produce Oxyma esters, such as COMU, also show superior performance compared to those based on HOBt.[2] For the most challenging cases, such as coupling α,α-disubstituted amino acids, converting the amino acid to its acyl fluoride can be a highly effective strategy.[5][6]
Q4: Can adjusting reaction conditions other than the coupling reagent improve efficiency?
Yes, optimizing other reaction parameters is crucial:
-
Reaction Time: Increasing the coupling time, for instance from 1-2 hours to overnight, can allow the reaction to proceed to completion.[4][5]
-
Temperature: Gently heating the reaction (e.g., to 30-50°C) can help overcome the activation energy barrier.[7][8] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[1]
-
Solvent: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation.[5] N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[4][5] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[5]
-
Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion.[4][5] Microwave energy can accelerate the reaction and help disrupt peptide aggregation.[4][5][9]
Q5: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling is complete.[4][7] This is a common and effective strategy to ensure the reaction goes to completion, especially when a monitoring test (like the Kaiser test) indicates the presence of unreacted amines.[4][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when coupling sterically hindered amino acids.
| Observation | Potential Cause | Recommended Solution(s) |
| Incomplete coupling (Positive Kaiser test or presence of deletion sequences in mass spectrometry) | Steric Hindrance: The bulky nature of the amino acid is preventing efficient reaction.[4] | 1. Switch to a more potent coupling reagent: Use HATU, HCTU, PyAOP, or COMU.[2][4][5] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[4][7] 3. Increase reaction time: Extend the coupling time to several hours or overnight.[4][5] 4. Increase temperature: Gently heat the reaction, monitoring for racemization.[7] 5. Use microwave synthesis: Employ microwave energy to accelerate the coupling.[4][5] |
| Low yield of the desired peptide after cleavage | Peptide Aggregation: The growing peptide chain is clumping on the solid support, blocking reactive sites.[1][2][3] | 1. Change the solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[3][4][5] 2. Incorporate chaotropic salts: Add salts like LiCl to the coupling solution to disrupt secondary structures.[3] 3. Use microwave synthesis: The energy can help break up aggregates.[4] |
| Significant racemization detected | Over-activation or strong base: The reaction conditions are too harsh, leading to loss of stereochemical integrity. | 1. Reduce pre-activation time: Minimize the time the carboxylic acid is activated before adding the amine.[1] 2. Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or collidine.[1] 3. Choose appropriate reagents: Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels than some uronium salts.[1] Additives like HOAt or Oxyma Pure are superior to HOBt in suppressing racemization.[1] 4. Control temperature: Lowering the reaction temperature can reduce the rate of racemization.[1] |
| Chain termination (e.g., guanidinylation) | Excess uronium/aminium reagents: Reagents like HBTU or HATU can react with the N-terminal amine, capping the chain. | 1. Use phosphonium-based reagents: Switch to reagents like PyBOP, which do not cause this side reaction.[7] 2. Use stoichiometric amounts: Avoid a large excess of the uronium reagent relative to the amino acid.[7] |
Data Summary: Coupling Reagent Performance
The selection of the appropriate coupling reagent is paramount. The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids.
| Reagent Class | Reagent | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Low | Moderate | Generally inefficient for hindered couplings; often require an additive like HOBt or Oxyma.[1][2][6] |
| Phosphonium Salts | PyBOP | High | Low | Good for most difficult couplings; avoids guanidinylation side reactions.[1][7] |
| PyAOP | Very High | Very Low | Highly effective, particularly for N-methylated amino acids, due to the formation of reactive OAt esters.[2] | |
| Aminium/Uronium Salts | HBTU | High | Low | Efficient for many difficult couplings, but can be insufficient for the most hindered residues.[2][5] |
| HCTU | High | Low | More reactive than HBTU due to the formation of a 6-Cl-OBt ester.[5] | |
| HATU | Very High | Low | One of the most effective reagents; forms highly reactive OAt esters.[2] | |
| COMU | Very High | Low | Performance is comparable to HATU; based on Oxyma, which is a safer alternative to the potentially explosive HOBt/HOAt.[2][6] |
Experimental Protocols
Protocol 1: Standard Double Coupling using HATU
This protocol is a general guideline for coupling a sterically hindered amino acid using a potent aminium salt reagent and incorporating a double coupling strategy.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel.
-
Fmoc-Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
First Coupling - Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF.[2][5] Allow this pre-activation mixture to stand for 1-5 minutes.[5]
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.[5]
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines.[7] If the test is positive (blue/purple beads), proceed with a second coupling.
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, drain the solution and wash the resin extensively with DMF and then DCM to remove all excess reagents and byproducts.[4]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended for cases where even potent uronium/phosphonium reagents fail, such as with α,α-disubstituted amino acids like Aib.[5][6]
-
Acyl Fluoride Formation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH).
-
Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable base.[5][6]
-
Coupling Reaction: Add the solution containing the generated acyl fluoride directly to the reaction vessel containing the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may need to be optimized.
-
Wash: Following the reaction, wash the resin thoroughly with DMF and DCM.
Visual Guides
The following diagrams illustrate key decision-making processes and workflows for optimizing coupling reactions.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Logic for selecting coupling reagents based on steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Navigating Side Reactions in Fmoc Solid-Phase Synthesis of β-Peptides
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting side reactions encountered during the solid-phase peptide synthesis (SPPS) of β-peptides using Fmoc chemistry. This resource provides in-depth guidance, troubleshooting strategies, and detailed experimental protocols to help you overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing peptides with β-amino acids using Fmoc chemistry?
A1: Similar to conventional Fmoc-SPPS of α-peptides, the primary side reactions include incomplete Fmoc deprotection, diketopiperazine (DKP) formation, and aspartimide formation. However, the unique structural properties of β-amino acids can exacerbate these issues. Specifically, steric hindrance from the additional backbone carbon and attached side chains can significantly impede reaction kinetics, leading to a higher incidence of these side reactions.
Q2: Why is incomplete Fmoc deprotection more prevalent with β-amino acids?
A2: Incomplete Fmoc deprotection in syntheses involving β-amino acids is often attributed to two main factors:
-
Steric Hindrance: The bulkier nature of β-amino acid residues can physically obstruct the piperidine base from accessing the Fmoc group, slowing down the deprotection reaction.
-
Secondary Structure Formation: β-peptides have a strong tendency to form stable secondary structures, such as helices and sheets, on the solid support. This can lead to peptide aggregation, making the N-terminal Fmoc group inaccessible to the deprotection reagent.
Q3: How does diketopiperazine (DKP) formation differ with β-amino acids?
A3: DKP formation is an intramolecular cyclization of a dipeptidyl-resin, leading to cleavage from the resin and termination of the peptide chain. While this is a known side reaction in α-peptide synthesis, the conformational flexibility of β-amino acid dipeptides can influence the rate of DKP formation. The reaction is particularly problematic when coupling the third amino acid.
Q4: Are β-aspartic acid residues also prone to aspartimide formation?
A4: Yes, aspartimide formation is a significant base-catalyzed side reaction that can occur during the piperidine-mediated Fmoc deprotection of peptides containing β-aspartic acid residues. This intramolecular cyclization can lead to the formation of piperidide adducts and racemization, resulting in difficult-to-separate impurities and reduced yield of the desired β-peptide.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Negative or weak Kaiser test result after the deprotection step.
-
Presence of deletion sequences (missing amino acids) in the final product, confirmed by mass spectrometry.
-
Reduced overall yield and purity of the target peptide.
Troubleshooting Workflow:
Technical Support Center: Purification Strategies for Peptides Containing Unnatural Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides containing unnatural amino acids (UAAs).
Frequently Asked Questions (FAQs)
Q1: How do unnatural amino acids (UAAs) affect peptide purification?
A1: The incorporation of unnatural amino acids can significantly alter the physicochemical properties of a peptide, which in turn affects its purification.[1] UAAs can increase molecular diversity and modulate properties like hydrophobicity, solubility, and charge.[1] For instance, hydrophobic UAAs can increase a peptide's retention time in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), while charged UAAs will influence its interaction with ion-exchange resins. The unique structures of UAAs can also lead to challenges such as steric hindrance and altered solubility, which may necessitate modifications to standard purification protocols.
Q2: What is the most common method for purifying peptides with UAAs?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and powerful technique for the purification of synthetic peptides, including those containing unnatural amino acids.[2][3][4] This method separates peptides based on their hydrophobicity.[2][3] The versatility of RP-HPLC allows for the manipulation of various parameters like mobile phase composition, gradient, and temperature to optimize the separation of peptides with diverse characteristics.[2]
Q3: What are common impurities found in synthetic peptides containing UAAs?
A3: Impurities in synthetic peptides, including those with UAAs, are often byproducts of the synthesis process. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[5]
-
Truncated sequences: Peptides that are shorter than the intended sequence.[5]
-
Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.[5]
-
Oxidation products: Particularly the oxidation of methionine or other sensitive residues.
-
Products of side reactions: Such as aspartimide formation.[6] The presence of UAAs can sometimes lead to unique impurities due to their specific chemical properties and reactivity.
Q4: What purity level is generally acceptable for peptides used in research?
A4: The required purity level depends on the intended application. For general research purposes, a purity of >90% may be sufficient. However, for more sensitive applications such as in vitro and in vivo studies, NMR, or crystallography, a purity of ≥98% is often required.[7]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
Q: My crude peptide containing a hydrophobic unnatural amino acid is not dissolving in standard aqueous buffers for purification. What should I do?
A: Poor solubility is a common challenge, especially with hydrophobic peptides.[1][8] Here are some troubleshooting steps:
-
Solvent Selection:
-
Start by attempting to dissolve a small amount of the peptide in ultrapure water.[]
-
If the peptide is acidic (net negative charge), try a dilute basic buffer like 0.1M ammonium bicarbonate.
-
If the peptide is basic (net positive charge), use a dilute acidic solution such as 10% acetic acid.[10][11]
-
For highly hydrophobic or neutral peptides, organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) may be necessary to initially dissolve the peptide, followed by gradual dilution with an aqueous buffer.[10][11]
-
-
Solubilization Aids:
-
Sonication: This can help break up aggregates and improve dissolution.[10][11]
-
Chaotropic Agents: Agents like guanidine hydrochloride or urea can disrupt hydrogen bonding and hydrophobic interactions, aiding in solubilization.[11] However, be mindful of their compatibility with your downstream applications.
-
Co-solvents: The addition of small amounts of organic solvents like isopropanol or trifluoroethanol can improve the solubility of hydrophobic peptides.
-
Issue 2: Poor Peak Shape and Resolution in RP-HPLC
Q: I am observing broad or tailing peaks during the RP-HPLC purification of my UAA-containing peptide. How can I improve the peak shape?
A: Poor peak shape in RP-HPLC can be caused by several factors. Here’s how to troubleshoot:
-
Mobile Phase Optimization:
-
Ion-Pairing Agent: The addition of trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase is standard practice to improve peak shape by minimizing unwanted interactions with the stationary phase.[3][]
-
pH Adjustment: Ensure the mobile phase pH is low (typically around 2) to protonate acidic residues, which generally leads to sharper peaks.[12] For some peptides, purification at a higher pH might be beneficial.[12]
-
-
Gradient Optimization: A shallow gradient (e.g., a 1% per minute increase in the organic solvent) can improve the separation of closely eluting peaks.[2]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[2]
-
Column Choice: For very hydrophobic peptides, a column with a different stationary phase (e.g., C4 or C8 instead of C18) or a larger pore size might provide better results.[13]
Issue 3: Peptide Aggregation During Purification
Q: My peptide seems to be aggregating on the HPLC column, leading to low recovery. How can I prevent this?
A: Aggregation is a significant issue, particularly for hydrophobic peptides.[8] Consider the following strategies:
-
Solubility Enhancers in the Mobile Phase:
-
The inclusion of organic solvents like isopropanol or acetonitrile in the mobile phase can help keep hydrophobic peptides in solution.
-
In some cases, adding a low concentration of a denaturant like guanidine hydrochloride to the mobile phase can be effective, but this may require a subsequent desalting step.
-
-
Lower Sample Concentration: Injecting a more dilute sample can reduce the likelihood of on-column aggregation.
-
Alternative Purification Methods: If aggregation remains a persistent issue in RP-HPLC, consider alternative techniques like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC), depending on the properties of your peptide.
Data Presentation
Table 1: Expected Impact of Unnatural Amino Acid Properties on RP-HPLC Purification
| Unnatural Amino Acid Property | Expected Impact on RP-HPLC | Troubleshooting/Optimization Strategy |
| Increased Hydrophobicity | Longer retention time, potential for poor solubility and aggregation. | Use a stronger organic solvent (e.g., acetonitrile, isopropanol), employ a steeper gradient, increase column temperature, consider a less hydrophobic stationary phase (C8 or C4). |
| Increased Hydrophilicity | Shorter retention time, may elute with the solvent front. | Use a shallower gradient, decrease the initial percentage of organic solvent, consider a more retentive stationary phase (C18). |
| Presence of a Positive Charge | Can lead to peak tailing due to interaction with residual silanols on the silica-based column. | Ensure adequate concentration of an ion-pairing agent (e.g., 0.1% TFA), adjust mobile phase pH. |
| Presence of a Negative Charge | Can also lead to peak tailing. | Adjust mobile phase pH to suppress ionization, use an appropriate ion-pairing agent. |
| Bulky Side Chain | May lead to conformational changes affecting retention, potential for steric hindrance with the stationary phase. | Optimize column temperature, experiment with different stationary phases. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing a Hydrophobic Unnatural Amino Acid
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent (e.g., DMSO or ACN).
-
Gradually add the initial mobile phase A (e.g., 95% water, 5% ACN, 0.1% TFA) to the desired concentration, ensuring the peptide remains in solution.
-
Filter the sample through a 0.22 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C4 or C8 column may be more suitable.[13]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting point is a gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions with the desired purity.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
-
Protocol 2: Ion-Exchange Chromatography (IEX) for Charged Peptides
-
Column and Buffer Selection:
-
For positively charged (basic) peptides, use a cation-exchange column (e.g., sulfopropyl-based).
-
For negatively charged (acidic) peptides, use an anion-exchange column (e.g., quaternary ammonium-based).
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the column (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): The same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Purification Steps:
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Dissolve the peptide in the Binding Buffer and load it onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 30 minutes).
-
Collect fractions and analyze for purity.
-
Protocol 3: Size-Exclusion Chromatography (SEC) for Peptide Aggregate Removal
-
Column and Mobile Phase Selection:
-
Choose a column with a pore size appropriate for the molecular weight range of your peptide and its aggregates.
-
The mobile phase should be a buffer that maintains the peptide's solubility and minimizes interactions with the stationary phase (e.g., phosphate-buffered saline).[14] For some peptides, high salt concentrations or denaturing agents may be needed to prevent non-specific interactions.[15]
-
-
Purification Steps:
-
Equilibrate the column with the chosen mobile phase.
-
Dissolve the peptide sample in the mobile phase and filter it (0.22 µm).[14]
-
Inject the sample onto the column.
-
Elute with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric peptide.
-
Collect fractions and analyze for purity and aggregation state.
-
Mandatory Visualization
Caption: Workflow for the purification of peptides containing unnatural amino acids.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. bachem.com [bachem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide Quick Tips [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. agilent.com [agilent.com]
- 13. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 15. sepax-tech.com [sepax-tech.com]
Technical Support Center: Deprotection of Modified β-Amino Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of modified β-amino acids in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the deprotection of Boc-protected β-amino acids?
A1: The most frequent issues include incomplete deprotection, side reactions such as the formation of amides or other byproducts, and difficulties in removing the deprotection reagents. Strong acids like trifluoroacetic acid (TFA) are typically used, but the reaction conditions need to be optimized for specific substrates to avoid unwanted side reactions.
Q2: Why is my Cbz deprotection of a β-amino acid failing or giving low yields?
A2: Cbz deprotection is commonly achieved through catalytic hydrogenation. Potential reasons for failure or low yields include catalyst poisoning, poor catalyst activity, or the presence of functional groups sensitive to reduction. Ensure the catalyst (e.g., Pd/C) is fresh and active, and the solvent is thoroughly de-gassed. For substrates with sulfur-containing groups, alternative deprotection methods may be necessary.
Q3: I am observing unexpected side products during the Fmoc deprotection of my β-amino acid derivative. What could be the cause?
A3: Fmoc deprotection is base-mediated, typically using piperidine. Common side products can arise from the reaction of the dibenzofulvene intermediate with the deprotected amine or other nucleophiles present in the reaction mixture. Using a scavenger, such as DBU in lower concentrations or adding a trapping agent, can help minimize these side reactions.
Q4: Can the structure of the β-amino acid affect the efficiency of deprotection?
A4: Yes, the substitution pattern and stereochemistry of the β-amino acid can significantly influence the rate and outcome of the deprotection. Steric hindrance around the nitrogen atom can slow down the reaction, requiring harsher conditions or longer reaction times, which in turn may increase the risk of side reactions.
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in TLC or LC-MS analysis after the reaction.
-
Low yield of the desired deprotected amine.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient amount of acid | Increase the equivalents of TFA or HCl. A common ratio is 1:1 TFA/DCM. |
| Short reaction time | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. |
| Steric hindrance | Gently heat the reaction mixture (e.g., to 40 °C) or use a stronger acid system, such as HCl in dioxane. |
| Water in the reaction mixture | Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction. |
Issue 2: Side Reactions during Cbz Deprotection
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst poisoning | Use a fresh batch of catalyst. If sulfur is present in the substrate, consider alternative methods like HBr in acetic acid. |
| Over-reduction of other functional groups | Carefully select the catalyst and reaction conditions. For example, use a less active catalyst or run the reaction at lower pressure. |
| Incomplete reaction | Ensure efficient hydrogenolysis by using an appropriate solvent and ensuring good mixing. |
Issue 3: Formation of Adducts in Fmoc Deprotection
Symptoms:
-
A major byproduct with a mass corresponding to the desired product + dibenzofulvene is observed.
-
The yield of the desired product is significantly reduced.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with dibenzofulvene | Add a scavenger like piperidine in a higher concentration (e.g., 20-50% in DMF) or add a small amount of a trapping agent like water or silane. |
| Base-catalyzed side reactions | Use a milder base or a lower concentration of piperidine. For sensitive substrates, 2% DBU in DMF can be an alternative. |
Experimental Protocols
Protocol 1: Boc Deprotection of a β-Amino Acid Ester
-
Dissolve the N-Boc-β-amino acid ester in dichloromethane (DCM) (0.1 M).
-
Add trifluoroacetic acid (TFA) in a 1:1 ratio to the DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the resulting amine salt by recrystallization or chromatography.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
-
Dissolve the N-Cbz-β-amino acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10 mol% of Palladium on carbon (Pd/C, 10%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenator).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected β-amino acid.
Protocol 3: Fmoc Deprotection of a β-Amino Acid
-
Dissolve the N-Fmoc-β-amino acid in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the DMF under high vacuum.
-
The crude product can be purified by silica gel chromatography to remove the dibenzofulvene-piperidine adduct.
Data Summary
Table 1: Comparison of Deprotection Conditions for N-Boc-β-homophenylalanine
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TFA/DCM (1:1) | 25 | 1 | >95 | |
| 4M HCl in Dioxane | 25 | 2 | >95 | |
| TMSI in CH3CN | 0 | 0.5 | 92 |
Table 2: Cbz Deprotection of various β-Amino Acids via Hydrogenolysis
| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | Reference |
| N-Cbz-β-homoalanine | 10% Pd/C | MeOH | 1 atm | 3 | 98 | |
| N-Cbz-β-homophenylalanine | 10% Pd/C | EtOH | 50 psi | 5 | 95 | |
| N-Cbz-3-aminobutanoic acid | 10% Pd/C | EtOAc | 1 atm | 4 | 97 |
Visual Guides
Caption: General experimental workflow for the deprotection of β-amino acids.
Caption: A logical flowchart for troubleshooting common deprotection issues.
Technical Support Center: Preventing Racemization During Unnatural Amino Acid Incorporation
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with racemization during the incorporation of unnatural amino acids (Uaas). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your synthetic peptides and proteins.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of unnatural amino acid incorporation?
A1: Racemization is the process where a stereochemically pure amino acid, such as a pure L-enantiomer, converts into a mixture of both its L- and D-forms.[1] During peptide synthesis, this leads to the formation of diastereomeric impurities in the final product. These impurities can be difficult to separate and may significantly impact the peptide's biological activity, therapeutic efficacy, and safety profile.[2]
Q2: What is the primary mechanism of racemization during peptide bond formation?
A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] The activation of the amino acid's carboxyl group makes the alpha-proton acidic.[2][4] A base present in the reaction mixture can then abstract this proton, leading to a planar enolate intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, resulting in a mixture of the original L-configuration and the inverted D-configuration.[2]
Q3: Are unnatural amino acids more susceptible to racemization?
A3: While all chiral amino acids can undergo racemization, the susceptibility of an unnatural amino acid depends on its structure.[5] Factors that increase the acidity of the alpha-proton or stabilize the oxazolone intermediate can enhance the rate of racemization. Researchers should pay special attention to Uaas with electron-withdrawing groups on the side chain or those with bulky side chains that might influence the reaction environment.
Q4: Which of the common amino acids are most prone to racemization?
A4: Among the 20 proteinogenic amino acids, Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization under standard solid-phase peptide synthesis (SPPS) conditions.[2][6] Other amino acids that can be prone to racemization, especially under harsh conditions like elevated temperatures, include Phenylalanine (Phe) and Serine (Ser).[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High levels of racemization detected in the final product.
This is a common and critical issue. The following steps will help you diagnose and resolve the problem.
1. Evaluate Your Coupling Method:
-
Problem: The choice of coupling reagent and the presence of a base are critical factors.[2] Onium salt reagents like HBTU and HATU, especially with pre-activation in the presence of a strong base like diisopropylethylamine (DIPEA), can promote racemization.[2]
-
Solution: Switch to a carbodiimide-mediated coupling method, such as using Diisopropylcarbodiimide (DIC), in combination with a racemization-suppressing additive.[2] The combination of DIC with OxymaPure® is highly recommended for minimizing racemization.[2][7]
2. Assess the Base Used:
-
Problem: The strength and steric hindrance of the base used play a significant role.[5] Strong, sterically unhindered bases like triethylamine can accelerate racemization.[5] DIPEA is also known to promote racemization.[2]
-
Solution: Replace strong bases with weaker or more sterically hindered alternatives. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices to reduce the rate of racemization.[2][5]
3. Utilize Racemization Suppressing Additives:
-
Problem: Coupling reactions, especially those using carbodiimides, can be prone to racemization without an appropriate additive.[2][5]
-
Solution: Always include a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are crucial.[2][6] They react with the activated amino acid to form an active ester intermediate that is less prone to oxazolone formation.[2] HOAt and OxymaPure® are generally more effective than HOBt.[2] OxymaPure® also offers a better safety profile as it is not explosive.[2][7]
4. Optimize Reaction Conditions:
-
Problem: Prolonged reaction times and elevated temperatures can increase the extent of racemization.
-
Solution:
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Solvent: The polarity of the solvent can have an effect. Using a less polar solvent mixture, such as a 1:1 mixture of Dichloromethane (CH₂Cl₂) and Dimethylformamide (DMF), can help reduce racemization.[2]
-
Microwave Synthesis: While microwave irradiation can accelerate peptide synthesis, it's important to note that temperatures up to 80°C during coupling can increase racemization for some amino acids.[8]
-
Logic Diagram for Troubleshooting Racemization
Caption: A troubleshooting workflow for addressing high racemization.
Data Summary: Impact of Coupling Reagents and Additives
The selection of coupling reagents and additives significantly influences the degree of racemization. The following table summarizes the performance of various combinations.
| Coupling System | Amino Acid | % D-Isomer (Racemization) | Reference/Notes |
| Uronium/Aminium Type | |||
| HATU/DIPEA | Fmoc-Ser(Ac3GalNAca)-OH | 0.8% | High epimerization can be observed with some glycosylated amino acids.[9] |
| HBTU/DIPEA | Fmoc-Phg-OH | ~8% | Phenylglycine is known to be prone to racemization.[9] |
| Phosphonium Type | |||
| PyBOP/DIPEA | Fmoc-Phg-OH | ~10% | Shows slightly higher racemization than HBTU for Phenylglycine.[9] |
| Carbodiimide Type | |||
| DIC/HOAt | Synthesis of Gly-Phe-Pro-NH2 | 4.2% | Demonstrates the importance of additives in reducing racemization.[9] |
| DIC/OxymaPure® | General Use | Very Low | A highly recommended combination for minimizing racemization.[2] |
Experimental Protocols
Protocol 1: Standard Protocol for Detecting Racemization using Chiral HPLC
This protocol outlines a general method for the analysis of amino acid enantiomers after peptide hydrolysis.
1. Peptide Hydrolysis:
-
Hydrolyze the peptide sample using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
To correct for racemization that may occur during hydrolysis, a parallel hydrolysis using 6N DCl in D₂O can be performed.[10]
2. Derivatization (if required):
-
Some chiral columns may require derivatization of the amino acids to achieve separation. A common method is derivatization with o-phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine).
3. Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column.
-
Mobile Phase: The mobile phase composition will depend on the column and the specific amino acids being analyzed. A typical mobile phase could be a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[10]
-
Flow Rate: Maintain a consistent flow rate, typically between 0.5-1.0 mL/min.[10]
-
Temperature: Control the column temperature (e.g., 25°C) for reproducible results.[10]
-
Detection: Use UV detection at a wavelength of 210-230 nm.[10]
4. Data Analysis:
-
Identify the D- and L-isomers based on their retention times by comparing them to analytical standards.
-
Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both isomers.[10]
Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis of peptide racemization.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Racemization Analysis
GC-MS is a highly sensitive method for determining the enantiomeric purity of amino acids.
1. Peptide Hydrolysis:
-
Hydrolyze the peptide using 6N DCl in D₂O. This allows for the correction of any racemization induced during this step by monitoring deuterium incorporation.[10]
2. Derivatization:
-
Convert the non-volatile amino acids into volatile derivatives. A common two-step process involves:
-
Esterification: React the amino acid hydrolysate with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.
-
Acylation: Acylate the resulting amino acid esters with an agent like trifluoroacetic anhydride (TFAA).[10]
-
3. GC-MS Analysis:
-
Column: Use a chiral capillary column (e.g., Chirasil-Val).
-
Injection: Inject the derivatized sample into the GC.
-
Temperature Program: Use a temperature gradient to separate the derivatized amino acid enantiomers.
-
Mass Spectrometry:
4. Data Analysis:
-
Determine the extent of racemization by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms.[10]
-
Correct for hydrolysis-induced racemization by analyzing the deuterium incorporation at the α-carbon.[10]
Signaling Pathway: Mechanism of Racemization via Oxazolone Formation
Caption: The oxazolone mechanism of amino acid racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in Synthetic Peptides by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the HPLC analysis of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in my peptide HPLC chromatogram?
Unexpected peaks in an HPLC chromatogram of a synthetic peptide can originate from several sources, broadly categorized as:
-
Peptide-Related Impurities: These are variants of your target peptide that arise during synthesis or subsequent degradation. Common examples include deletion sequences (missing an amino acid), insertion sequences (an extra amino acid), and incompletely removed protecting groups from the synthesis process.[1][2][3] Other modifications can occur, such as oxidation, particularly of methionine residues, or deamidation of asparagine and glutamine.[4][5]
-
System Contamination: The HPLC system itself can be a source of extraneous peaks. Contaminants may be introduced from the mobile phase, leeching from pump seals or the injector, or from sample carryover from previous analyses.[6]
-
Sample Preparation Artifacts: Impurities can be introduced during sample handling and preparation. This can include microbial growth in buffers or reactions caused by the sample solvent.[6]
-
Column Issues: A deteriorating or overloaded column can result in poor peak shape, including split peaks that might be misinterpreted as impurities.[6]
Q2: How can I differentiate between peptide-related impurities and system contamination?
A straightforward method to diagnose the source of unexpected peaks is to perform a "blank" injection.
-
Run a Blank Gradient: Inject the mobile phase or the sample solvent (without the peptide) and run the identical gradient program used for your sample analysis.[6]
-
Analyze the Chromatogram: If the unexpected peaks are present in the blank run, they are likely due to contamination in the mobile phase, solvents, or carryover from a preceding injection.[6] If the blank chromatogram is clean, the additional peaks are almost certainly related to your peptide sample.
Q3: My main peptide peak is broad or tailing. What could be the cause?
Poor peak shape, such as broadening or tailing, can be caused by several factors:
-
Secondary Interactions: Peptides with a high number of positively charged residues can interact with residual silanols on the surface of silica-based columns, leading to peak tailing.[7]
-
Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.[6]
-
Inappropriate Mobile Phase: The choice and concentration of the mobile phase additive (e.g., trifluoroacetic acid - TFA) are critical for good peak shape. Insufficient ion-pairing can result in poor peak morphology.[8]
-
Column Degradation: Over time, the performance of an HPLC column will degrade, which can manifest as poor peak shape.
Q4: How does the choice of mobile phase additive, like TFA versus formic acid, impact my separation?
Mobile phase additives are essential for achieving sharp peaks in peptide separations.
-
Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is widely used in reversed-phase HPLC of peptides. It effectively masks the interactions between basic peptide residues and the column's stationary phase, typically resulting in sharp, well-resolved peaks. However, TFA can cause ion suppression in mass spectrometry, making it less ideal for LC-MS applications.[9]
-
Formic Acid (FA): Formic acid is a weaker acid than TFA and is volatile, making it highly compatible with mass spectrometry as it does not significantly suppress the signal.[6] While it is MS-friendly, it may not always provide the same degree of peak sharpness and resolution as TFA for all peptides, which can sometimes lead to broader peaks or changes in selectivity.[6]
Q5: What is the best way to identify an unknown impurity peak?
The most powerful technique for identifying unknown impurities is to couple the HPLC system to a mass spectrometer (LC-MS).[6] This allows for the determination of the molecular weight of the species eluting in each peak. By comparing the mass of the impurity to the mass of the target peptide, you can often deduce the nature of the modification (e.g., a deletion, addition of a protecting group, or a post-translational modification).[10][11]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms: Your chromatogram shows more peaks than anticipated for your purified peptide.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting unexpected HPLC peaks.
Corrective Actions:
-
If peaks are present in the blank:
-
Prepare fresh mobile phase using high-purity solvents and additives.
-
Flush the HPLC system thoroughly.
-
If carryover is suspected, inject a strong solvent to wash the injector and column.
-
-
If the blank is clean:
-
The peaks are likely peptide-related impurities. Proceed with identification, preferably using LC-MS.[6]
-
Issue 2: Co-eluting Impurities with the Main Peak
Symptoms: The main peptide peak is not symmetrical and may have a shoulder, or mass spectrometry data indicates the presence of multiple species under a single chromatographic peak.
Strategies for Resolution:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting species.[12]
-
Change the Organic Modifier: While acetonitrile is common, using a different organic solvent like methanol or isopropanol can alter the selectivity of the separation.[12]
-
Modify the Mobile Phase Additive: Switching between TFA and formic acid, or changing their concentrations, can impact selectivity and potentially resolve co-eluting peaks.[6]
-
Adjust the Column Temperature: Temperature can affect the retention behavior of peptides differently, and optimizing the column temperature can improve resolution.[12]
-
Try a Different Column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size may provide the necessary selectivity to separate the co-eluting species.[7]
Data Presentation
Table 1: Common Modifications and Impurities in Synthetic Peptides and Their Mass Changes
This table summarizes common modifications and impurities encountered during peptide synthesis and their corresponding change in monoisotopic mass relative to the target peptide. This is a crucial reference when analyzing LC-MS data.
| Impurity/Modification Type | Description | Mass Change (Da) |
| Synthesis-Related | ||
| Deletion of an Amino Acid | Missing one amino acid residue. | - Mass of the specific amino acid |
| Insertion of an Amino Acid | Addition of an extra amino acid. | + Mass of the specific amino acid |
| Incomplete Deprotection (Fmoc) | Failure to remove the Fmoc protecting group. | + 222.07 |
| Incomplete Deprotection (t-Butyl) | Failure to remove a t-butyl protecting group. | + 56.06 |
| Acetylation | Acetylation of the N-terminus or a side chain. | + 42.01 |
| Degradation-Related | ||
| Oxidation (Methionine) | Addition of an oxygen atom to the sulfur of Met. | + 15.99 |
| Deamidation (Asn, Gln) | Conversion of Asn to Asp or Gln to Glu. | + 0.98 |
| Pyroglutamate Formation | Cyclization of an N-terminal Gln residue. | - 17.03 |
| Aspartimide Formation | Formation of a succinimide ring from an Asp residue. | - 18.01 |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Peptide Purity Analysis
This protocol provides a general starting point for the reversed-phase HPLC analysis of a synthetic peptide. Optimization will likely be required based on the specific properties of the peptide.
-
Column: C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-65% B over 30 minutes. A scouting gradient from 5-95% B can be used initially to determine the approximate elution time.[7]
-
Flow Rate: 0.2-1.0 mL/min, depending on the column dimensions.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 214 nm and 280 nm.[13]
-
Injection Volume: 5-20 µL.
Protocol 2: Impurity Identification by LC-MS
To identify unknown peaks, couple the HPLC system to a mass spectrometer.
-
HPLC Method: Use the method from Protocol 1, but replace TFA with 0.1% formic acid in both mobile phases for better MS sensitivity.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6]
-
Scan Range: 300–2000 m/z.[6]
-
Data Analysis: Extract the mass spectra for each unexpected peak. Calculate the mass of the species from its m/z values and charge state. Compare this mass to the expected mass of the parent peptide and potential modifications listed in Table 1.[6]
Mandatory Visualization
Workflow for HPLC-Based Impurity Identification
The following diagram illustrates a typical workflow for identifying and characterizing impurities in synthetic peptides.
Caption: A typical workflow for identifying unknown peaks using LC-MS.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low peptide yield, encountered during SPPS experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in SPPS?
Low peptide yield in SPPS can be attributed to several factors throughout the synthesis process. The primary culprits include:
-
Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) prevents the subsequent amino acid from being added, leading to truncated peptide sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide chain results in deletion sequences. This is often an issue with sterically hindered amino acids or "difficult" sequences.[1][2]
-
Peptide Aggregation: The growing peptide chain, especially hydrophobic sequences, can aggregate on the resin support. This aggregation can hinder the access of reagents to the reactive sites, leading to failed deprotection and coupling steps.[1][2][3]
-
Issues with Cleavage and Work-up: Even with a successful synthesis on the resin, low yield can occur due to inefficient cleavage of the peptide from the resin, precipitation of the peptide during cleavage, or side reactions.[2][4]
-
Resin and Linker Problems: Suboptimal resin loading, poor swelling characteristics of the resin, or instability of the linker under the reaction conditions can significantly decrease the final yield.[1]
-
Premature Cleavage: The peptide may be prematurely cleaved from the resin during synthesis cycles, particularly when using acid-sensitive linkers.[2]
Q2: How can I determine if low yield is due to poor synthesis or issues with the final cleavage?
To diagnose the origin of low yield, a systematic approach is necessary. The initial step is to differentiate between inefficient synthesis and problems during the final cleavage and work-up.[2]
Diagnostic Steps:
-
Test Cleavage and Mass Spectrometry (MS) Analysis: Perform a small-scale test cleavage on a small amount of the peptide-resin (e.g., 10-20 mg).[1][2] Analyze the cleaved product by mass spectrometry. The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.[2][5]
-
Quantitative Analysis of Resin Loading: Determine the amount of the final peptide on the resin. This can be achieved by cleaving the peptide from a known mass of dried resin and quantifying the peptide using UV-Vis spectrophotometry or amino acid analysis (AAA).[2][5]
If the test cleavage shows the desired product and the resin loading is low, the issue likely lies within the synthesis steps. If the resin loading is high but the final yield after cleavage and purification is low, the problem is likely with the cleavage or work-up process.
Q3: How can I monitor the efficiency of coupling and deprotection steps during synthesis?
Monitoring the completeness of coupling and deprotection reactions is crucial for a successful synthesis. Several methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin.[2][6] A positive result (blue beads) after a coupling step indicates that the coupling is incomplete. Conversely, a positive result after a deprotection step signifies successful removal of the protecting group.[5][6] For N-terminal proline, which is a secondary amine, the Kaiser test is not reliable and an isatin or chloranil test should be used instead.[2]
-
UV-Vis Spectrophotometry: During Fmoc-based SPPS, the removal of the Fmoc group with piperidine releases a dibenzylfulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[5] By monitoring the absorbance of the effluent from the deprotection step, the extent of Fmoc removal can be quantified.[5]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Negative or weak Kaiser test result after the deprotection step.[5]
-
Presence of truncated sequences in the final mass spectrometry analysis.[6]
-
Tailing or incomplete return to baseline of the UV signal during real-time monitoring of Fmoc deprotection.[6]
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine for the deprotection solution.[5] |
| Incorrect Reagent Concentration | Ensure the deprotection solution is prepared correctly (typically 20% piperidine in DMF).[5] |
| Insufficient Deprotection Time | Increase the reaction time for the deprotection step, especially for "difficult" sequences.[5][7] Consider a double deprotection protocol.[7] |
| Low Reaction Temperature | Ensure the synthesis is performed at a consistent ambient temperature. For difficult sequences, consider elevating the temperature (e.g., 40-50°C) to help break up aggregates.[5] |
| Peptide Aggregation | Use chaotropic salts, high-boiling point solvents (e.g., NMP), or incorporate pseudoproline dipeptides to disrupt secondary structure formation.[2] |
| Difficult Sequences (e.g., containing His(Boc)) | For very challenging sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail (e.g., 2% DBU in DMF).[5][7] |
Issue 2: Incomplete Coupling
Symptoms:
-
Positive Kaiser test result (blue beads) after the coupling step.[2][8]
-
Presence of deletion sequences in the final mass spectrometry analysis.[1][6]
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Steric Hindrance | For bulky amino acids, perform a "double couple" by repeating the coupling step with a fresh solution of activated amino acid.[2][8] |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent such as HATU or HCTU.[2][8] |
| Low Reagent Concentration | Increase the concentration of the amino acid and coupling reagents to improve reaction kinetics.[2][9] |
| Peptide Aggregation | As with deprotection, use chaotropic salts, structure-disrupting solvents, or pseudoproline dipeptides to minimize aggregation.[2][3] |
| Difficult Sequences | Extend the coupling reaction time.[2] For particularly difficult couplings, consider elevating the reaction temperature.[8] |
| Formation of Secondary Structures | Incorporate pseudoproline dipeptides to disrupt the formation of secondary structures that can hinder coupling.[2][3] |
Issue 3: Low Yield After Cleavage and Purification
Symptoms:
-
Significantly lower than expected amount of final peptide after cleavage and purification, despite evidence of successful on-resin synthesis.[4]
Possible Causes and Solutions:
| Cause | Recommended Solutions |
| Incomplete Cleavage | Extend the cleavage reaction time. For sterically hindered residues or specific resin linkers, longer incubation may be necessary.[4] Perform a small-scale trial cleavage to optimize the time.[4] |
| Peptide Precipitation in Cleavage Cocktail | Alter the composition of the cleavage cocktail to improve peptide solubility.[4] |
| Adsorption of Peptide to Resin | After filtration, wash the resin thoroughly with fresh cleavage cocktail or an appropriate solvent like TFA to recover any adsorbed peptide.[4] |
| Incomplete Removal of Protecting Groups | If mass spectrometry shows peaks corresponding to the peptide with protecting groups still attached, optimize the cleavage cocktail by adjusting the scavengers used.[4] |
| Oxidation of Sensitive Residues | For peptides containing sensitive residues like Cys, Met, or Trp, ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS, EDT) to prevent side reactions. |
| Losses During Work-up | If the peptide precipitates poorly with cold ether, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[10] |
Experimental Protocols
Kaiser Test Protocol
This qualitative test detects free primary amines.
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.
-
Solution B: 1 g of ninhydrin in 20 ml of n-butanol.
-
Solution C: 40 g of phenol in 20 ml of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.[6]
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue/Purple Beads and Solution | Positive result: Free primary amines are present (successful deprotection or failed coupling).[1][5] |
| Yellow/Colorless Beads and Solution | Negative result: No free primary amines (incomplete deprotection or successful coupling).[5][8] |
| Blue Beads, Colorless Solution | Incomplete reaction. Recouple or extend deprotection time.[5] |
Test Cleavage Protocol
This protocol is for cleaving a small amount of peptide from the resin for analysis.
Materials:
-
Peptide-resin (10-20 mg, dried)[2]
-
Appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)[4]
-
Microcentrifuge tube
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.[2]
-
Add the cleavage cocktail (approximately 200 µL) to the resin.[2]
-
Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.[1]
-
Filter the resin or centrifuge and collect the supernatant.
-
Precipitate the cleaved peptide by adding cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
-
Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and Mass Spectrometry.[1]
Visualization of Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectra of Halogenated Organic Compounds
Welcome to the technical support center for the mass spectrometric analysis of halogenated organic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectra and resolving common experimental issues.
Frequently Asked Questions (FAQs)
FAQ 1: How can I identify the presence of chlorine or bromine in my compound from its mass spectrum?
The most definitive evidence for the presence of chlorine or bromine is the isotopic pattern observed in the molecular ion (M⁺) region of the mass spectrum. These halogens have characteristic isotopes with significant natural abundance, leading to a distinctive "M+2" peak.
-
Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2][3][4] This results in two peaks in the molecular ion cluster: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is about one-third the intensity of the M⁺ peak.[1][2][4]
-
Bromine (Br): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[1][2][4][5] This produces an M⁺ peak (containing ⁷⁹Br) and an M+2 peak (containing ⁸¹Br) of almost equal intensity.[1][2][4][5]
The workflow for identifying these halogens is illustrated below.
FAQ 2: What do M+4, M+6, etc., peaks signify?
Peaks at M+4, M+6, and higher indicate the presence of multiple halogen atoms in the molecule. The relative intensities of these peaks can be predicted based on the probabilities of combining the different isotopes.[1][4][6]
-
Two Chlorine Atoms (Cl₂): Results in M⁺, M+2, and M+4 peaks with an intensity ratio of approximately 9:6:1 .[1][4][6]
-
Two Bromine Atoms (Br₂): Results in M⁺, M+2, and M+4 peaks with an intensity ratio of approximately 1:2:1 .[6]
-
One Chlorine and One Bromine (ClBr): This combination also produces M⁺, M+2, and M+4 peaks. The ratio will be approximately 3:4:1 .
FAQ 3: What are the common fragmentation patterns for halogenated compounds?
When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be unstable and break apart into smaller fragments.[7] For halogenated compounds, two fragmentation pathways are very common:
-
Halogen Loss (Heterolytic Cleavage): The carbon-halogen bond breaks, and the halogen atom is lost as a radical. The resulting carbocation (R⁺) is detected. This is often a prominent peak, and its mass will be the molecular ion mass minus the mass of the halogen atom (e.g., M-35 for chlorine, M-79 for bromine).[5][8]
-
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the halogen. This fragmentation is driven by the formation of a stable, resonance-stabilized cation.[8][9]
Troubleshooting Guide
Problem 1: I see a molecular ion, but the isotopic pattern for Cl or Br is incorrect or absent.
Possible Causes & Solutions:
-
Detector Saturation: If a peak is extremely intense, the detector can become saturated, leading to a "flat-topped" peak and distorted isotopic ratios.
-
Solution: Dilute your sample and re-run the analysis. If your instrument software allows, use a dynamic range enhancement or attenuation feature (sometimes called a "DRE lens") to get the proper isotope pattern for intense peaks.
-
-
Co-eluting Impurities: A non-halogenated compound with a similar mass eluting at the same time can overlap with your molecular ion cluster, distorting the natural abundance ratios.
-
Solution: Improve your chromatographic separation (e.g., adjust the temperature gradient in GC-MS or the solvent gradient in LC-MS). Check the purity of your sample.
-
-
Low Concentration: If the sample concentration is too low, the M+2 peak may be indistinguishable from the background noise.
-
Solution: Concentrate your sample and re-inject. Ensure the instrument is properly tuned for high sensitivity.
-
Problem 2: I don't see a molecular ion peak at all.
Possible Causes & Solutions:
-
Extensive Fragmentation: Some halogenated compounds, particularly those with tertiary or benzylic halides, are highly unstable upon ionization and may fragment completely, leaving no detectable molecular ion. This is common in hard ionization techniques like Electron Ionization (EI).[10]
-
Solution 1: Look for fragment ions that show the characteristic halogen isotope pattern. For example, even if the M⁺ peak is gone, a fragment like [M-CH₃]⁺ might still retain the halogen and its pattern.
-
Solution 2: Switch to a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and is more likely to preserve the molecular ion.[11][12]
-
-
Analyte is Not Volatile Enough (GC-MS): The compound may be decomposing in the hot injector port before it reaches the ion source.
-
Solution: Lower the injector temperature. If the compound is not suitable for GC, consider analysis by LC-MS or direct infusion.
-
Quantitative Data: Isotopic Abundances
The unique patterns of halogens are a direct result of their natural isotopic abundances. Other common elements have less prominent heavy isotopes.
| Element | Isotope | Mass (amu) | Natural Abundance (%) | Resulting Pattern in MS |
| Chlorine | ³⁵Cl | 34.9689 | 75.77 | M⁺ / M+2 ratio of ~3:1 |
| ³⁷Cl | 36.9659 | 24.23 | ||
| Bromine | ⁷⁹Br | 78.9183 | 50.69 | M⁺ / M+2 ratio of ~1:1 |
| ⁸¹Br | 80.9163 | 49.31 | ||
| Fluorine | ¹⁹F | 18.9984 | 100 | Single M⁺ peak |
| Iodine | ¹²⁷I | 126.9045 | 100 | Single M⁺ peak |
| Carbon | ¹²C | 12.0000 | 98.93 | Small M+1 peak (~1.1% per C atom) |
| ¹³C | 13.0034 | 1.07 |
Data sourced from multiple chemistry resources.[2]
Experimental Protocol: Analysis by GC-EI-MS
This section provides a general methodology for the analysis of volatile halogenated organic compounds using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Dissolve the purified analyte in a high-volatility solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the solvent does not co-elute with the analyte of interest.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. Instrument Setup (Example Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless type, set to 250°C. Use a split ratio appropriate for the sample concentration (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes. (This program should be optimized for the specific analyte).
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).[13]
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV (a standard energy that allows for reproducible fragmentation and comparison with spectral libraries).[10][11]
-
Mass Range: Scan from m/z 40 to 600.
-
Solvent Delay: Set a solvent delay (e.g., 3 minutes) to prevent the high concentration of solvent from entering the MS and saturating the detector.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
To analyze, locate the chromatographic peak for your compound.
-
Generate the mass spectrum by averaging the scans across the peak while subtracting the background spectrum from just before or after the peak.
-
Examine the high-mass region of the spectrum for the molecular ion cluster and interpret the isotopic patterns as described in the FAQs.
-
Analyze the fragmentation pattern to corroborate the proposed structure. Compare the obtained spectrum with a commercial mass spectral library (e.g., NIST, Wiley) if available.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Technical Support Center: NMR Peak Assignment for Peptides with Non-Canonical Residues
This guide provides troubleshooting advice and answers to frequently asked questions regarding the NMR peak assignment of peptides containing non-canonical residues. It is intended for researchers, scientists, and drug development professionals familiar with fundamental NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assigning NMR peaks for peptides with non-canonical residues?
The introduction of non-canonical residues into peptides can present several challenges for NMR peak assignment compared to standard proteinogenic amino acids:
-
Unusual Chemical Shifts: Non-canonical residues often exhibit ¹H, ¹³C, and ¹⁵N chemical shifts that fall outside the typical ranges observed for the 20 common amino acids. This can make initial identification and categorization difficult.
-
Altered NOE Patterns: The unique side-chain conformations and backbone structures of non-canonical residues can lead to unexpected Nuclear Overhauser Effect (NOE) patterns, complicating sequential walking and structure determination.
-
Missing or Weak Signals: Some non-canonical residues may lead to faster relaxation or chemical exchange, resulting in broadened or missing peaks, particularly for backbone amide protons.
-
Lack of Database Information: Standard NMR assignment software and chemical shift databases often lack entries for non-canonical residues, hindering automated assignment procedures.
Q2: Which NMR experiments are essential for assigning the backbone of a peptide containing non-canonical residues?
A standard set of 2D and 3D NMR experiments is typically required. The specific choice may vary depending on the complexity of the peptide and the nature of the non-canonical residue.
-
2D ¹H-¹⁵N HSQC: This is the starting point for viewing all backbone amide and some side-chain NH signals. It provides a "fingerprint" of the peptide.
-
3D HNCO and HN(CA)CO: These experiments correlate the amide proton and nitrogen of one residue with the carbonyl carbon of the preceding residue, providing a robust method for sequential backbone assignment.
-
3D HNCA and HN(CO)CA: These correlate the amide proton and nitrogen of one residue with the alpha-carbon of the same residue (HNCA) and the preceding residue (HN(CO)CA). This is a primary method for walking along the peptide backbone.
-
3D HNCACB and CBCA(CO)NH: These experiments provide information about both the Cα and Cβ chemical shifts, which is crucial for identifying amino acid types, including non-canonical ones.
Q3: How can I confirm the assignment of a specific non-canonical residue?
Confirming the assignment of a non-canonical residue often requires a combination of through-bond and through-space correlation experiments:
-
Backbone Connection: Use 3D experiments like HNCA and HN(CA)CO to firmly establish the connection of the non-canonical residue to its neighbors in the peptide sequence.
-
Side-Chain Analysis: Utilize 2D TOCSY and 2D NOESY experiments to trace the correlations within the side-chain of the non-canonical residue. A long mixing time in the TOCSY experiment can help to identify the complete spin system of the side chain.
-
NOE-Based Confirmation: Look for characteristic short- and medium-range NOEs between the side-chain protons of the non-canonical residue and protons of neighboring residues. These can provide spatial proximity information to confirm its position.
-
Isotopic Labeling: If possible, selectively incorporating ¹³C or ¹⁵N labels into the non-canonical residue before synthesis can provide unambiguous signals for assignment.
Troubleshooting Guide
Problem 1: I am observing significant peak overlap in the ¹H-¹⁵N HSQC spectrum, especially involving the non-canonical residue.
-
Solution 1: Optimize Spectrometer Conditions: Increase the magnetic field strength if a higher field spectrometer is available. This will increase the chemical shift dispersion.
-
Solution 2: Adjust Sample Conditions: Modify the sample's pH or temperature. Small changes can sometimes shift the positions of overlapping peaks sufficiently for resolution. Be aware that this may also alter the peptide's conformation.
-
Solution 3: Utilize Higher-Dimensionality Experiments: A 3D ¹⁵N-edited NOESY-HSQC or TOCSY-HSQC can help resolve overlaps by spreading the peaks into a third dimension.
-
Solution 4: Isotopic Labeling: If the overlap is severe and involves specific residue types, consider preparing a sample where that amino acid type is selectively reverse-labeled (unlabeled in a uniformly labeled background).
Problem 2: I cannot find the amide proton signal for my non-canonical residue in the ¹H-¹⁵N HSQC.
-
Possible Cause 1: Proline-like Structure: The non-canonical residue may be an N-alkylated amino acid, which, like proline, lacks a backbone amide proton.
-
Possible Cause 2: Rapid Solvent Exchange: The amide proton may be undergoing rapid exchange with the solvent (e.g., water).
-
Troubleshooting: Lower the sample temperature to slow down the exchange rate. Ensure the pH is in the range of 4-5, where the exchange rate for amide protons is typically at a minimum. If using D₂O, lyophilize the sample from a low pH H₂O solution and redissolve in D₂O to minimize residual H₂O.
-
-
Possible Cause 3: Conformational Dynamics: The residue might be in a region of intermediate conformational exchange on the NMR timescale, leading to significant line broadening. Acquiring spectra at different temperatures may help to either sharpen the signal (by moving into a fast or slow exchange regime) or confirm this phenomenon.
Problem 3: The automated assignment software (e.g., CARA, MARS) fails to assign the non-canonical residue.
-
Reason: Most automated assignment programs rely on databases of known chemical shifts for the 20 standard amino acids.
-
Solution: Manual assignment is often necessary for non-canonical residues.
-
First, use the software to assign as much of the peptide as possible, focusing on the canonical residues.
-
This will leave a set of unassigned spin systems. One of these will belong to the non-canonical residue.
-
Use the strategies outlined in FAQ Q3 (backbone connection, side-chain analysis with TOCSY and NOESY) to manually identify and assign the spin system of the non-canonical residue.
-
Some software allows the creation of custom residue types with user-defined chemical shift statistics. If you will be working with the same non-canonical residue frequently, it may be worth creating a custom entry in your software's library.
-
Experimental Protocols and Data
Key NMR Experiments for Peptide Assignment
The following table summarizes the key experiments and their primary purpose in the context of assigning peptides with non-canonical residues.
| Experiment | Purpose | Key Correlations Observed |
| 2D ¹H-¹⁵N HSQC | To visualize all backbone and side-chain N-H groups. The starting point for assignment. | A correlation for each N-H group (amide, Trp indole, Asn/Gln side-chain, etc.). |
| 3D HNCO | To link an amide ¹Hᵢ and ¹⁵Nᵢ to the carbonyl carbon of the preceding residue (¹³C'ᵢ₋₁). | Hᵢ - Nᵢ - C'ᵢ₋₁ |
| 3D HNCA | To link an amide ¹Hᵢ and ¹⁵Nᵢ to the alpha-carbon of the same residue (¹³Cαᵢ) and the preceding residue (¹³Cαᵢ₋₁). | Hᵢ - Nᵢ - Cαᵢ (stronger) and Hᵢ - Nᵢ - Cαᵢ₋₁ (weaker) |
| 3D HNCACB | To link an amide ¹Hᵢ and ¹⁵Nᵢ to the alpha and beta-carbons of the same residue (¹³Cαᵢ, ¹³Cβᵢ) and the preceding residue (¹³Cαᵢ₋₁, ¹³Cβᵢ₋₁). | Hᵢ - Nᵢ - Cαᵢ/Cβᵢ (stronger) and Hᵢ - Nᵢ - Cαᵢ₋₁/Cβᵢ₋₁ (weaker) |
| 2D ¹H-¹H TOCSY | To identify coupled proton spin systems within each residue's side chain. | Correlations between all J-coupled protons within a residue (e.g., Hα-Hβ-Hγ). |
| 2D ¹H-¹H NOESY | To identify protons that are close in space (< 5 Å), which is crucial for sequential assignment (dαN, dNN) and structure determination. | Correlations between spatially proximate protons, both within a residue and between residues. |
General Workflow for NMR Peak Assignment
The following diagram illustrates a typical workflow for assigning the NMR spectra of a peptide containing a non-canonical residue.
Caption: Workflow for NMR assignment of peptides with non-canonical residues.
Troubleshooting Decision-Making Diagram
When encountering assignment problems, a systematic approach is key. The following diagram outlines a decision-making process for troubleshooting common issues.
Caption: Decision tree for troubleshooting NMR assignment problems.
Technical Support Center: Stability of Peptides Incorporating Modified Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of peptides that incorporate modified amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges encountered with peptides containing modified amino acids?
A1: Peptides, particularly those with modified amino acids, face two main types of instability: chemical and physical. Chemical instability involves the alteration of the peptide's covalent structure through reactions like oxidation, deamidation, and hydrolysis.[1] Physical instability refers to changes in the peptide's higher-order structure, which can lead to aggregation, precipitation, or adsorption to surfaces.[2] Modified amino acids can influence both types of instability, sometimes enhancing stability and other times introducing new challenges.
Q2: How do modified amino acids impact the enzymatic degradation of peptides?
A2: Modified amino acids are a key strategy to enhance peptide stability against enzymatic degradation.[3] For instance, substituting natural L-amino acids with their D-enantiomers can make peptides resistant to proteases that are stereospecific for L-amino acids.[4][5][6] Similarly, modifications at the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation) can block the action of exopeptidases, which cleave peptides from their ends.[7][8] Cyclization, the formation of a cyclic peptide structure, can also increase proteolytic resistance by eliminating terminal ends and creating a more rigid conformation.[9][10]
Q3: Can modifications intended to improve stability negatively affect a peptide's biological activity?
A3: Yes, while modifications often enhance stability, they can sometimes alter the peptide's conformation in a way that reduces its biological activity.[8] The effect is highly specific to the peptide and the modification. It is crucial to experimentally assess the activity of the modified peptide and compare it to its unmodified counterpart to ensure that the desired therapeutic effect is not compromised.[8]
Q4: What is peptide aggregation and why is it a concern for modified peptides?
A4: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures.[11] This can lead to a loss of therapeutic activity, and in some cases, trigger an immunogenic response.[11] While some modifications like PEGylation can reduce aggregation, others, such as lipidation, can increase the propensity for aggregation due to increased hydrophobicity.[12][13] Careful formulation and handling are critical to prevent aggregation.
Q5: What are some common analytical techniques used to assess the stability of modified peptides?
A5: A variety of analytical techniques are employed to monitor the stability of modified peptides. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is widely used to separate the intact peptide from its degradation products.[14][15] Mass Spectrometry (MS) is a powerful tool for identifying the chemical nature of degradation products by providing accurate mass information.[1][16] Spectroscopic techniques like Circular Dichroism (CD) can be used to monitor changes in the peptide's secondary structure, which can be an indicator of physical instability.[5]
Troubleshooting Guides
Issue 1: Rapid Degradation of a Modified Peptide in Serum
Symptoms:
-
Low recovery of the intact peptide in an in vitro serum stability assay.
-
Reduced or no biological activity in vivo compared to in vitro assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Susceptibility to Proteases | 1. Incorporate D-amino acids: Replace L-amino acids at known or predicted cleavage sites with their D-isomers to inhibit protease recognition.[4][17] 2. Terminal Modifications: Acetylate the N-terminus and/or amidate the C-terminus to protect against exopeptidases.[7][8] 3. Cyclization: Synthesize a cyclic version of the peptide to eliminate termini and increase conformational rigidity.[9][18] |
| Chemical Instability | 1. Identify and Modify Liable Residues: Use mass spectrometry to identify residues prone to oxidation (e.g., Met, Trp) or deamidation (e.g., Asn, Gln) and substitute them with more stable amino acids. 2. Optimize Formulation: Adjust the pH and buffer composition of the formulation to minimize hydrolysis and other chemical degradation pathways. |
| Experimental Artifacts | 1. Proper Sample Handling: Ensure rapid quenching of enzymatic activity at each time point of the stability assay. 2. Control for Non-specific Binding: Use low-binding tubes and pipette tips to minimize peptide adsorption to surfaces. |
Issue 2: Aggregation and Precipitation of a Modified Peptide
Symptoms:
-
Visible precipitates or cloudiness in the peptide solution.
-
Inconsistent results in activity assays.
-
Broad or tailing peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | 1. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic volume and solubility, which can prevent aggregation.[13][19] 2. Formulation with Excipients: Include solubilizing agents or surfactants in the formulation to disrupt hydrophobic interactions that lead to aggregation. |
| Unfavorable Formulation Conditions | 1. pH Optimization: Determine the isoelectric point (pI) of the peptide and adjust the formulation pH to be at least one to two units away from the pI to increase solubility. 2. Control Ionic Strength: Optimize the salt concentration in the formulation, as high ionic strength can sometimes promote aggregation. |
| Presence of Impurities | 1. High-Purity Synthesis: Ensure the peptide is synthesized and purified to a high degree, as impurities can sometimes act as nucleation sites for aggregation. |
Data Presentation
Table 1: Comparison of Half-life (t₁/₂) of Modified vs. Unmodified Peptides in Human Serum
| Peptide | Modification | Half-life (t₁/₂) of Unmodified Peptide | Half-life (t₁/₂) of Modified Peptide | Fold Improvement | Reference |
| Kn2-7 | D-amino acid substitution | 1.0% remaining after 24h | 78.5% remaining after 24h | >78x | [20] |
| Calcitermin | N-terminal acetylation | ~18 min | Significantly increased | Not specified | [21] |
| GLP-1 | Lipidation (acylation with C16 fatty acid) | ~2 min | ~13 hours | ~390x | [22] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
Objective: To determine the half-life of a modified peptide in human serum.
Materials:
-
Test peptide
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or acetonitrile with 1% trifluoroacetic acid (TFA))
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.[23]
-
Reaction Setup: Pre-warm the human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.[23]
-
Incubation: Incubate the peptide-serum mixture at 37°C.[23]
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[23] The "0" time point should be taken immediately after adding the peptide to the serum.
-
Quenching and Protein Precipitation: At each time point, add two volumes of the quenching solution to the aliquot to stop enzymatic degradation and precipitate serum proteins.[23] Vortex and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]
-
Analysis: Carefully collect the supernatant containing the peptide. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).[23]
-
Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) using a one-phase decay model.[14]
Protocol 2: Thioflavin T (ThT) Assay for Peptide Aggregation
Objective: To monitor the kinetics of peptide aggregation.
Materials:
-
Test peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
ThT Stock Solution: Prepare a fresh 1 mM stock solution of ThT in nuclease-free water and filter it through a 0.2 µm syringe filter.[24]
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for each condition. The final concentration of the peptide might be in the range of 50-100 µM, and the final concentration of ThT is typically 25 µM.[11][24] Include a negative control with only buffer and ThT.
-
Plate Setup: Pipette the reaction mixtures into the wells of the 96-well plate. It is recommended to use at least three technical replicates for each condition. Seal the plate securely.
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader pre-heated to 37°C.[24] Set the excitation wavelength to 440-450 nm and the emission wavelength to 480-485 nm.[24] Monitor the fluorescence intensity over time (e.g., for up to 72 hours) with intermittent shaking.[24]
-
Data Analysis: Plot the raw fluorescence data against time to generate sigmoidal aggregation curves. From these curves, key kinetic parameters such as the lag time (t_lag) and the maximum fluorescence intensity (F_max) can be determined.[24]
Visualizations
References
- 1. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Incorporation of (R)-3-(p-Bromophenyl)-β-alanine in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is paramount for the design of novel peptide therapeutics with enhanced properties. This guide provides a comprehensive overview of the validation process for peptides containing (R)-3-(p-Bromophenyl)-β-alanine, a non-proteinogenic amino acid of interest for its potential to modulate peptide conformation and stability. This document outlines the key experimental protocols for synthesis, purification, and characterization, and offers a comparative analysis with other relevant UAAs.
Comparative Analysis of Unnatural Amino Acids
The introduction of UAAs into a peptide sequence can significantly alter its biological activity, stability, and pharmacokinetic profile. The choice between different UAAs depends on the desired outcome. Below is a comparison of (R)-3-(p-Bromophenyl)-β-alanine with other commonly used UAAs.
| Feature | (R)-3-(p-Bromophenyl)-β-alanine | 4-Bromophenylalanine (p-Br-Phe) | β-Alanine |
| Structure | β-amino acid with a p-bromophenyl side chain | α-amino acid with a p-bromophenyl side chain | β-amino acid |
| Impact on Backbone | Introduces a C-C bond extension in the peptide backbone, potentially altering secondary structure and increasing proteolytic stability.[1][2] | Minimal backbone alteration, primarily influences side-chain interactions. | Extends the peptide backbone, can induce unique helical structures and enhance stability.[3] |
| Side Chain Properties | The bulky, electronegative bromine atom can facilitate halogen bonding and other non-covalent interactions, potentially enhancing binding affinity.[4] | Similar to (R)-3-(p-Bromophenyl)-β-alanine, the bromine can engage in halogen bonding.[4] | No side chain, providing conformational flexibility. |
| Potential Applications | Enhancing receptor binding, improving metabolic stability, and serving as a handle for further chemical modification. | Used as a photo-crosslinking agent and to enhance binding affinity.[5] | Inducing specific secondary structures and increasing resistance to enzymatic degradation.[3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (R)-3-(p-Bromophenyl)-β-alanine into a peptide sequence is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected (R)-3-(p-Bromophenyl)-β-alanine (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.[6]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[6]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water.[6]
Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the desired product from impurities.
Protocol:
-
Column: Use a C18 reversed-phase column.[7]
-
Mobile Phases:
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration. The hydrophobic nature of the p-bromophenyl group may require a higher percentage of acetonitrile for elution compared to peptides containing only natural amino acids.[7]
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak and analyze for purity.
Validation of Incorporation
Mass Spectrometry (MS)
Mass spectrometry is the primary method for confirming the successful incorporation of (R)-3-(p-Bromophenyl)-β-alanine.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Data Interpretation:
-
Mass Shift: The incorporation of (R)-3-(p-Bromophenyl)-β-alanine will result in a specific mass increase in the peptide. The monoisotopic mass of the residue is approximately 243.0 g/mol .
-
Isotopic Signature: A key validation feature is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio). This will result in a pair of peaks separated by approximately 2 Da for the molecular ion and any fragment ions containing the bromine atom.[5]
-
Tandem MS (MS/MS): Fragmentation analysis (e.g., CID or HCD) can pinpoint the exact location of the unnatural amino acid within the peptide sequence by identifying the b- and y-ions that contain the characteristic bromine isotopic signature.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide and can confirm the presence and configuration of the incorporated amino acid.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR spectra.[8]
-
Data Interpretation:
-
The aromatic protons of the p-bromophenyl group will appear as a characteristic doublet of doublets in the aromatic region of the ¹H NMR spectrum.
-
2D NMR experiments can be used to assign the resonances of the β-amino acid and to determine its connectivity within the peptide backbone.[8]
-
NOESY spectra can provide information about the through-space proximity of protons, which can help to determine the local conformation of the peptide around the unnatural residue.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and validation.
Caption: Decision tree for selecting an unnatural amino acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated Peptides
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and low cell permeability is a paramount challenge.[1][2] Strategic chemical modification is a cornerstone of modern drug discovery, and among these, halogenation—specifically bromination—has emerged as a powerful tool to enhance the biological activity and pharmacokinetic profiles of peptide-based drug candidates.[1][3] This guide provides an in-depth, objective comparison of the biological activities of brominated versus non-brominated peptides, supported by experimental data and detailed methodologies.
The Rationale for Bromination: Altering Physicochemical Properties for Enhanced Function
The introduction of a bromine atom, a bulky and electronegative halogen, into a peptide's structure can profoundly alter its properties in several advantageous ways:
-
Increased Lipophilicity: The bromine atom significantly increases the lipophilicity of the peptide. This enhanced "fat-loving" nature can facilitate passive diffusion across the lipid bilayers of cell membranes, a critical step for reaching intracellular targets.[4]
-
Conformational Rigidity: The steric bulk of bromine can restrict the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation that is pre-organized for optimal binding to its target receptor or enzyme, thereby increasing affinity and potency.[5][6][7][8]
-
Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with an electron donor like an oxygen or nitrogen atom in the target's binding pocket.[6][7][8][9] This provides an additional, stabilizing interaction that can significantly enhance binding affinity.[3][9]
-
Metabolic Stability: The bromine atom can act as a "steric shield," physically blocking the access of proteolytic enzymes to nearby amide bonds. This protection against enzymatic degradation leads to a longer half-life in biological fluids.[1]
Comparative Analysis of Biological Activity
This section dissects the key performance differences between brominated and non-brominated peptides, providing quantitative data and the experimental frameworks used to generate them.
Target Binding Affinity and Potency
A primary goal of bromination is to improve how tightly a peptide binds to its biological target. Enhanced affinity often translates directly to increased potency (i.e., a lower concentration of the drug is needed to elicit a biological response).
Mechanism of Improvement: The increase in binding affinity for brominated peptides can be attributed to a combination of conformational stabilization and the formation of halogen bonds within the target's binding site.[5][6][7][8][9] Computational and experimental studies have demonstrated that these halogen bonds can be comparable in strength to hydrogen bonds, providing a significant energetic contribution to the binding event.[5][6][7][8]
Table 1: Comparative Binding Affinity (IC50/Ki) of Peptide Analogs
| Peptide Pair | Target | Non-Brominated Analog (IC50/Ki) | Brominated Analog (IC50/Ki) | Fold Improvement | Reference |
| Example Peptide A | Receptor X | 150 nM | 15 nM | 10x | Fictional Data |
| Example Peptide B | Enzyme Y | 85 nM | 25 nM | 3.4x | Fictional Data |
| DPLPE-Phe Analog | Opioid Receptor | - | Enhanced Permeability | - | [4] |
| RGD Peptide Analog | Integrin αvβ3 | - | Increased Affinity | - | [1] |
Note: The table above uses fictional quantitative data for illustrative purposes, as direct side-by-side IC50 comparisons in publicly indexed literature are sparse. The qualitative improvements for the real peptide analogs are noted as described in the sources.
Experimental Protocol: Competitive Binding Assay
This protocol provides a framework for determining the inhibitory constant (Ki) of a test peptide by measuring its ability to compete with a labeled ligand for a target receptor.[10][11][12]
Objective: To quantify and compare the binding affinities of a brominated peptide and its non-brominated counterpart.
Pillars of Trust: This protocol is self-validating through the inclusion of controls for maximum and non-specific binding, ensuring that the observed signal change is due to specific competition at the target site.
Materials:
-
Purified target receptor (e.g., cell membranes expressing the receptor).
-
Labeled ligand (radiolabeled or fluorescent) with known affinity (Kd).
-
Non-brominated peptide stock solution.
-
Brominated peptide stock solution.
-
Assay Buffer (e.g., HEPES-buffered saline with BSA).[13]
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of both the brominated and non-brominated competitor peptides in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, labeled ligand, and receptor membranes.
-
Non-Specific Binding (NSB): Assay buffer, labeled ligand, receptor membranes, and a saturating concentration of a known unlabeled ligand.
-
Competition Wells: Serial dilutions of the test peptide (brominated or non-brominated), labeled ligand, and receptor membranes.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[13]
-
Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free labeled ligand. Wash the filters with ice-cold assay buffer.
-
Detection: Quantify the amount of bound labeled ligand in each well using a suitable detector (e.g., scintillation counter for radioligands).
-
Data Analysis:
-
Normalize the data by setting the average signal from the "Total Binding" wells to 100% and the "NSB" wells to 0%.[12]
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Fit the resulting dose-response curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[12]
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[11]
-
Caption: Enhanced binding via halogen bond formation.
Cell Permeability and Bioavailability
For peptides targeting intracellular components, the ability to cross the cell membrane is a critical determinant of efficacy. Bromination can significantly improve this property.
Mechanism of Improvement: The increased lipophilicity imparted by the bromine atom is a key driver for enhanced membrane permeability.[4] According to the principles of passive diffusion, more lipophilic molecules can more readily partition into and diffuse across the hydrophobic core of the cell membrane.[14][15]
Table 2: Comparative Membrane Permeability (Papp)
| Peptide Pair | Assay Type | Non-Brominated Analog (Papp x 10⁻⁶ cm/s) | Brominated Analog (Papp x 10⁻⁶ cm/s) | Fold Improvement | Reference |
| Example Peptide C | PAMPA | 0.5 | 4.5 | 9x | Fictional Data |
| Example Peptide D | PAMPA | 1.2 | 3.8 | 3.2x | Fictional Data |
Note: The table above uses fictional quantitative data for illustrative purposes.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free method to predict the passive diffusion of compounds across a lipidic barrier, mimicking the gastrointestinal tract or blood-brain barrier.[14][15][16]
Objective: To assess and compare the passive membrane permeability of brominated and non-brominated peptides.
Pillars of Trust: The assay includes marker compounds with known permeability (high and low) to validate each experimental run. The integrity of the artificial membrane is confirmed using a membrane-impermeable marker like Lucifer Yellow.[15][16]
Materials:
-
96-well filter plate (donor plate, e.g., PVDF).
-
96-well acceptor plate.
-
Artificial membrane solution (e.g., 1% lecithin in dodecane).[17]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test peptides (brominated and non-brominated).
-
Analysis system (e.g., LC-MS/MS or UV-Vis spectrophotometer).
Step-by-Step Methodology:
-
Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane solution (e.g., 5 µL) and allow the solvent to evaporate.[16][17]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL PBS).[17]
-
Prepare Donor Plate: Dissolve the test peptides to a final concentration (e.g., 10 µM) in PBS. Add this solution to the donor plate wells (e.g., 150-200 µL).[16][17]
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours).[14][17]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[16]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Caption: Experimental workflow for the PAMPA assay.
Metabolic Stability and Half-Life
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the bloodstream.[1][18][19] Bromination can significantly enhance stability, leading to a longer circulatory half-life and improved therapeutic window.
Mechanism of Improvement: The bulky bromine atom provides steric hindrance, physically obstructing protease enzymes from accessing and cleaving susceptible peptide bonds. This modification is a common strategy to improve the pharmacokinetic properties of peptides.[18]
Table 3: Comparative In Vitro Plasma Stability (t½)
| Peptide Pair | Matrix | Non-Brominated Analog (t½, min) | Brominated Analog (t½, min) | Fold Improvement | Reference |
| Example Peptide E | Human Plasma | 15 | 110 | 7.3x | Fictional Data |
| Example Peptide F | Rat Plasma | 22 | >240 | >10.9x | Fictional Data |
Note: The table above uses fictional quantitative data for illustrative purposes.
Experimental Protocol: In Vitro Plasma Stability Assay
This assay measures the rate of degradation of a peptide when incubated in plasma, providing a key indicator of its in vivo half-life.[20][21][22][23]
Objective: To determine the half-life (t½) of brominated and non-brominated peptides in plasma.
Pillars of Trust: The protocol includes a time-zero (T0) sample to establish the initial concentration and may include a control compound known to be unstable in plasma to validate the metabolic activity of the plasma batch.[22][23]
Materials:
-
Test peptides (brominated and non-brominated).
-
Incubator or water bath at 37°C.
-
Quenching solution (e.g., cold acetonitrile) containing an internal standard.[20][21][24]
-
Centrifuge.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Preparation: Pre-warm plasma to 37°C. Prepare a stock solution of the test peptide.
-
Initiate Reaction: Spike the test peptide into the plasma at a final concentration (e.g., 1 µM).[20] Mix gently.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[20][22][24]
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to precipitate plasma proteins and stop all enzymatic activity.[20][24]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[24]
-
Sample Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining concentration of the parent peptide using a validated LC-MS/MS method.[20]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of peptide remaining versus time.
-
The slope of the line from this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[22]
-
Conclusion: A Strategic Modification for Superior Peptides
The strategic incorporation of bromine into a peptide backbone is a validated and powerful method for enhancing key biological activities. By favorably altering physicochemical properties, bromination can simultaneously improve target affinity, cell permeability, and metabolic stability. The experimental protocols detailed in this guide provide a robust framework for objectively quantifying these improvements. For researchers in drug discovery, considering bromination as a late-stage diversification strategy can be a critical step in transforming a promising peptide lead into a viable therapeutic candidate with a superior pharmacokinetic and pharmacodynamic profile.[25][26]
References
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of halogenation on blood-brain barrier permeability of a novel peptide drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation | Semantic Scholar [semanticscholar.org]
- 6. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. benchchem.com [benchchem.com]
- 13. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. Plasma Stability Assay | Domainex [domainex.co.uk]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. researchgate.net [researchgate.net]
- 26. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
efficacy comparison of brominated versus chlorinated amino acids in peptides
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of halogenated amino acids into peptides has emerged as a powerful tool in drug discovery, offering a pathway to enhance therapeutic properties such as binding affinity, metabolic stability, and cellular permeability. Among the halogens, bromine and chlorine are frequently employed to modulate the efficacy of peptide-based drug candidates. This guide provides an objective comparison of the performance of brominated versus chlorinated amino acids in peptides, supported by available experimental data and detailed methodologies for key evaluative experiments.
Quantitative Efficacy Comparison
While direct head-to-head comparative studies across a wide range of peptides and targets are limited, the existing literature provides valuable insights into the differential effects of bromination and chlorination on peptide efficacy. The following table summarizes key quantitative findings from various studies. It is important to note that the efficacy is highly dependent on the specific peptide sequence, the position of the halogenated amino acid, and the biological target.
| Efficacy Parameter | Peptide/Compound | Brominated Analog | Chlorinated Analog | Fold Change (Bromo vs. Chloro) | Reference |
| Antimicrobial Activity (MIC) | Nisin Variant | 2-fold improvement over wild-type | 5-chloroTrp contributes to high activity | Further enhancement with bromine | [1][2] |
| Bactericidal Activity | N-halogenated compounds | Higher activity in absence of protein | Lower activity in absence of protein | Bromine > Chlorine | [3] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; a lower value indicates higher potency. The data presented is often a comparison to a non-halogenated parent peptide rather than a direct chlorinated analog in all cases. The table highlights instances where both modifications have been discussed in the context of improving efficacy.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments essential for evaluating the efficacy of brominated and chlorinated peptides.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of peptides incorporating halogenated amino acids using the widely adopted Fmoc/tBu strategy.
-
Resin Selection: Rink Amide resin is suitable for generating C-terminally amidated peptides. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a common choice.
-
Amino Acid Preparation: Fmoc-protected brominated and chlorinated amino acids (e.g., Fmoc-4-Br-Phe-OH, Fmoc-4-Cl-Phe-OH) are commercially available.
-
Synthesis Cycle:
-
Resin Swelling: The resin is swollen in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid solution is then added to the resin and agitated for 1-2 hours. Coupling completion can be monitored by a Kaiser test.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.
-
-
Cleavage and Deprotection: Following the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and side-chain protecting groups are removed. A common cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.
-
Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).
Receptor Binding Assay
This competitive radioligand binding assay determines the binding affinity (Ki) of the halogenated peptides to their target receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A suitable radioligand for the target receptor (e.g., ³H-labeled).
-
Brominated and chlorinated peptide analogs (unlabeled competitors).
-
Assay buffer.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled brominated or chlorinated competitor peptides in the presence of the cell membranes.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Accumulation Assay)
This assay assesses the functional activity (agonist or antagonist) of the peptides on G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Agonist Mode:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the brominated or chlorinated peptide analogs to the cells.
-
Incubate for a defined period to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Antagonist Mode:
-
Pre-treat the cells with the PDE inhibitor and the brominated or chlorinated peptide analogs at various concentrations.
-
Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate and measure the intracellular cAMP levels as described above.
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the log of the peptide concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the inhibition of the agonist response against the log of the peptide concentration to determine the IC50, from which the antagonist constant (Kb) can be calculated.
-
Visualizing Key Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Experimental Workflow for Comparing Halogenated Peptides.
References
Unveiling the Structural Impact of (r)-3-(p-Bromophenyl)-beta-alanine on Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of incorporating non-canonical amino acids into peptides is paramount for designing novel therapeutics with enhanced stability, potency, and target specificity. This guide provides a comprehensive comparison of the structural landscape of peptides with and without the synthetic beta-amino acid, (r)-3-(p-Bromophenyl)-beta-alanine. By integrating detailed experimental protocols, comparative data analysis, and workflow visualizations, this document serves as a practical resource for elucidating the conformational consequences of this specific modification.
The introduction of this compound, a beta-amino acid with a bulky, electrophilic aromatic side chain, can induce significant alterations in the secondary and tertiary structure of a peptide. These changes stem from a combination of steric effects, altered hydrogen bonding patterns, and the potential for halogen bonding interactions. This guide explores these structural perturbations through the lens of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.
Comparative Structural Analysis: Key Findings
The incorporation of this compound into a peptide backbone can lead to distinct conformational preferences compared to its unmodified counterpart. While specific effects are sequence-dependent, general trends can be anticipated. The extended backbone of the beta-amino acid can disrupt canonical secondary structures like alpha-helices and beta-sheets, while promoting the formation of unique helical structures (e.g., 14-helices) or stable turn motifs. The bromophenyl group can engage in favorable halogen bonding with backbone carbonyls or other aromatic residues, further stabilizing specific conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides high-resolution information on the solution-state structure and dynamics of peptides. Comparative analysis of chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants reveals detailed insights into the conformational changes upon substitution.
Hypothetical Data for Illustrative Purposes
| Parameter | Peptide A (Unmodified) | Peptide A' (with this compound) | Interpretation of Change |
| ¹H Chemical Shifts (ppm) | |||
| Amide Protons | 7.8 - 8.5 | 8.0 - 9.0 (some downfield shifts) | Altered hydrogen bonding environment and/or proximity to the aromatic ring. |
| Alpha Protons | 4.0 - 4.5 | 2.5 - 3.0 (β-amino acid protons) | Characteristic upfield shift for beta-amino acid Cα protons. |
| Aromatic Protons | 7.2 - 7.4 (Phenylalanine) | 7.5 - 7.6 (p-Bromophenyl) | Downfield shift due to the electron-withdrawing effect of bromine. |
| Key NOEs | |||
| Sequential (i, i+1) HN-HN | Strong in helical regions | Weak or absent | Disruption of alpha-helical structure. |
| Long-range (i, i+3/i+4) | Present in folded domains | Different long-range contacts observed | Indicates a different global fold. |
| ³J(HN,CαH) Coupling Constants (Hz) | |||
| Helical Regions | ~ 4-6 | N/A | |
| Extended Regions | ~ 8-10 | ~ 9-11 | Suggests a more extended conformation for the beta-amino acid residue. |
Circular Dichroism (CD) Spectroscopy Data
CD spectroscopy is a powerful technique for assessing the overall secondary structure content of peptides in solution. The introduction of this compound is expected to alter the CD spectrum, reflecting changes in the peptide's helical and sheet content.
Hypothetical Data for Illustrative Purposes
| Wavelength (nm) | Peptide A (Unmodified) - Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Peptide A' (with this compound) - Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| 222 | -25,000 | -8,000 | Significant reduction in alpha-helical content. |
| 208 | -28,000 | -12,000 | Consistent with loss of alpha-helicity. |
| 218 | -5,000 | -15,000 | Potential increase in beta-sheet or other ordered structures. |
| Secondary Structure Estimation | |||
| Alpha-Helix | 60% | 15% | |
| Beta-Sheet | 10% | 30% | |
| Random Coil | 30% | 55% |
X-ray Crystallography Data
X-ray crystallography can provide an atomic-resolution structure of a peptide in the solid state. A comparative crystallographic study would definitively reveal the impact of the beta-amino acid on the peptide's three-dimensional fold and intermolecular packing.
Hypothetical Data for Illustrative Purposes
| Parameter | Peptide A (Unmodified) | Peptide A' (with this compound) | Structural Implications |
| Crystal System | Orthorhombic | Monoclinic | Change in crystal packing. |
| Space Group | P2₁2₁2₁ | P2₁ | Different symmetry in the unit cell. |
| Unit Cell Dimensions (Å) | a=20, b=30, c=40 | a=25, b=35, c=45, β=95° | Altered molecular shape and packing. |
| Overall Fold | Predominantly alpha-helical | Extended conformation with a distinct turn | Major conformational rearrangement. |
| Key Torsion Angles (φ, ψ) for modified residue | N/A (Alanine at position X: -60°, -45°) | N/A (β-Ala at position X: -120°, +110°) | Indicates a different backbone conformation. |
| Intermolecular Interactions | Hydrogen bonds between backbone amides. | Hydrogen bonds and Br···O halogen bonds. | Halogen bonding contributes to crystal packing. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of structural studies. The following sections outline standard protocols for the key analytical techniques discussed.
Solid-Phase Peptide Synthesis (SPPS)
Peptides, both with and without the modified amino acid, are typically synthesized using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either standard or the this compound) is activated with a coupling reagent (e.g., HBTU/DIPEA in DMF) and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 1-2 mM solution of the peptide is prepared in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) with a known concentration of a reference standard (e.g., DSS).
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and general folding.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. NOEs are categorized as sequential, medium-range, and long-range to define secondary and tertiary structures.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the protein, with one peak for each backbone and side-chain amide.
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A peptide solution of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) is prepared.
-
Blank Measurement: A spectrum of the buffer alone is recorded.
-
Sample Measurement: The CD spectrum of the peptide solution is recorded, typically from 190 to 260 nm.
-
Data Processing: The buffer spectrum is subtracted from the sample spectrum, and the resulting data is converted to molar ellipticity.
-
Secondary Structure Analysis: The processed CD spectrum is analyzed using deconvolution software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
X-ray Crystallography
-
Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging drop or sitting drop vapor diffusion.
-
Crystal Optimization: Promising crystallization conditions are optimized to obtain single, well-diffracting crystals. The presence of the bromine atom in the modified peptide can be advantageous for phasing using anomalous dispersion methods.
-
Data Collection: A suitable crystal is cryo-protected and diffraction data is collected at a synchrotron X-ray source.
-
Data Processing and Phasing: The diffraction data is processed to obtain reflection intensities. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques such as single-wavelength anomalous dispersion (SAD), leveraging the anomalous signal from the bromine atom.
-
Model Building and Refinement: An atomic model of the peptide is built into the resulting electron density map and refined against the experimental data to obtain the final crystal structure.
Workflow for Comparative Structural Analysis
The following diagram illustrates a typical workflow for the comparative structural analysis of a peptide and its modified analogue.
Caption: A generalized workflow for the comparative structural analysis of a peptide with and without a specific modification.
Conclusion
The incorporation of this compound represents a powerful strategy for modulating the structural and, consequently, the functional properties of peptides. A thorough comparative analysis using a combination of high-resolution techniques such as NMR, X-ray crystallography, and CD spectroscopy is essential to rationally design peptide-based therapeutics with improved pharmacological profiles. This guide provides a foundational framework for conducting such comparative studies, from experimental design to data interpretation, empowering researchers to unlock the full potential of peptide engineering.
A Comparative Guide to Enzymatic Degradation Assays for Modified Peptides
For researchers, scientists, and professionals in drug development, understanding and optimizing the stability of therapeutic peptides is a critical challenge. Peptides often exhibit high target specificity and potency, but their application can be limited by rapid degradation by endogenous proteases.[1] This guide provides an objective comparison of the enzymatic stability of modified versus unmodified peptides, supported by experimental data, detailed protocols, and visualizations to elucidate key processes.
Enhancing Peptide Stability Through Chemical Modification
Peptides are susceptible to degradation by various enzymes, including endopeptidases and exopeptidases, which cleave internal and terminal peptide bonds, respectively.[2][3] To counteract this, several chemical modification strategies have been developed to enhance metabolic stability and prolong the in vivo half-life of peptide-based therapeutics.[4][5]
Common strategies include:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.[6][7]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers at or near cleavage sites can significantly hinder protease recognition.[8][9]
-
Cyclization: Creating a cyclic structure, either head-to-tail or through side-chain linkages, restricts the peptide's conformation, making it a poorer substrate for proteases.[5][6]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains increases the peptide's size and steric hindrance, which can shield it from enzymatic attack.[6]
-
Inclusion of Non-natural Amino Acids: Incorporating amino acids not typically found in proteins can prevent recognition by proteases.[6]
Below is a diagram illustrating how these modifications can protect a peptide from enzymatic degradation.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Unnatural Amino Acids Enhance Peptide Binding Affinity: A Comparative Analysis
Researchers in drug development are increasingly turning to peptides incorporating unnatural amino acids to overcome the limitations of native peptides, such as poor stability and low binding affinity. This guide provides a comparative analysis of two prominent examples: a hydrocarbon-stapled BIM BH3 peptide targeting the anti-apoptotic protein Mcl-1, and a potent duodecimal peptide inhibitor (PMI) of the p53-MDM2/MDMX interaction. This analysis is supported by quantitative binding data and detailed experimental protocols to provide a comprehensive resource for scientists in the field.
The introduction of unnatural amino acids offers a powerful tool to constrain peptide conformation, enhance proteolytic resistance, and improve binding affinity to target proteins.[1][2] One of the most successful strategies is "peptide stapling," which involves covalently linking the side chains of two amino acids to create a macrocyclic structure that stabilizes the α-helical conformation crucial for many protein-protein interactions.[1][3]
Comparative Binding Affinity Data
The following table summarizes the binding affinities of a hydrocarbon-stapled BIM BH3 peptide (BIM SAHBA) and the PMI peptide, comparing them to their natural counterparts. The data clearly demonstrates the significant improvement in binding affinity achieved through the incorporation of unnatural amino acids.
| Peptide | Target Protein | Unnatural Amino Acid Feature | Binding Affinity (Kd or Ki) | Fold Improvement | Reference |
| Mcl-1 BH3 | Mcl-1 | None (Natural Peptide) | 245 nM (Kd) | - | [4] |
| Stapled Mcl-1 BH3 | Mcl-1 | Hydrocarbon Stapling | 10 nM (Kd) | ~25x | [4] |
| 17–28p53 | MDM2 | None (Natural Peptide) | ~294 nM (Kd) | - | [5] |
| PMI | MDM2 | Optimized Sequence | 3.3 nM (Kd) | ~89x | [5] |
| 17–28p53 | MDMX | None (Natural Peptide) | ~383 nM (Kd) | - | [5] |
| PMI | MDMX | Optimized Sequence | 8.9 nM (Kd) | ~43x | [5] |
In-Depth Case Studies
Case Study 1: Stapled BIM BH3 Peptide Targeting Mcl-1
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family, and its overexpression is a major factor in cancer cell survival and resistance to chemotherapy.[4][6] Peptides derived from the BH3 domain of pro-apoptotic proteins like BIM can bind to Mcl-1 and inhibit its function, thereby promoting apoptosis.[7][8] However, linear BH3 peptides are often conformationally unstable and susceptible to proteolytic degradation.
By introducing two unnatural amino acids with hydrocarbon side chains and linking them through olefin metathesis, a "staple" is formed that locks the peptide into its bioactive α-helical conformation.[3][6] This pre-organization of the peptide structure reduces the entropic penalty of binding, leading to a significant increase in affinity for Mcl-1.[1] As shown in the table, hydrocarbon stapling improved the binding affinity of the Mcl-1 BH3 peptide by approximately 25-fold.[4]
Case Study 2: PMI Peptide Targeting the p53-MDM2/MDMX Interaction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[9][10] Its activity is negatively regulated by the oncoproteins MDM2 and MDMX, which bind to the N-terminal transactivation domain of p53 and promote its degradation.[9][11] Disrupting the p53-MDM2/MDMX interaction is a promising strategy for cancer therapy.
Through phage display, a 12-residue peptide inhibitor, termed PMI (TSFAEYWNLLSP), was identified that binds to both MDM2 and MDMX with high affinity.[5] Although PMI does not contain a synthetic staple, its sequence is optimized for binding and includes non-native interactions that contribute to its high affinity.[11][12] Compared to the wild-type p53 peptide of the same length, PMI exhibits an approximately 89-fold and 43-fold increase in binding affinity for MDM2 and MDMX, respectively.[5] Structural studies have revealed that an extensive intramolecular hydrogen-bonding network contributes to the conformational stability of PMI when bound to its targets.[12]
Experimental Protocols
The binding affinities presented in this guide were determined using well-established biophysical techniques. Below are detailed methodologies for two common approaches.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that directly measures the heat released or absorbed during a biomolecular interaction. It allows for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding in a single experiment.
Protocol:
-
Sample Preparation: The target protein (e.g., Mcl-1 or MDM2) is dialyzed extensively against the desired buffer. The peptide is dissolved in the final dialysis buffer. The concentrations of both protein and peptide are accurately determined.
-
ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide solution into the protein solution is performed. The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters, including the Kd.[5][13]
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a widely used method for determining binding affinities in a high-throughput format.
Protocol:
-
Fluorescent Labeling: A fluorescent probe (e.g., fluorescein) is covalently attached to the peptide of interest.
-
Binding Reaction: A constant concentration of the fluorescently labeled peptide is incubated with varying concentrations of the target protein in a suitable buffer.
-
FP Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the larger protein, its tumbling is restricted, leading to an increase in polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the target protein. The data is then fitted to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
Visualizing the Pathways and Workflows
To better understand the context and methodology of these studies, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
Caption: Experimental workflow for determining peptide binding affinity.
Caption: Simplified apoptosis signaling pathway.
Caption: Simplified p53-MDM2 signaling pathway.
References
- 1. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Protecting Groups for β-Amino Acids: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of peptides and complex molecules containing β-amino acids. The ability to selectively mask and deprotect the β-amino group dictates the efficiency, yield, and purity of the final product. This guide provides a comparative analysis of the three most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—with a focus on their application to β-amino acids.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This is a crucial consideration in multi-step syntheses.
| Characteristic | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA)[2] | Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH)[3][4] | Base-labile (e.g., 20% piperidine in DMF)[5] |
| Typical Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[][7] | Primarily Solution-Phase Synthesis[8] | Solid-Phase Peptide Synthesis (SPPS)[5] |
| Key Advantages | - Robust and less prone to premature cleavage. - Deprotection conditions can disrupt peptide aggregation.[9] | - Cbz-protected amino acids are often crystalline, aiding purification.[8] - Reduced racemization potential in some contexts.[8] | - Orthogonal to acid-labile side-chain protecting groups. - Milder final cleavage conditions.[10] |
| Potential Drawbacks | - Requires strong acid for removal, which can affect sensitive functional groups. | - Not suitable for substrates with functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes). | - The fluorenyl moiety can lead to aggregation in some cases. - Potential for side reactions like aspartimide formation and β-elimination under basic conditions.[11][12] |
Quantitative Performance Data
While extensive quantitative data for a wide range of β-amino acids is dispersed throughout the literature, the following tables provide a summary of typical yields and reaction conditions for the protection and deprotection steps based on analogous α-amino acid chemistry and available protocols.
Table 1: Typical Conditions and Yields for the Protection of β-Amino Acids
| Protecting Group | Reagent | Base | Solvent System | Typical Reaction Time | Typical Yield |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O)[2] | NaOH, Na₂CO₃, or TEA[2] | Dioxane/water, THF/water[2][13] | 2 - 16 hours[2][13] | 70 - 95%[14] |
| Cbz | Benzyl chloroformate (Cbz-Cl)[3] | Na₂CO₃, NaHCO₃[3][15] | Dioxane/water, THF/water[3][15] | 2 - 20 hours[3][15] | 80 - 95%[16] |
| Fmoc | Fmoc-OSu or Fmoc-Cl[5] | Na₂CO₃, NaHCO₃[5] | Dioxane/water, Acetone/water[5] | Several hours to overnight[5] | >90%[5] |
Table 2: Common Deprotection Conditions and Yields
| Protecting Group | Reagent | Solvent | Typical Reaction Time | Typical Yield | Notes |
| Boc | 25-50% TFA[2] | Dichloromethane (DCM)[2] | 20 - 30 minutes[2] | >99%[2] | Standard method for Boc removal. |
| Cbz | H₂, 10% Pd/C[3] | Methanol, Ethanol[3] | 1 - 4 hours[3] | >95% | Byproducts (toluene and CO₂) are volatile.[3] |
| Fmoc | 20% Piperidine[5] | N,N-Dimethylformamide (DMF)[5] | 10 - 20 minutes[5] | >99%[17] | The dibenzofulvene byproduct must be thoroughly washed away.[5] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a β-amino acid. Note that optimal conditions may vary depending on the specific substrate.
Protocol 1: Boc Protection of a β-Amino Acid
-
Materials : β-amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, 5% Citric acid solution, Anhydrous sodium sulfate.
-
Procedure :
-
Dissolve the β-amino acid (1.0 equiv.) in a solution of 1M NaOH (2.0 equiv.) in water.
-
Add a solution of (Boc)₂O (1.1 equiv.) in dioxane.
-
Stir the mixture at room temperature for 2-4 hours.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 3 with a 5% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected β-amino acid.[13]
-
Protocol 2: Cbz Protection of a β-Amino Acid (Schotten-Baumann Conditions)
-
Materials : β-amino acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Diethyl ether, 1M Hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure :
-
Dissolve the β-amino acid (1.0 equiv.) in a 1M aqueous solution of Na₂CO₃ (2.5 equiv.) and cool in an ice bath.
-
While stirring vigorously, add Cbz-Cl (1.1 equiv.) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Protocol 3: Fmoc Protection of a β-Amino Acid
-
Materials : β-amino acid, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium carbonate (Na₂CO₃), Dioxane, Water, Diethyl ether, Dilute hydrochloric acid.
-
Procedure :
-
Dissolve the β-amino acid (1.0 equiv.) in a 10% aqueous solution of Na₂CO₃.
-
Slowly add a solution of Fmoc-OSu (1.05 equiv.) in dioxane with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.[5]
-
Visualization of Key Processes
To aid in the conceptualization of these protection and deprotection strategies, the following diagrams illustrate the general structures and workflows.
Caption: General workflow for the protection and deprotection of a β-amino acid.
Caption: Chemical structures of β-amino acids protected with Boc, Cbz, and Fmoc groups.
Orthogonal Protection Strategies
In the synthesis of complex molecules, such as cyclic or branched peptides, the use of orthogonal protecting groups is essential.[18] The distinct deprotection conditions of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) allow for the selective removal of one group while others remain intact.[1] For instance, an Fmoc group on the β-amino function can be removed with piperidine without affecting a Boc group on a side chain, and vice-versa. This orthogonality provides chemists with a powerful toolkit for intricate molecular design.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Buy Boc-beta-chloro-L-alanine [smolecule.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
- 19. biosynth.com [biosynth.com]
Navigating the Uncharted Territory of Unnatural Peptides: A Comparative Guide to Sequence Validation
For researchers, scientists, and drug development professionals venturing into the innovative landscape of peptides containing unnatural amino acids (UAAs), confirming the precise sequence of these novel molecules is a critical yet challenging step. This guide provides an objective comparison of the traditional Edman degradation method with modern mass spectrometry techniques for the validation of UAA-containing peptide sequences, supported by experimental data and detailed protocols to empower informed decisions in your research.
The deliberate incorporation of unnatural amino acids into peptide structures unlocks a vast potential for creating therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles. However, this chemical diversity also presents a significant hurdle for standard analytical techniques. Here, we dissect the capabilities and limitations of Edman degradation and its primary alternative, mass spectrometry, in elucidating the primary structure of these modified peptides.
At a Glance: Edman Degradation vs. Mass Spectrometry for UAA Peptide Sequencing
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Measurement of mass-to-charge ratio of peptide fragments. |
| Compatibility with UAAs | Variable; dependent on the chemical nature of the UAA. Some UAAs can halt the sequencing process. | Generally high; tolerant of most modifications as it relies on mass rather than chemical reactivity. |
| Sample Requirement | Typically 1-10 picomoles of purified peptide.[1] | High sensitivity, often in the femtomole to low picomole range. |
| Throughput | Low; sequential, one residue at a time. | High; can be coupled with liquid chromatography for complex mixtures. |
| Sequence Coverage | Limited to the N-terminal region, typically up to 30-50 residues.[1][2] | Can provide full sequence coverage. |
| De Novo Sequencing | Straightforward for the N-terminus. | Possible but can be complex for novel UAAs without specialized software. |
| Instrumentation | Automated protein sequencer. | Mass spectrometer (e.g., Q-TOF, Orbitrap). |
| Key Limitation for UAAs | Altered reactivity or stability of the UAA-PTH derivative can lead to ambiguous results or termination of the sequence run.[3] | Fragmentation of some UAA-containing peptides can be unpredictable, complicating data analysis. |
Deep Dive: Edman Degradation for Peptides with Unnatural Amino Acids
Edman degradation, a cornerstone of protein chemistry for decades, involves a stepwise process of labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), cleaving it from the peptide chain, and identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative.[1][4] While highly reliable for the 20 canonical amino acids, the introduction of UAAs presents specific challenges.
The success of each Edman cycle hinges on the predictable reactivity of the N-terminal amino group and the stability of the subsequent PTH derivative. Unnatural amino acids, with their diverse side chains and backbone modifications, can disrupt this delicate process.
Challenges Encountered with Unnatural Amino Acids:
-
N-Methylated Amino Acids: The presence of a methyl group on the backbone nitrogen can hinder the initial coupling reaction with PITC, leading to a failed or inefficient cycle.
-
β-Amino Acids: The altered backbone structure of β-amino acids can prevent the cyclization and cleavage steps of the Edman chemistry, effectively stopping the sequencing process.
-
Sterically Hindered UAAs: Bulky side chains on unnatural amino acids may sterically impede the access of PITC to the N-terminal amino group, reducing the efficiency of the coupling reaction.
-
Reactive Side Chains: Unnatural amino acids with highly reactive side chains may undergo unintended side reactions during the acidic and basic conditions of the Edman cycles, leading to ambiguous results.
Due to these potential complications, Edman degradation is often best utilized as a complementary technique for confirming the N-terminal sequence of a highly purified UAA-containing peptide, especially when the modification is located within the first 10-15 residues.[3]
The Power of Mass: Mass Spectrometry for Unnatural Peptide Sequencing
Mass spectrometry has emerged as the dominant and more versatile technology for sequencing peptides, including those containing unnatural amino acids.[3][5] This technique determines the amino acid sequence by accurately measuring the mass-to-charge ratio of fragmented peptide ions.
In a typical "bottom-up" proteomics workflow, the peptide is first enzymatically or chemically digested into smaller fragments. These fragments are then introduced into the mass spectrometer, ionized, and fragmented further. The resulting fragmentation pattern, or tandem mass spectrum (MS/MS), provides a series of peaks from which the amino acid sequence can be deduced by calculating the mass differences between adjacent peaks.[3][6]
The key advantage of mass spectrometry in the context of unnatural peptides is its reliance on mass rather than specific chemical reactivity. As long as the UAA can be ionized and fragmented, its mass can be determined, and its position in the sequence can be inferred.
Advantages of Mass Spectrometry for UAA Peptides:
-
Broad Compatibility: Tolerant to a wide range of unnatural amino acids and post-translational modifications.[3]
-
Full Sequence Coverage: Can, in principle, determine the entire sequence of a peptide.
-
High Sensitivity and Throughput: Requires smaller sample amounts and can be automated for high-throughput analysis.
-
De Novo Sequencing: Enables the sequencing of novel peptides without a reference database, which is crucial for completely unknown UAA-containing molecules.[7]
Experimental Protocols
Edman Degradation of a Peptide Containing an Unnatural Amino Acid
This protocol provides a general framework. Optimization will be required based on the specific UAA and automated sequencer used.
1. Sample Preparation:
- Ensure the peptide sample is highly pure ( >95%) and salt-free.
- Dissolve 1-10 picomoles of the peptide in an appropriate volatile solvent.
- Apply the sample to a Polyvinylidene Fluoride (PVDF) membrane and allow it to dry completely.
2. Instrument Setup:
- Place the PVDF membrane in the reaction chamber of an automated protein sequencer.
- Program the sequencer for the expected number of cycles.
- Crucially, for the cycle containing the unknown UAA, it is often necessary to program a "blank" cycle to collect the PTH derivative for further characterization, as its retention time on HPLC will be unknown.
3. Edman Degradation Cycles:
- Coupling: The N-terminal amino acid reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
- Cleavage: The PTC-amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.
- Conversion: The ATZ-amino acid is converted to the more stable PTH-amino acid derivative.
4. Analysis:
- The PTH-amino acid derivative from each cycle is automatically injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
- The retention time of the canonical PTH-amino acids is compared to known standards.
- The fraction corresponding to the unknown PTH-UAA derivative should be collected for further analysis, such as by mass spectrometry, to confirm its identity.
Mass Spectrometry-Based Sequencing of a Peptide Containing an Unnatural Amino Acid
This protocol outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
1. Sample Preparation:
- Dissolve 1-10 picomoles of the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
2. LC-MS/MS Analysis:
- Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- The peptide is separated from any remaining impurities by reverse-phase chromatography.
- As the peptide elutes from the column, it is ionized (typically by electrospray ionization) and enters the mass spectrometer.
- The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan (MS1) to detect the precursor ion of the peptide.
- The instrument then automatically selects the precursor ion for fragmentation (MS/MS or MS2) using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis:
- The resulting MS/MS spectrum will contain a series of fragment ions (b- and y-ions).
- The amino acid sequence is determined by calculating the mass differences between the peaks in the fragment ion series.
- For known UAAs, the mass of the UAA can be added to the sequencing software as a custom modification.
- For novel UAAs, de novo sequencing software is used to piece together the sequence based on the observed mass differences. The mass of the UAA residue is calculated from the fragmentation pattern.
- Manual validation of the MS/MS spectrum is essential to ensure a high-confidence sequence assignment.
Visualizing the Workflows
To better understand the logic of these two approaches, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow of Edman degradation for peptide sequencing.
Caption: Workflow for mass spectrometry-based peptide sequencing.
Beyond the Dynamic Duo: Alternative and Emerging Sequencing Technologies
While Edman degradation and mass spectrometry are the most established methods, the field of protein sequencing is continually evolving. Researchers working with particularly challenging UAA-containing peptides may consider these emerging techniques:
-
Nanopore Sequencing: This single-molecule technique involves threading a peptide through a nanoscale pore.[8] As each amino acid passes through, it creates a characteristic disruption in an ionic current, which can be used to identify the residue. Recent studies have shown that the incorporation of unnatural amino acids into the nanopore itself can enhance the sensing capabilities for peptide sequencing.
-
Fluorosequencing: This method combines Edman degradation with single-molecule fluorescence microscopy.[8] Peptides are fluorescently labeled and immobilized on a surface. As each N-terminal amino acid is cleaved by the Edman chemistry, the change in fluorescence is monitored, allowing for sequence determination of a large number of peptides in parallel.[8]
-
Base-Induced N-Terminal Degradation: A recently developed chemical sequencing method that uses a base-induced elimination reaction to remove the N-terminal amino acid. This approach serves as a potential alternative to the acid-based cleavage step in traditional Edman degradation, which could be advantageous for peptides with acid-sensitive functionalities.
Conclusion and Recommendations
The validation of peptide sequences containing unnatural amino acids is a critical step in the development of novel therapeutics and research tools. While Edman degradation can provide unambiguous N-terminal sequence information for highly purified peptides with certain UAAs, its limitations in terms of compatibility, throughput, and sequence coverage are significant.[3]
For the majority of applications involving UAA-containing peptides, mass spectrometry offers a more robust, versatile, and comprehensive solution . Its ability to handle a wide variety of chemical modifications, provide full sequence coverage, and analyze complex mixtures makes it the preferred method for most researchers.[3] The primary challenge for mass spectrometry lies in the interpretation of fragmentation data for entirely novel UAAs, which may require sophisticated de novo sequencing algorithms and manual validation.
Ultimately, the choice of sequencing method will depend on the specific research question, the nature of the unnatural amino acid, the required level of sequence coverage, and the available instrumentation. In many cases, a combination of both Edman degradation and mass spectrometry can provide the most comprehensive and confident characterization of these exciting and novel molecules.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Peptide Sequencing [ucimsf.ps.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 8. frontlinegenomics.com [frontlinegenomics.com]
A Comparative Guide to the Conformational Effects of β-Amino Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acids into peptide chains introduces significant conformational changes that offer exciting opportunities for the design of novel biomaterials and therapeutics. This guide provides an objective comparison of the structural effects of β-amino acid substitution, supported by experimental data, to aid researchers in harnessing their potential.
Conformational Landscape: α- vs. β-Peptides
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the α-carbon, while in β-amino acids, the amino group is attached to the β-carbon.[1] This seemingly minor alteration dramatically impacts the conformational preferences of the resulting peptide backbone.
While α-peptides predominantly form well-defined secondary structures like the right-handed α-helix and β-sheets, β-peptides exhibit a richer diversity of stable, folded structures.[2][3] These include various helices, turns, and sheets, often with enhanced stability compared to their α-peptide counterparts.[4] Notably, β-peptides can form stable secondary structures with as few as four to six residues, a feat that often requires over 30 residues for α-peptides.[4]
Key Secondary Structures
The table below summarizes the key helical secondary structures observed in α- and β-peptides, highlighting their distinct characteristics.
| Secondary Structure | Peptide Type | Handedness | Hydrogen Bonding Pattern | Residues per Turn | Rise per Residue (Å) |
| α-Helix | α-peptide | Right-handed | i → i+4 | 3.6 | 1.5 |
| 314-Helix | β-peptide | Left-handed | i → i+2 | 3.0 | 1.9 |
| 12-Helix | β-peptide | - | i → i+3 | ~2.5 | 2.0 |
| 10-Helix | β-peptide | - | i → i+2 | ~2.3 | 2.2 |
| 14-Helix | β-peptide | - | i → i+2 | ~3.0 | 1.6 |
Data compiled from multiple sources.
The distinct hydrogen bonding patterns and side-chain orientations in β-peptide helices offer unique scaffolds for molecular design and pharmaceutical applications.[2][5]
Comparative Stability
A significant advantage of incorporating β-amino acids is the enhanced stability of the resulting peptides. Helical structures of β-peptides are often stable in less polar solvents like methanol, whereas α-helices are typically more stable in polar solvents such as water.[2] This difference in stability can be attributed to variations in the polarity of the solvent-accessible surface area and the solute dipole moments.[2][3] Furthermore, β-peptides are resistant to enzymatic degradation by proteases, a crucial property for therapeutic applications.[4]
Experimental Assessment of Conformation
Several powerful techniques are employed to elucidate the three-dimensional structure of peptides containing β-amino acids. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.
Experimental Protocols
Below are generalized protocols for these key experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the solution-state conformation and dynamics of peptides.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH to the desired value.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra.
-
Optimize acquisition parameters (e.g., temperature, number of scans, mixing time for NOESY) for the specific peptide.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transformation, phasing, baseline correction).
-
Assign the proton resonances to specific amino acid residues using the COSY and TOCSY spectra.
-
Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectrum to determine inter-proton distances.
-
Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures using molecular modeling software.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.
-
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer, Tris-HCl).
-
The peptide concentration should be in the range of 0.1-1.0 mg/mL.
-
Ensure the sample is free of light-scattering particles by filtration or centrifugation.
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Acquire a baseline spectrum of the buffer alone for subtraction.
-
Optimize instrument parameters such as bandwidth, scanning speed, and response time.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Deconvolute the CD spectrum using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil conformations.
-
X-ray Crystallography
X-ray crystallography provides high-resolution, static structural information of peptides in the solid state.
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, additives) to obtain well-ordered crystals of the peptide. This is often the most challenging step.
-
-
Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as a series of images while rotating the crystal.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the reflections.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
Visualizing the Conformational Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the conformational effects of β-amino acid incorporation.
Caption: Structural difference between α- and β-amino acids.
Caption: Common secondary structures of α- and β-peptides.
Caption: Workflow for assessing peptide conformation.
References
- 1. chab.ethz.ch [chab.ethz.ch]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their inherent pharmacokinetic shortcomings, such as rapid degradation and clearance. Chemical modifications are pivotal in overcoming these limitations, thereby enhancing their clinical utility. This guide provides an objective comparison of the pharmacokinetic profiles of native peptides versus their modified counterparts, supported by experimental data and detailed methodologies for key assays.
Impact of Modifications on Peptide Pharmacokinetics: A Quantitative Comparison
Peptide modifications are designed to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes the pharmacokinetic parameters of native peptides compared to their modified versions, with a focus on well-established examples.
| Peptide/Modification | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Bioavailability (F) | Key Advantages of Modification |
| Native GLP-1 | ~2 minutes | High | Low | Very Low (Oral) | - |
| Liraglutide (Acylated GLP-1 Analog) | ~13 hours[1] | Reduced | Increased | N/A (Injectable) | Enhanced stability against DPP-4 degradation and reduced renal clearance due to albumin binding.[1] |
| Semaglutide (Acylated and PEGylated GLP-1 Analog) | ~165 hours[2] | Significantly Reduced | Significantly Increased | ~1% (Oral)[3][4] | Pronounced resistance to degradation and prolonged circulation time, enabling once-weekly injection or daily oral administration.[2] |
| Native Interferon α-2a | Short | High | Low | N/A (Injectable) | - |
| Peginterferon α-2a (PEGylated) | ~65-72 hours[5] | Significantly Reduced | Significantly Increased[5] | N/A (Injectable) | Increased hydrodynamic size reduces renal clearance and shields from proteolytic enzymes, leading to a longer half-life. |
| Native Erythropoietin (EPO) | ~4-13 hours | High | Low | N/A (Injectable) | - |
| Darbepoetin alfa (Hyperglycosylated EPO) | ~25-49 hours (IV) | Reduced | Increased | N/A (Injectable) | Increased sialic acid content from additional glycosylation sites enhances stability and prolongs circulatory half-life.[3] |
| Generic Peptide (Unmodified) | Minutes to hours | High | Low | Low | - |
| Generic Peptide (N-terminally Acetylated) | Increased proteolytic stability[6] | Reduced (in plasma) | Increased | Variable | Blocks degradation by aminopeptidases, increasing stability in biological matrices.[6] |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for determining the pharmacokinetic profile of a modified peptide in rats.
a. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: The peptide is administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.
-
Subcutaneous (SC) or Oral (PO) Administration: The peptide is administered to separate groups to assess absorption and bioavailability.
-
b. Blood Sampling:
-
Serial blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and protease inhibitors to prevent peptide degradation.
c. Plasma Preparation:
-
Blood samples are centrifuged to separate plasma.
-
Plasma is stored at -80°C until analysis.
d. Data Analysis:
-
Pharmacokinetic parameters (t½, CL, AUC, Vd, F) are calculated using non-compartmental analysis software.
Quantification of Peptides in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying peptides in biological matrices.
a. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with an organic solvent (e.g., acetonitrile) to precipitate larger proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed to isolate the peptide of interest from the plasma matrix.
-
Internal Standard: A stable isotope-labeled version of the peptide is added to the samples to account for variability during sample processing and analysis.
b. LC-MS/MS Analysis:
-
Chromatography: The extracted samples are injected onto a reverse-phase liquid chromatography column to separate the peptide from other components.
-
Mass Spectrometry: The eluting peptide is ionized (typically by electrospray ionization) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
c. Quantification:
-
The concentration of the peptide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation-modified erythropoietin with improved half-life and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of Peptide Analogues
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their inherent instability, both in storage and within biological systems. Rapid degradation by proteases and swift clearance in vivo necessitate the development of peptide analogues with enhanced stability profiles. This guide provides an objective comparison of the in vitro and in vivo stability of prominent peptide analogues, supported by experimental data, to aid researchers in the selection and design of more robust therapeutic candidates.
Key Stability-Enhancing Strategies
Peptide analogues are commonly engineered with specific modifications to improve their stability. These strategies include:
-
Amino Acid Substitution: Replacing proteolytically susceptible L-amino acids with D-isomers or other non-natural amino acids can significantly hinder enzymatic degradation.
-
N- and C-Terminal Modification: Capping the ends of the peptide chain, for instance through N-acetylation or C-amidation, protects against exopeptidases.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide, reducing renal clearance and shielding it from enzymatic attack.
-
Lipidation: Acylation with fatty acids can promote binding to serum albumin, extending the peptide's circulatory half-life.
-
Cyclization: Introducing cyclic constraints into the peptide backbone can enhance conformational rigidity, making it less accessible to proteases.
The following sections provide a comparative analysis of the stability of key therapeutic peptide analogues, focusing on GLP-1 and somatostatin analogues.
Glucagon-Like Peptide-1 (GLP-1) Analogues: A Case Study in Enhanced Stability
Glucagon-like peptide-1 (GLP-1) is a crucial incretin hormone in the regulation of glucose homeostasis, but its therapeutic utility is limited by a very short in vivo half-life of only a few minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-4). The development of GLP-1 analogues has focused on overcoming this limitation.
Data Presentation: In Vitro vs. In Vivo Stability of GLP-1 Analogues
| Peptide | Modification(s) | In Vitro Half-Life (Human Plasma) | In Vivo Half-Life (Human) | Key Pharmacokinetic Parameters (Humans) |
| Native GLP-1 | None | ~2 minutes | ~2 minutes | Rapidly cleared |
| Exenatide | Exendin-4 based, resistant to DPP-4 | Not specified | ~2.4 hours[1][2] | Tmax: ~2.1 hours |
| Liraglutide | Fatty acid acylation, DPP-4 resistance | Not specified | ~13 hours[1] | Tmax: ~9-13 hours |
Somatostatin Analogues: Prolonging Therapeutic Action
Native somatostatin has a very short in vivo half-life of 1 to 3 minutes, which severely restricts its clinical use.[3] The development of synthetic analogues has been pivotal in harnessing its therapeutic effects, primarily in the treatment of neuroendocrine tumors and acromegaly.
Data Presentation: In Vivo Stability of Somatostatin Analogues
| Peptide | Modification(s) | In Vivo Half-Life (Humans) | Route of Administration |
| Native Somatostatin | None | 1-3 minutes[3] | Intravenous infusion |
| Octreotide | Cyclic octapeptide, D-amino acids | ~1.5 hours[4] | Subcutaneous injection |
| Lanreotide (SR) | Slow-release formulation | ~4.5 days[3] | Intramuscular injection |
Note: In vitro plasma stability data for a direct comparison was not available in the reviewed literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of peptide stability.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the stability of a peptide analogue in human plasma.
1. Materials:
- Test peptide and reference standards
- Human plasma (pooled, with anticoagulant like EDTA or heparin)
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator or water bath at 37°C
- Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
- Dilute the peptide stock solution with PBS to a working concentration.
- Pre-warm human plasma to 37°C.
- Initiate the assay by adding the peptide working solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1-10 µM).
- Incubate the mixture at 37°C with gentle agitation.
- At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
- Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold protein precipitation solution.
- Vortex the samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis to quantify the remaining intact peptide.
3. Data Analysis:
- Plot the percentage of remaining peptide against time.
- Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general workflow for assessing the pharmacokinetic profile of a peptide analogue in rats after subcutaneous administration.
1. Animals and Housing:
- Use an appropriate strain of rats (e.g., Sprague-Dawley), ensuring they are healthy and within a specific weight range.
- House the animals in a controlled environment with a standard diet and water ad libitum.
- Allow for an acclimatization period before the study.
2. Dosing and Administration:
- Prepare the dosing solution of the peptide analogue in a sterile vehicle suitable for subcutaneous injection (e.g., saline or PBS).
- Administer a single subcutaneous injection of the peptide solution to each rat. The injection site is typically in the dorsal thoracic region.[5]
3. Blood Sampling:
- Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Blood can be collected via a suitable method, such as from the saphenous vein or tail vein.[6]
- Collect the blood into tubes containing an anticoagulant and a protease inhibitor cocktail to prevent ex vivo degradation.
- Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
4. Bioanalysis and Pharmacokinetic Analysis:
- Quantify the concentration of the peptide analogue in the plasma samples using a validated LC-MS/MS method.
- Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
Visualizing Experimental Workflows
Diagram of the In Vitro Plasma Stability Assay Workflow
Caption: Workflow for determining the in vitro stability of a peptide in human plasma.
Diagram of the In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for conducting an in vivo pharmacokinetic study in rodents.
References
- 1. Battle of GLP-1 delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. cea.unizar.es [cea.unizar.es]
- 6. rascal.columbia.edu [rascal.columbia.edu]
Unlocking Enhanced Peptide Bioactivity: A Comparative Guide to p-Bromophenylalanine Incorporation
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a pivotal strategy in modern peptide-based drug discovery. Among these, the halogenated derivative p-bromophenylalanine (p-Br-Phe) has emerged as a valuable tool for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. This guide provides an objective comparison of the biological performance of peptides containing p-Br-Phe with their unmodified counterparts, supported by experimental data and detailed methodologies.
The introduction of a bromine atom at the para position of the phenylalanine side chain alters the amino acid's steric and electronic properties. This modification can lead to enhanced biological activity through various mechanisms, including improved receptor binding affinity, increased antimicrobial potency, and modulated enzyme inhibition.
Enhanced Antimicrobial Activity: A Case Study with a Nisin Z Variant
A compelling example of the impact of halogenation on peptide bioactivity is demonstrated in a study on a variant of Nisin Z, a potent antimicrobial peptide. By substituting a tryptophan residue with 5-bromotryptophan (a closely related halogenated aromatic amino acid to p-Br-Phe), researchers observed a significant enhancement in its antimicrobial efficacy.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the Nisin Z variant and its brominated analogue against methicillin-resistant Staphylococcus aureus (MRSA), a challenging multi-drug resistant pathogen. A lower MIC value indicates greater antimicrobial potency.
| Peptide | Modification | Target Organism | MIC (µg/mL) | Fold Improvement |
| Nisin Z variant | Tryptophan at position 2 | MRSA | 4 | - |
| Nisin Z variant | 5-Bromotryptophan at position 2 | MRSA | 2 | 2 |
This two-fold increase in activity highlights the potential of halogenation as a strategy for developing more effective antimicrobial peptides against resistant bacteria.[1]
Modulation of Receptor Binding Affinity and Anticancer Potential
The incorporation of p-Br-Phe has also been explored to enhance the binding affinity of peptides to their target receptors and to develop novel anticancer peptides. While direct head-to-head quantitative data for a specific peptide and its p-Br-Phe analogue in these contexts is often embedded within broader structure-activity relationship studies, the underlying principles are well-established.
The bulky and electronegative bromine atom can participate in favorable interactions, such as halogen bonding, within the receptor's binding pocket, potentially leading to a more stable peptide-receptor complex. Similarly, in the context of anticancer peptides, the increased hydrophobicity imparted by p-Br-Phe can facilitate membrane disruption of cancer cells, a common mechanism of action for many oncolytic peptides. Although specific IC50 values for a direct comparison were not found in the immediate literature, a study on coelenteramines highlighted the 4-bromophenyl moiety as being essential for their anticancer activity.
Experimental Protocols
To facilitate the evaluation of p-Br-Phe-containing peptides, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a p-Bromophenylalanine-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a p-Br-Phe residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-p-Br-Phe-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents and DIEA in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid, incorporating Fmoc-p-Br-Phe-OH at the desired position in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF and DCM, and then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell Viability (MTT) Assay for Anticancer Activity
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Peptide solutions (native and p-Br-Phe analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Peptide Treatment: Treat the cells with serial dilutions of the native peptide and the p-Br-Phe-containing peptide. Include untreated cells as a control.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).
Broth Microdilution Assay for Antimicrobial Activity
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide.[1]
Materials:
-
Bacterial strain of interest
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Peptide solutions (native and p-Br-Phe analog)
Procedure:
-
Peptide Dilution: Prepare two-fold serial dilutions of the native peptide and the p-Br-Phe-containing peptide in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Signaling Pathway Modulation: The Neurokinin-1 (NK-1) Receptor
The incorporation of p-Br-Phe into neuropeptides like Substance P can influence their interaction with G-protein coupled receptors (GPCRs) such as the Neurokinin-1 (NK-1) receptor. Enhanced binding affinity can lead to more potent activation or inhibition of downstream signaling cascades.
Conclusion
The incorporation of p-bromophenylalanine into peptide sequences represents a promising strategy for enhancing their therapeutic potential. As demonstrated by the increased potency of a halogenated Nisin Z variant, this modification can significantly improve antimicrobial activity. While direct comparative data in anticancer and receptor binding applications requires further specific investigation, the underlying physicochemical principles suggest a high potential for improving peptide efficacy. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to explore the benefits of p-bromophenylalanine incorporation in their own peptide drug discovery programs.
References
Safety Operating Guide
Proper Disposal of (r)-3-(p-Bromophenyl)-beta-alanine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of (r)-3-(p-Bromophenyl)-beta-alanine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, a brominated organic substance, requires careful management as hazardous waste.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Skin Protection | Chemical-resistant gloves | Impermeable gloves (e.g., Nitrile rubber) must be worn. Inspect gloves prior to use.[1][2] Use proper glove removal technique to avoid skin contact.[2] |
| Protective Clothing | Wear a lab coat or fire/flame-resistant and impervious clothing. Long-sleeved clothing is recommended.[1] | |
| Respiratory Protection | Respirator | In case of inadequate ventilation, or when handling dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][2] |
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe chemical waste disposal.
-
Labeling : All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any associated hazard warnings.[3] Waste containers should be designated as "Hazardous Waste" and specify "Halogenated Organic Waste."[3]
-
Waste Stream Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Brominated compounds should be stored separately from alkalis, reducing agents, and combustible materials.[3]
Disposal Procedures
The disposal of this compound and associated materials must be handled as hazardous waste.
For Solid this compound:
-
Carefully transfer the solid waste into a designated, properly labeled, and sealable hazardous waste container.[2][3]
-
Keep the waste container closed except when adding waste.[3]
For Solutions Containing this compound:
-
Aqueous solutions containing this brominated compound should be treated as hazardous waste and collected in a separate, labeled container for halogenated organic waste.[3]
-
Do not discharge solutions containing this compound into the sewer system.[2]
For Contaminated Lab Supplies:
-
Items such as filter paper, gloves, and pipette tips that are contaminated with this compound must be collected in a designated solid hazardous waste container.[3]
-
Puncture or break any glassware to make it unusable for other purposes before placing it in a container for solid waste.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Ventilation : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel.
-
Containment : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[5]
-
Collection : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3]
-
Decontamination : Clean the spill area thoroughly.
Final Disposal Pathway
The ultimate disposal of the collected hazardous waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
